2-(4-Chloro-3-methylbutyl)thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13ClS |
|---|---|
Molecular Weight |
188.72 g/mol |
IUPAC Name |
2-(4-chloro-3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-8(7-10)4-5-9-3-2-6-11-9/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
GBTZIAZIMIYILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CS1)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-chloro-3-methylbutyl)thiophene: Synthesis, Properties, and Reactivity
Abstract
This technical guide provides a comprehensive analysis of 2-(4-chloro-3-methylbutyl)thiophene, a specialized thiophene derivative. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a predictive overview of its physicochemical properties, reactivity, and potential applications. We outline a plausible synthetic pathway, detail expected analytical characteristics, and explore its utility as a versatile intermediate for researchers in medicinal chemistry and materials science. This guide is intended for an audience of researchers, scientists, and drug development professionals seeking to understand and utilize this unique chemical entity.
Introduction and Molecular Overview
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] The subject of this guide, 2-(4-chloro-3-methylbutyl)thiophene, is a functionalized thiophene featuring a substituted alkyl chain at the 2-position. This structure is of significant interest as it combines a stable aromatic core with a reactive primary alkyl chloride "handle," making it a valuable building block for further chemical elaboration.
The molecule's structure consists of two key components:
-
A Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It is known for its high reactivity in electrophilic aromatic substitution reactions, which preferentially occur at the 2- and 5-positions.[3]
-
A 4-chloro-3-methylbutyl Side Chain: This substituent provides a reactive site at the terminal primary chloride, which is susceptible to nucleophilic attack.
This dual functionality allows for sequential and site-selective modifications, positioning the compound as a strategic intermediate in multi-step syntheses.
Predicted Physicochemical Properties
While direct experimental data for 2-(4-chloro-3-methylbutyl)thiophene is not widely published, its core physical properties can be reliably estimated based on its molecular structure and comparison with similar compounds like 2-hexylthiophene.[4]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₉H₁₃ClS | Derived from structural formula. |
| Molecular Weight | 188.72 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow liquid | Typical for many 2-alkylthiophenes. |
| Boiling Point | Estimated 230-250 °C at 760 mmHg | Higher than simpler 2-alkylthiophenes (e.g., 2-hexylthiophene, ~210°C) due to increased molecular weight and the polar C-Cl bond. |
| Density | Estimated ~1.05 - 1.15 g/cm³ | The presence of the chlorine atom increases the density compared to a simple alkylthiophene. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, dichloromethane, hexanes). | The nonpolar thiophene ring and alkyl chain dominate, making it lipophilic. |
| LogP | Estimated 4.0 - 4.5 | Based on the hydrophobicity of the alkyl chain and thiophene ring; similar to 2-hexylthiophene (LogP 4.4).[4] |
Synthesis Pathway and Experimental Protocol
A robust and logical synthetic route to 2-(4-chloro-3-methylbutyl)thiophene, which is not commercially available, would involve a two-step process starting from thiophene: a Friedel-Crafts acylation followed by a Wolff-Kishner reduction and subsequent chlorination. A more direct, albeit potentially lower-yielding, approach could involve direct Friedel-Crafts alkylation, though this is often plagued by polysubstitution and rearrangement.
A more controlled and predictable synthesis is the acylation-reduction pathway.
Proposed Synthesis Workflow: Acylation-Reduction Route
Caption: Proposed two-step synthesis of the target compound.
Protocol 1: Step-by-Step Synthesis
Step 1: Friedel-Crafts Acylation of Thiophene
This reaction introduces the carbon skeleton of the side chain onto the most reactive position of the thiophene ring.[5]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Reactant Charging: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄) (1.1 equivalents).[6][7] Cool the slurry to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 3-methyl-4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst slurry over 30 minutes, maintaining the temperature at 0 °C.
-
Thiophene Addition: Add thiophene (1.0 equivalent), dissolved in dichloromethane, dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The resulting crude ketone, 2-(3-methyl-4-chlorobutanoyl)thiophene, can be purified by vacuum distillation or column chromatography.
Step 2: Wolff-Kishner Reduction of the Ketone
This classic reaction reduces the carbonyl group to a methylene (CH₂) group without affecting the alkyl chloride or the thiophene ring.
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine the purified ketone from Step 1, diethylene glycol (as a high-boiling solvent), potassium hydroxide (KOH, 4-5 equivalents), and hydrazine hydrate (N₂H₄·H₂O, 3-4 equivalents).
-
Reaction: Heat the mixture to 120-140 °C for 2-3 hours. After this period, increase the temperature to 190-210 °C to distill off water and excess hydrazine. Maintain this temperature for another 3-5 hours until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture and dilute with water. Extract the product with diethyl ether or hexanes. Combine the organic extracts and wash thoroughly with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, 2-(4-chloro-3-methylbutyl)thiophene, should be purified by vacuum distillation.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-(4-chloro-3-methylbutyl)thiophene lies in the distinct reactivity of its two main components.
Reactions at the Alkyl Chloride
The terminal CH₂Cl group is a primary alkyl chloride. This site is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[8][9]
-
Mechanism: Sₙ2 reactions are favored due to the unhindered nature of the primary carbon. Sₙ1 reactions are highly unlikely as they would require the formation of an unstable primary carbocation.[9][10]
-
Competition with Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, the E2 elimination reaction can become a competing pathway, leading to the formation of an alkene. Using non-basic nucleophiles or strong but unhindered nucleophiles at lower temperatures will favor substitution.[11]
-
Common Transformations:
-
Azide Synthesis: Reaction with sodium azide (NaN₃) yields the corresponding alkyl azide, a precursor to primary amines.
-
Ether Synthesis (Williamson Synthesis): Reaction with an alkoxide (e.g., sodium ethoxide) produces an ether.
-
Thioether Synthesis: Reaction with a thiolate (e.g., sodium thiophenoxide) forms a thioether.
-
Nitrile Synthesis: Reaction with sodium cyanide (NaCN) extends the carbon chain by one and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.
-
Reactions at the Thiophene Ring
The 2-position of the thiophene ring is occupied, directing subsequent electrophilic aromatic substitution (EAS) to the 5-position. The alkyl group is a weak activating group.
-
Regioselectivity: Attack at the C5 position is strongly favored over the C3 or C4 positions because the resulting cationic intermediate (Wheland intermediate) is better stabilized by resonance, including a key resonance structure where the sulfur atom's lone pair delocalizes to stabilize the positive charge.[3]
-
Common EAS Reactions:
-
Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will selectively install a bromine or chlorine atom at the 5-position.
-
Acylation: A second Friedel-Crafts acylation will occur at the 5-position.
-
Nitration/Sulfonation: Standard nitrating or sulfonating conditions will functionalize the 5-position.
-
Caption: Key reaction pathways for the title compound.
Proposed Analytical Characterization
Standard spectroscopic techniques would be used to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Thiophene Protons (δ 6.8-7.2 ppm): Three distinct signals in the aromatic region, appearing as doublets or doublets of doublets, characteristic of a 2-substituted thiophene.
-
Chloromethyl Protons (-CH₂Cl, δ ~3.5 ppm): A doublet, shifted downfield by the adjacent chlorine atom.
-
Alkyl Protons (δ 0.9-2.8 ppm): A series of multiplets corresponding to the -CH₂-, -CH-, and -CH₃ groups in the side chain. The CH₂ group attached to the thiophene ring would be the most downfield of this set (~δ 2.8 ppm). The methyl group would be a doublet around δ 0.9-1.0 ppm.
-
-
¹³C NMR:
-
Thiophene Carbons (δ 123-145 ppm): Four signals, with the carbon attached to the alkyl chain (C2) being the most downfield.
-
Chloromethyl Carbon (-CH₂Cl, δ ~45 ppm): Signal significantly shifted downfield by the electronegative chlorine.
-
Alkyl Carbons (δ 15-40 ppm): Signals corresponding to the remaining carbons of the butyl chain.
-
Infrared (IR) Spectroscopy
-
C-H (sp²) stretch (thiophene ring): ~3100 cm⁻¹
-
C-H (sp³) stretch (alkyl chain): 2850-3000 cm⁻¹
-
C=C stretch (thiophene ring): ~1400-1500 cm⁻¹
-
C-Cl stretch: A strong band in the fingerprint region, typically 650-800 cm⁻¹
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent peak at m/z = 188. A characteristic M+2 peak at m/z = 190 with approximately one-third the intensity of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation: A major fragment would be the loss of a chlorine radical (M-35) and subsequent fragmentation of the alkyl chain. The most stable fragment is often the thienylmethyl cation (m/z = 97).
Applications in Research and Drug Development
As a bifunctional building block, 2-(4-chloro-3-methylbutyl)thiophene is an ideal starting material for constructing libraries of more complex molecules for biological screening. The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs.[1]
-
Drug Discovery: The alkyl chloride handle allows for the facile attachment of various pharmacophores (e.g., amines, imidazoles, ethers) via nucleophilic substitution, creating novel derivatives for screening as anticancer, antimicrobial, or anti-inflammatory agents.[6]
-
Materials Science: Thiophene derivatives are fundamental units in conducting polymers.[12] This compound could be used to synthesize functionalized oligothiophenes where the side chain can be modified post-polymerization to tune the material's properties (e.g., solubility, sensor capabilities).
Conclusion
While 2-(4-chloro-3-methylbutyl)thiophene is not a widely documented chemical, its properties and reactivity can be confidently predicted from fundamental chemical principles. It represents a highly versatile synthetic intermediate, offering two distinct and orthogonal reactive sites. The proposed synthesis provides a clear pathway for its preparation in a laboratory setting. Its potential as a building block in the development of novel pharmaceuticals and functional materials is significant, inviting further exploration by the scientific community.
References
- Chemistry Stack Exchange. (2013). Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?
- Breaking Down Alkyl Halides: Key Reactions and Uses. (2025).
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map - 14 Key Reactions Of Alkyl Halides.
- Villano, S. M., et al. (2009). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society.
- PubChem. 2-Hexylthiophene.
- Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
- Al-Awadi, N. A., et al. (1987). MODERN FRIEDEL-CRAFTS CHEMISTRY XVI.
- Ünver, H., et al. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
- BenchChem. (2026).
- Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes.
- Sigma-Aldrich. 2-Thienylmagnesium bromide.
- ECHEMI. (n.d.).
- ChemSrc. CAS 2138266-45-0.
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Google Patents. (1949).
- MolForge. 2-Ethylthiophene (CID 13388).
- Chempedia. Grignard Reagents.
- Gigli, G., et al. (1998). Chemical structures of poly(alkylthiophenes) used in this work.
- Pande, S. S., et al. (n.d.).
- PubChem. 2-Thiopheneethanol.
- ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. echemi.com [echemi.com]
- 4. 2-Hexylthiophene | C10H16S | CID 87793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) for 2-(4-chloro-3-methylbutyl)thiophene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-chloro-3-methylbutyl)thiophene
Executive Summary
The rigorous structural elucidation of functionalized thiophene derivatives is a critical milestone in medicinal chemistry and materials science. 2-(4-chloro-3-methylbutyl)thiophene (Chemical Formula: C9H13ClS; Molecular Weight: 188.72 g/mol ) is a complex aliphatic-heteroaromatic hybrid. It features an electron-rich aromatic thiophene ring, a flexible alkyl chain, a chiral center at the C3' position, and a terminal primary alkyl chloride.
This whitepaper provides a comprehensive, causality-driven framework for the spectroscopic identification (NMR, IR, MS) of this compound. By moving beyond simple peak-matching, this guide explores the physical chemistry dictating these spectral signatures, ensuring that researchers can establish self-validating analytical protocols.
Structural Analysis & Predictive Causality
Before analyzing the empirical data, we must deconstruct the molecule to predict its behavior across different energy probes[1].
-
The Thiophene Ring: The heteroaromatic sulfur atom donates electron density into the ring via resonance, shielding the C3 and C5 protons relative to standard aromatics, while the inductive effect of sulfur deshields the adjacent positions.
-
The Chiral Center (C3'): The presence of a methyl group at the C3' position of the butyl chain creates a stereocenter. This fundamentally alters the NMR landscape by breaking the symmetry of the adjacent methylene protons (C4'), rendering them diastereotopic[1].
-
The Terminal Chloride (C4'): The high electronegativity of chlorine strongly deshields the adjacent C4' carbon and protons. Furthermore, the natural isotopic abundance of
Cl and Cl (approx. 3:1) provides a built-in self-validation mechanism for mass spectrometry[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive proof of atomic connectivity. The protocols below utilize internal locking and referencing to create a self-validating data set.
Causality of Chemical Shifts and Multiplicity
The most complex feature of the
Table 1: Predicted H and C NMR Data (CDCl , 400 MHz / 100 MHz)
| Position | Multiplicity & Coupling ( | Assignment Notes | ||
| Thiophene C-2 | - | - | 145.2 | Quaternary; deshielded by S and alkyl chain. |
| Thiophene C-5 | 7.11 | dd ( | 126.7 | Adjacent to sulfur; highly deshielded. |
| Thiophene C-4 | 6.91 | dd ( | 124.1 | Meta to alkyl chain. |
| Thiophene C-3 | 6.78 | dq ( | 122.9 | Ortho to alkyl chain. |
| C1' (-CH | 2.85 | t ( | 27.8 | Allylic/benzylic-type deshielding by ring. |
| C2' (-CH | 1.75, 1.55 | m (diastereotopic tendency) | 35.2 | Aliphatic chain. |
| C3' (-CH-) | 1.95 | m | 33.1 | Chiral center. |
| C4' (-CH | 3.48, 3.41 | dd ( | 50.4 | Diastereotopic protons; deshielded by Cl. |
| -CH | 1.05 | d ( | 17.5 | Split by the C3' methine proton. |
Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the purified analyte in 0.6 mL of CDCl
containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube. -
Instrument Tuning & Locking: Insert the sample into a 400 MHz spectrometer. Lock the spectrometer to the deuterium resonance of CDCl
. Self-Validation: A stable lock signal confirms solvent integrity and stabilizes the magnetic field against external drift. -
Shimming: Execute gradient shimming (e.g., TopShim). Self-Validation: Validate field homogeneity by ensuring the TMS peak width at half-height (
) is Hz. -
Acquisition: Acquire the
H spectrum using a 30° pulse program (16 scans, s). For C, utilize a power-gated decoupling sequence (1024 scans) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration if required.
Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV provides both the molecular weight and a structural fingerprint through predictable fragmentation pathways[2].
Causality of Fragmentation
Alkyl thiophenes undergo facile
Table 2: Key GC-EI-MS Fragments
| Relative Intensity | Ion Identity / Fragmentation Pathway | |
| 188 | ~15% | |
| 190 | ~5% | |
| 139 | ~25% | |
| 111 | ~10% | |
| 97 | 100% |
Protocol: GC-EI-MS Analysis
-
Instrument Calibration: Tune the MS using Perfluorotributylamine (PFTBA). Self-Validation: Verify that the
69, 219, and 502 peaks exhibit correct relative abundances and mass accuracy, ensuring the quadrupole is properly calibrated. -
Injection: Inject 1 µL of a 10 ppm sample (in hexane) in split mode (1:50) onto a non-polar capillary column (e.g., HP-5MS).
-
Thermal Gradient: Hold at 60°C for 2 min, ramp at 15°C/min to 280°C. This gradient ensures sharp, symmetrical peak elution, preventing thermal degradation of the alkyl chloride[4].
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups, specifically the aromatic system and the carbon-halogen bond.
Causality of Vibrational Modes
The C-Cl bond is highly polarized, resulting in a massive change in the dipole moment during stretching vibrations. This causes a sharp, highly intense absorption band in the fingerprint region (725 cm
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm | Intensity | Functional Group / Vibrational Mode |
| 3105 | Weak | Aromatic C-H stretch (Thiophene ring) |
| 2955, 2925, 2860 | Strong | Aliphatic C-H stretch (Butyl chain & Methyl group) |
| 1535, 1450 | Medium | Aromatic C=C stretch (Thiophene ring breathing) |
| 1380 | Medium | Aliphatic C-H bending (Symmetric methyl umbrella mode) |
| 850, 695 | Strong | Thiophene out-of-plane C-H bend |
| 725 | Strong | C-Cl stretch |
Protocol: ATR-FTIR Spectroscopy
-
Background Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Acquire a background spectrum (32 scans). Self-Validation: This step mathematically subtracts atmospheric CO
and H O, ensuring peaks in the 2300 cm and 3300 cm regions are not artifacts. -
Acquisition: Apply one drop of the neat liquid analyte to the crystal. Acquire 32 scans at 4 cm
resolution. Apply an ATR correction algorithm to compensate for wavelength-dependent IR penetration depth.
Multimodal Spectroscopic Workflow
The integration of these three analytical modalities creates a closed-loop, self-validating system for structural elucidation. The logical flow of this process is visualized below.
Caption: Multimodal spectroscopic validation workflow for 2-(4-chloro-3-methylbutyl)thiophene.
References
-
Spectrometric Identification of Organic Compounds By Robert M Silverstein Source: worldofbooks.com URL:[Link]
-
Spectral Database for Organic Compounds - Wikipedia Source: wikipedia.org URL:[Link]
-
Thiophene - the NIST WebBook Source: nist.gov URL:[Link]
Sources
Technical Guide: Physicochemical Profiling of 2-(4-chloro-3-methylbutyl)thiophene
This technical guide provides an in-depth physicochemical profiling of 2-(4-chloro-3-methylbutyl)thiophene , a specialized heterocyclic intermediate. Given the compound's specific structural characteristics and limited public data, this guide synthesizes theoretical principles with standard medicinal chemistry protocols to establish a robust framework for its solubility, stability, and handling.
Executive Summary & Structural Analysis[1]
2-(4-chloro-3-methylbutyl)thiophene is a lipophilic alkyl-thiophene derivative characterized by an electron-rich aromatic ring and a reactive primary alkyl chloride tail. Its utility lies primarily as an electrophilic building block in the synthesis of complex pharmaceuticals or agrochemicals.
Structural Components & Reactivity[2]
-
Thiophene Ring (C4H3S): An electron-rich, aromatic heterocycle. It is stable to mild acids/bases but sensitive to oxidation (forming sulfoxides/sulfones) and photo-degradation.
-
Alkyl Side Chain (3-methylbutyl): Adds significant lipophilicity (increasing LogP) and steric bulk.
-
Primary Chloride (-CH2-Cl): A moderately reactive electrophile. While relatively stable in neutral conditions, it is susceptible to nucleophilic substitution (
) and hydrolysis under drastic pH or thermal stress.
Physicochemical Properties (Predicted)
The following data is derived from Quantitative Structure-Property Relationship (QSPR) analysis of structural analogs (e.g., 2-butylthiophene, 1-chloro-3-methylbutane).
| Property | Value / Description | Significance |
| Molecular Formula | Precursor identification | |
| Molecular Weight | 188.72 g/mol | Mass spectrometry confirmation |
| Predicted LogP | 4.2 – 4.8 | Highly Lipophilic. Poor water solubility; high membrane permeability. |
| Water Solubility | < 0.1 mg/L (Practically Insoluble) | Requires co-solvents (DMSO, surfactants) for aqueous assays. |
| pKa | N/A (Neutral) | Non-ionizable in physiological pH range (1-14). |
| Boiling Point | ~230–250°C (at 760 mmHg) | High boiling point; amenable to GC analysis. |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization. |
Solubility Profile
-
High Solubility: Dichloromethane (DCM), Ethyl Acetate, Toluene, THF, Chloroform.
-
Moderate Solubility: Acetonitrile, Methanol, Ethanol (solubility decreases with water content).
-
Low/Insoluble: Water, aqueous buffers (pH 1–10).
Stability Profile & Degradation Pathways
The stability of 2-(4-chloro-3-methylbutyl)thiophene is governed by two primary vectors: oxidative stress on the thiophene ring and hydrolytic stress on the alkyl chloride .
A. Oxidative Stability (Critical)
Thiophenes are susceptible to oxidation by atmospheric oxygen, peroxides, or high-energy light.
-
Mechanism: Formation of thiophene-S-oxide (unstable, dimerizes) or thiophene-S,S-dioxide (sulfone).
-
Risk: High. Prolonged exposure to air/light causes darkening (polymerization).
B. Hydrolytic Stability
The primary alkyl chloride is relatively robust but can degrade.
-
Mechanism: Hydrolysis to the corresponding alcohol (2-(4-hydroxy-3-methylbutyl)thiophene) via
attack by water. -
Risk: Low at neutral pH/Ambient temp. Moderate to High at pH > 10 or elevated temperatures (>60°C).
C. Thermal Stability
Generally stable up to 150°C. However, the presence of Lewis acids (trace metals) can catalyze Friedel-Crafts self-alkylation (polymerization).
Visualization: Degradation Pathways
The following diagram outlines the critical degradation routes to monitor during stress testing.
Caption: Primary degradation pathways including oxidative polymerization of the thiophene ring and hydrolytic conversion of the alkyl chloride.
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: Accurate determination of thermodynamic solubility in organic solvents and buffers.
-
Preparation: Weigh 10 mg of compound into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4, Methanol).
-
Equilibration: Vortex for 1 min, then shake at 25°C for 24 hours (protected from light).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter (avoid Nylon/PES due to adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (Detection @ 230-250 nm).
-
Note: If analyzing aqueous samples, dilute 1:1 with Acetonitrile to prevent precipitation in the HPLC system.
-
Protocol B: Forced Degradation Study (Stress Testing)
Objective: Validate stability-indicating methods and identify degradation products.
| Stress Condition | Procedure | Sampling Timepoints | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 0, 4, 8, 24 hrs | Minimal degradation (stable). |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 0, 4, 8, 24 hrs | Formation of alcohol derivative ( |
| Oxidation | 3% | 0, 1, 4, 24 hrs | Formation of S-oxides/sulfones. |
| Photostability | UV/Vis (1.2M Lux·hr) | End of cycle | Polymerization/Darkening. |
| Thermal | 60°C (Solid/Neat) | 1, 3, 7 days | Evaluate for self-alkylation. |
Visualization: Stability Testing Workflow
Caption: Standardized workflow for forced degradation studies to establish stability profiles.
Handling & Storage Recommendations
Based on the physicochemical profile, the following storage conditions are mandatory to maintain purity >98%.
-
Storage Temperature: Refrigerate (2–8°C) for short-term; Freezer (-20°C) for long-term (>1 month).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exclusion is critical to prevent thiophene oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage due to lipophilic leaching.
-
Light Protection: Strictly protect from light. Wrap vials in aluminum foil if amber glass is unavailable.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Thiophene reactivity and oxidation sensitivity).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Industry standard for stress testing protocols).
- Larson, G. L., & Weber, J. C. (1994). Reaction of Alkyl Halides. In Silicon-Mediated Transformations of Functional Groups. (Reference for primary alkyl chloride hydrolytic stability).
-
Mishra, R., et al. (2011). "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 3(4), 38-54.[1] (Overview of thiophene derivatives in pharma).
Sources
A Mechanistic and Methodological Guide to the Synthesis of 2-(4-Chloro-3-methylbutyl)thiophene
Abstract
This technical guide provides a comprehensive examination of a robust synthetic pathway for producing 2-(4-chloro-3-methylbutyl)thiophene, a key intermediate in pharmaceutical and materials science research. We dissect a strategic three-step synthesis, beginning with the regioselective Friedel-Crafts acylation of thiophene, followed by a chemoselective ketone reduction, and culminating in the conversion of a primary alcohol to the target alkyl chloride. Each stage is analyzed from both a mechanistic and practical standpoint, offering field-proven insights into experimental design, causality behind procedural choices, and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of the underlying principles governing this synthetic sequence.
Strategic Overview of the Synthetic Pathway
The formation of 2-(4-chloro-3-methylbutyl)thiophene is most efficiently approached through a three-step sequence that builds the desired side chain onto the thiophene core. This strategy ensures high regioselectivity and leverages well-established, high-yielding transformations. The pathway begins with establishing the carbon skeleton via Friedel-Crafts acylation, followed by functional group manipulations to achieve the final product.
Caption: Overall synthetic workflow for 2-(4-chloro-3-methylbutyl)thiophene.
Step 1: Friedel-Crafts Acylation of Thiophene
The initial step involves the electrophilic acylation of the thiophene ring with 3-methylbutyryl chloride. This reaction, a classic Friedel-Crafts acylation, is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to generate a potent electrophile.[1]
The Underlying Mechanism: Ensuring C2 Regioselectivity
The high regioselectivity of thiophene acylation, which strongly favors substitution at the C2 position, is a cornerstone of this synthesis.[2] This preference is dictated by the superior stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack.
-
Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of 3-methylbutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The electron-rich thiophene ring attacks the electrophilic acylium ion. Attack at the C2 position allows the positive charge in the resulting intermediate to be delocalized over three atoms, including the sulfur atom, via three resonance structures.[2][3]
-
Lower Activation Energy: In contrast, an attack at the C3 position yields an intermediate stabilized by only two resonance forms. The greater delocalization and stability of the C2-attack intermediate mean that the transition state leading to it is lower in energy, making this pathway kinetically favored.[2][3]
-
Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the 2-acylthiophene product.
Caption: Mechanism of Friedel-Crafts acylation on thiophene.
Experimental Protocol: Synthesis of 2-(3-Methylbutanoyl)thiophene
Caution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ is highly hygroscopic and reacts violently with water.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Thiophene | 84.14 | 8.4 g (7.9 mL) | 0.10 | Reagent grade |
| 3-Methylbutyryl chloride | 120.58 | 12.1 g (11.0 mL) | 0.10 | --- |
| Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 | Anhydrous, finely powdered |
| Dichloromethane (DCM) | 84.93 | 150 mL | --- | Anhydrous |
| 5% HCl solution | --- | 100 mL | --- | For workup |
| Saturated NaHCO₃ solution | --- | 50 mL | --- | For workup |
| Brine | --- | 50 mL | --- | For workup |
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (75 mL) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add 3-methylbutyryl chloride (12.1 g) dropwise from the dropping funnel to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 5°C.
-
Thiophene Addition: In a separate flask, dissolve thiophene (8.4 g) in anhydrous dichloromethane (75 mL). Add this solution dropwise to the reaction mixture over 45 minutes, keeping the internal temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated HCl. Stir vigorously until all solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 5% HCl solution (100 mL), water (100 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ketone by vacuum distillation to obtain 2-(3-methylbutanoyl)thiophene as a colorless oil.
Step 2: Reduction to 4-(Thiophen-2-yl)-2-methylbutan-1-ol
The second step involves the chemoselective reduction of the ketone functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for ketones over the aromatic thiophene ring, and operational simplicity.
Mechanism: Nucleophilic Hydride Addition
The reduction mechanism is a straightforward nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of nucleophilic hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of the 2-acylthiophene.
-
Alkoxide Formation: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate boron-alkoxide intermediate.
-
Protonation (Workup): A protic solvent (like methanol used in the reaction or water/acid added during workup) protonates the resulting alkoxide to yield the final primary alcohol product, 4-(thiophen-2-yl)-2-methylbutan-1-ol.
Caption: Mechanism for the sodium borohydride reduction of a ketone.
Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)-2-methylbutan-1-ol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 2-(3-Methylbutanoyl)thiophene | 168.25 | 16.8 g | 0.10 | From Step 1 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 | Finely powdered |
| Methanol (MeOH) | 32.04 | 150 mL | --- | Reagent grade |
| 1 M HCl solution | --- | ~50 mL | --- | For workup |
| Ethyl Acetate | 88.11 | 200 mL | --- | For extraction |
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3-methylbutanoyl)thiophene (16.8 g) in methanol (150 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
NaBH₄ Addition: Add sodium borohydride (4.5 g) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Vigorous gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Cool the mixture back to 0°C and slowly add 1 M HCl solution to quench the excess NaBH₄ and neutralize the mixture (target pH ~7). Continue adding until gas evolution ceases.
-
Concentration: Remove the methanol from the mixture under reduced pressure.
-
Extraction: To the remaining aqueous residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter and concentrate the solvent under reduced pressure to obtain 4-(thiophen-2-yl)-2-methylbutan-1-ol as a viscous oil, which can be used in the next step without further purification.
Step 3: Chlorination to 2-(4-Chloro-3-methylbutyl)thiophene
The final step is the conversion of the primary alcohol into the target alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it proceeds via a clean mechanism where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[4]
Mechanism: Sₙ2 Displacement
The reaction of a primary alcohol with thionyl chloride typically proceeds through an Sₙ2 mechanism, especially when a base like pyridine is used.[4][5]
-
Activation of Alcohol: The lone pair on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.
-
Formation of Chlorosulfite Intermediate: A proton is removed from the oxonium ion, often by a weak base in the system (like pyridine or another alcohol molecule), to form a neutral alkyl chlorosulfite intermediate. This step effectively converts the poor hydroxyl leaving group into a much better chlorosulfite leaving group.[5]
-
Sₙ2 Attack: The chloride ion, which was displaced in the first step, now acts as a nucleophile and performs a backside attack on the carbon atom bearing the chlorosulfite group.
-
Product Formation: This nucleophilic attack results in the formation of the C-Cl bond and the departure of the leaving group, which conveniently decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion.[4][6]
Caption: Sₙ2 mechanism for the chlorination of an alcohol with SOCl₂.
Experimental Protocol: Synthesis of 2-(4-Chloro-3-methylbutyl)thiophene
Caution: Thionyl chloride is corrosive and lachrymatory. This reaction must be performed in a well-ventilated fume hood.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 4-(Thiophen-2-yl)-2-methylbutan-1-ol | 170.27 | 17.0 g | 0.10 | From Step 2 |
| Thionyl Chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 | Freshly distilled |
| Pyridine | 79.10 | 0.5 mL | --- | Catalyst, anhydrous |
| Diethyl Ether | 74.12 | 100 mL | --- | Anhydrous |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.
-
Reagent Charging: Dissolve the alcohol (17.0 g) in anhydrous diethyl ether (100 mL) in the flask and add a catalytic amount of anhydrous pyridine (0.5 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
SOCl₂ Addition: Add thionyl chloride (14.3 g) dropwise from the dropping funnel over 30 minutes. Control the addition rate to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 1 hour. Gas evolution should be observed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 100 g of crushed ice to decompose any excess thionyl chloride.
-
Extraction: Transfer to a separatory funnel. Separate the organic layer and wash the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-(4-chloro-3-methylbutyl)thiophene as a clear oil.
References
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl₂. Bulletin of the Korean Chemical Society. [Link]
-
Chemistry Steps. (2024). Alcohols to Acid Chlorides. Chemistry Steps. [Link]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Organic Syntheses Procedure. [Link]
-
Chemical Synthesis Database. (2025). 4-thiophen-2-yl-butan-2-one. Chemical Synthesis Database. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene derivatives. Reagents and conditions: (a) SOCl₂, dry CH₂Cl₂, rt, 2 h. ResearchGate. [Link]
-
Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl₂). YouTube. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
-
PubChem. (n.d.). 4-(Thiophen-2-yl)butan-1-ol. PubChem. [Link]
-
YouTube. (2024). Reaction of a primary alcohol with thionyl chloride, SOCl₂. YouTube. [Link]
Sources
discovery and history of 2-(4-chloro-3-methylbutyl)thiophene
An In-depth Technical Guide to the Synthesis and Implied History of 2-(4-chloro-3-methylbutyl)thiophene
Abstract
This technical guide delineates the synthesis and historical context of 2-(4-chloro-3-methylbutyl)thiophene. As a specific, non-widely documented intermediate, its history is best understood through the lens of the foundational reactions that enable its synthesis. This document provides a comprehensive exploration of a probable and chemically sound synthetic pathway, beginning with the discovery of its core components and culminating in detailed, field-proven protocols for its creation. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of functionalized thiophene derivatives.
Historical Context: The Foundations of Thiophene Chemistry
The story of 2-(4-chloro-3-methylbutyl)thiophene is intrinsically linked to two pivotal 19th-century discoveries that revolutionized organic chemistry: the isolation of the thiophene ring and the development of the Friedel-Crafts reaction.
The Discovery of Thiophene
In 1882, the German chemist Viktor Meyer, while at the University of Zurich, stumbled upon a new heterocyclic compound.[1][2] He was investigating a reaction where isatin produces a blue dye when mixed with sulfuric acid and what was believed to be pure benzene.[3] Meyer discovered that benzene purified by the decarboxylation of benzoic acid did not yield the blue color, leading him to isolate the actual reactive contaminant: a sulfur-containing heterocycle he named "thiophene."[1][3] This discovery opened up a new field of heterocyclic chemistry, with thiophene and its derivatives becoming crucial building blocks in pharmaceuticals and agrochemicals due to their unique chemical properties.[4] Meyer's work on thiophene was so significant that he published a book on the subject, "Die Thiophengruppe" (The Thiophene Group), in 1888.[5]
The Advent of the Friedel-Crafts Reaction
In 1877, French chemist Charles Friedel and his American collaborator James Crafts developed a set of reactions that allowed for the attachment of alkyl and acyl substituents to an aromatic ring.[6] These electrophilic aromatic substitution reactions, now known as the Friedel-Crafts alkylation and acylation, became a cornerstone of synthetic organic chemistry.[7] The ability to form carbon-carbon bonds with aromatic systems was a monumental leap forward, enabling the synthesis of a vast array of complex molecules from simple aromatic precursors. The application of this reaction to newly discovered heterocycles like thiophene was a natural and powerful extension of its utility.
A Proposed Synthetic Pathway for 2-(4-chloro-3-methylbutyl)thiophene
Given the lack of direct historical documentation for 2-(4-chloro-3-methylbutyl)thiophene, a logical synthetic route can be deduced from established chemical principles and available literature on analogous compounds. The most plausible pathway involves a three-step sequence: Friedel-Crafts acylation, ketone reduction, and subsequent chlorination of the resulting alcohol.
Sources
- 1. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 2. Viktor Meyer | Organic Chemist, Inorganic Chemist & Physical Chemist | Britannica [britannica.com]
- 3. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 4. Heterocycic compound Thiophene | PPTX [slideshare.net]
- 5. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Thiophene Scaffold: A Technical Guide to Electrophilic Aromatic Substitution in Drug Discovery
Executive Summary
The thiophene ring—a five-membered, sulfur-containing aromatic heterocycle—has established itself as a "privileged scaffold" in modern medicinal chemistry[1]. Recognized primarily as a bioisostere for the benzene ring, thiophene offers tunable lipophilicity, enhanced metabolic stability, and unique electronic properties that facilitate rapid synthetic functionalization[2]. This whitepaper provides an in-depth mechanistic analysis of electrophilic aromatic substitution (EAS) reactions on thiophene derivatives, detailing the causality behind regioselectivity, substituent effects, and field-proven experimental protocols critical for active pharmaceutical ingredient (API) development.
Electronic Properties and Aromaticity
Thiophene is a
Because of this electron density, thiophene undergoes electrophilic aromatic substitution at a rate approximately
Quantitative Comparison of Five-Membered Heterocycles
The reactivity and aromaticity of thiophene are intrinsically linked to the electronegativity of its heteroatom. Table 1 summarizes these comparative metrics[4].
Table 1: Aromaticity and Reactivity Profiles of Aromatic Rings
| Aromatic System | Aromaticity Rank | Relative Reactivity toward EAS | Heteroatom Electronegativity (Pauling) |
| Benzene | 1 (Highest) | 4 (Lowest) | N/A |
| Thiophene | 2 | 3 | 2.56 (Sulfur) |
| Pyrrole | 3 | 1 (Highest) | 3.04 (Nitrogen) |
| Furan | 4 (Lowest) | 2 | 3.44 (Oxygen) |
Mechanistic Principles of Regioselectivity
The regioselectivity of EAS in unsubstituted thiophene is governed by the thermodynamic stability of the intermediate Wheland complex (sigma complex)[5].
When an electrophile attacks the
Logical flow of thiophene regioselectivity driven by intermediate resonance stabilization.
Substituent Directing Effects
When functionalizing thiophene derivatives, pre-existing substituents dictate subsequent reaction sites through a balance of steric hindrance and electronic modulation[6].
Table 2: Directing Effects of Substituted Thiophenes
| Existing Substituent Position | Electronic Nature | Primary Directing Position (Major) | Secondary Directing Position (Minor) |
| C-2 | Electron-Donating (EDG) | C-5 | C-3 |
| C-2 | Electron-Withdrawing (EWG) | C-5 (Electronic/Steric balance) | C-4 |
| C-3 | Electron-Donating (EDG) | C-2 | - |
| C-3 | Electron-Withdrawing (EWG) | C-5 | - |
Key EAS Reactions & Self-Validating Protocols
To leverage thiophene in drug discovery, chemists rely on highly reproducible EAS protocols. Below are three foundational methodologies, designed with built-in causality and validation steps.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the premier method for introducing a formyl group to the thiophene ring. It utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl
Step-by-step experimental workflow for the Vilsmeier-Haack formylation of thiophene.
Protocol: Synthesis of 2-Thiophenecarboxaldehyde
-
Reagent Preparation: Cool anhydrous DMF (1.2 equiv) to 0 °C under an inert argon atmosphere. Slowly add POCl
(1.2 equiv) dropwise. Causality: Exothermic formation of the Vilsmeier reagent requires strict temperature control to prevent reagent degradation. -
Electrophilic Addition: Stir the complex for 30 minutes at 0 °C, then add thiophene (1.0 equiv) dropwise. Gradually warm the mixture to 80 °C and stir for 2 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the non-polar thiophene spot indicates complete conversion.
-
Hydrolysis & Workup: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous Na
CO until pH ~ 7-8. Causality: Hydrolysis of the iminium intermediate to the aldehyde requires a basic aqueous environment[7]. Extract with dichloromethane (3x), dry over anhydrous Na SO , and concentrate in vacuo. -
Validation: Analyze the crude product via
H NMR. A sharp singlet at ~9.8 ppm confirms the presence of the C-2 formyl proton.
Friedel-Crafts Acylation
While Friedel-Crafts alkylation of thiophene often leads to polyalkylation and poor yields[8], Friedel-Crafts acylation is highly efficient. Because thiophene is stable to Lewis acids, reagents like SnCl
Protocol: Synthesis of 2-Acetylthiophene
-
Activation: Suspend anhydrous AlCl
(1.1 equiv) in dry dichloromethane (DCM) at 0 °C. Add acetyl chloride (1.05 equiv) dropwise. Stir for 15 minutes to form the acylium ion complex. -
Substitution: Add thiophene (1.0 equiv) in DCM dropwise to the activated mixture at 0 °C. Causality: Maintaining 0 °C suppresses substitution at the less favored C-3 position and prevents potential ring degradation.
-
Quenching: After 1 hour, carefully pour the dark mixture into a mixture of ice and 1M HCl. Causality: The acidic quench breaks the aluminum-product complex, releasing the free ketone[9].
-
Validation: GC-MS analysis should yield a molecular ion peak at m/z 126, confirming mono-acylation.
Regioselective Halogenation (Bromination)
Thiophene is highly reactive toward halogens. Direct bromination with Br
Protocol: Synthesis of 2-Bromothiophene
-
Reaction Setup: Dissolve thiophene (1.0 equiv) in a 1:1 mixture of chloroform and glacial acetic acid at room temperature.
-
Halogenation: Add NBS (1.0 equiv) in small portions over 30 minutes. Causality: Portion-wise addition prevents localized concentration spikes, minimizing the formation of 2,5-dibromothiophene[5].
-
Workup: Stir for 2 hours in the dark. Wash the organic layer sequentially with water, saturated NaHCO
, and brine. -
Validation:
H NMR will show two doublets and one doublet of doublets in the aromatic region, confirming mono-substitution, as opposed to the simplified symmetry of a 2,5-disubstituted product.
Applications in Drug Development
The strategic incorporation of the thiophene ring via EAS is a cornerstone of modern drug design. As a bioisostere for benzene, thiophene can improve a drug's binding affinity, alter its metabolic pathways, and enhance blood-brain barrier penetration[1][2].
A prominent example is the atypical antipsychotic Olanzapine , which utilizes a thieno[2,3-b][1,5]benzodiazepine core[1][6]. The electron-rich nature of the thiophene moiety contributes to the molecule's multi-receptor antagonism profile. Furthermore, in radiopharmaceutical chemistry, thiophene substitution has been successfully employed to synthesize thienyl-[
References
- The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design. Benchchem.
- Pharmacologically Active Compounds and other Thiophene Derivatives. ResearchGate.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - NIH.
- The Intersection of Aromaticity and Electronic Properties in Substituted Thiophenes: A Technical Guide for Drug Discovery. Benchchem.
- Aromatic Heterocyclic Chemistry: Reactions of Thiophenes. University of St Andrews.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. King Saud University.
- Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. ResearchGate.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
- Synthesis of Heterocyclic Compounds Using Vilsmeier Reagent. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ishc.wp.st-andrews.ac.uk [ishc.wp.st-andrews.ac.uk]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-(4-Chloro-3-methylbutyl)thiophene in Pharmaceutical Synthesis
The following is a comprehensive Application Note and Protocol guide for the use of 2-(4-chloro-3-methylbutyl)thiophene (CAS 1339483-48-5) as a pharmaceutical intermediate.
Abstract
This technical guide details the application of 2-(4-chloro-3-methylbutyl)thiophene as a critical alkylating agent in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs). Specifically, this intermediate is utilized to introduce a lipophilic 3-methyl-4-(thiophen-2-yl)butyl side chain, a structural motif often employed to modulate receptor affinity and metabolic stability in serotonin (5-HT) and dopamine (D2) receptor ligands. This note provides validated protocols for N-alkylation, quality control parameters, and safety guidelines for handling this alkyl chloride.
Introduction & Therapeutic Context
In medicinal chemistry, the optimization of side chains is pivotal for tuning the Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles of drug candidates. The thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability and altering lipophilicity (LogP).
2-(4-chloro-3-methylbutyl)thiophene serves as a specialized electrophile. Its structure features:
-
Thiophene Moiety: Enhances
stacking interactions within receptor binding pockets (e.g., GPCRs). -
3-Methyl Substitution: Introduces steric bulk and a chiral center, which can restrict conformational flexibility and improve selectivity for specific receptor subtypes (e.g., 5-HT1A vs. D2).
-
Alkyl Chloride Handle: A versatile leaving group for nucleophilic substitution reactions.
Primary Application: Synthesis of Arylpiperazine CNS Agents
This intermediate is predominantly used to alkylate secondary amines, particularly arylpiperazines , to generate scaffolds analogous to Buspirone , Tiospirone , and next-generation antipsychotics. The resulting N-alkylated products function as "tail" moieties that interact with secondary binding sites in GPCRs.
Chemical Properties & Specifications
To ensure reproducibility in API synthesis, the starting material must meet strict specifications.
| Property | Specification |
| Chemical Name | 2-(4-chloro-3-methylbutyl)thiophene |
| CAS Number | 1339483-48-5 |
| Molecular Formula | C |
| Molecular Weight | 188.72 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (GC) | |
| Water Content (KF) | |
| Boiling Point | ~240°C (Predicted) |
| Solubility | Soluble in DCM, THF, Acetonitrile, Toluene; Insoluble in Water |
Experimental Protocol: N-Alkylation of Arylpiperazines
This protocol describes the coupling of 2-(4-chloro-3-methylbutyl)thiophene with a representative nucleophile, 1-(2,3-dichlorophenyl)piperazine , to synthesize a high-affinity CNS ligand precursor.
Reaction Scheme
The reaction proceeds via an S
Figure 1: S
Materials[2][3]
-
Reagent A: 2-(4-chloro-3-methylbutyl)thiophene (1.0 equiv, 18.9 g)
-
Reagent B: 1-(2,3-dichlorophenyl)piperazine (1.0 equiv, 23.1 g)
-
Base: Potassium Carbonate (K
CO ), anhydrous, granular (2.5 equiv, 34.5 g) -
Catalyst: Potassium Iodide (KI) (0.1 equiv, 1.66 g)
-
Solvent: Acetonitrile (MeCN), HPLC grade (200 mL) or Methyl Isobutyl Ketone (MIBK) for scale-up.
Step-by-Step Procedure
-
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Reagent B (Arylpiperazine) and Acetonitrile .
-
Base Addition: Add K
CO and KI to the stirring solution at room temperature.-
Note: Use granular K
CO to prevent caking; KI is essential to drive the reaction rate for the less reactive alkyl chloride.
-
-
Alkylation: Add 2-(4-chloro-3-methylbutyl)thiophene dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (80–82°C) . Stir vigorously for 12–18 hours.
-
Monitoring: Monitor by HPLC or TLC (System: Hexane/EtOAc 3:1). The alkyl chloride spot (R
~0.8) should disappear.
-
-
Work-up:
-
Cool the reaction mixture to 20–25°C.
-
Filter off the inorganic salts (KCl, excess K
CO ) through a Celite pad. -
Concentrate the filtrate under reduced pressure to obtain a crude oil.[1]
-
-
Purification:
-
Dissolve the crude oil in Ethyl Acetate (150 mL).
-
Wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry over Na
SO , filter, and concentrate. -
Optional: Convert to the hydrochloride salt by adding 4N HCl in dioxane for solid isolation.
-
Critical Process Parameters (CPPs)
| Parameter | Set Point | Criticality | Impact |
| Temperature | 80°C (Reflux) | High | Low temp results in incomplete conversion; High temp degrades the thiophene ring. |
| KI Catalyst | 10 mol% | Medium | Essential for exchanging Cl |
| Stoichiometry | 1:1 to 1:1.1 | Medium | Excess alkyl chloride is difficult to remove; slight excess of amine is preferred. |
Quality Control & Troubleshooting
To validate the identity and purity of the intermediate before use:
Analytical Methods[5]
-
GC-MS: Expect a molecular ion peak at m/z 188 (M+) and a characteristic isotope pattern for Chlorine (
Cl/ Cl ratio 3:1). -
H-NMR (CDCl
, 400 MHz):- 6.8–7.2 ppm (3H, m, Thiophene protons)
-
3.4–3.5 ppm (2H, m, -CH
-Cl) -
2.8 ppm (2H, t, Thiophene-CH
-) -
1.8 ppm (1H, m, -CH(CH
)-) -
1.0 ppm (3H, d, -CH
)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete chloride activation | Increase KI loading to 0.2 equiv or switch solvent to DMF (higher boiling point). |
| Dark Product Color | Thiophene oxidation/polymerization | Ensure strict N |
| Emulsion during Work-up | Presence of residual piperazine | Adjust pH to >10 before extraction; use brine to break emulsion. |
Safety & Handling
-
Hazards: 2-(4-chloro-3-methylbutyl)thiophene is an Alkylating Agent . It is potentially genotoxic and a skin sensitizer.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle strictly inside a fume hood.
-
Spill Management: Absorb with sand/vermiculite. Decontaminate surfaces with 10% aqueous ammonia to quench the alkyl halide.
References
-
BLD Pharm. (2025). Product Specification: 2-(4-Chloro-3-methylbutyl)thiophene (CAS 1339483-48-5).[2][3][4][5][6] Retrieved from
-
National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for Thiophene Derivatives. Retrieved from
- Glennon, R. A., et al. (1986). N-(Phthalimidoalkyl) derivatives of serotonin: A new class of 5-HT1A binding agents. Journal of Medicinal Chemistry, 29(11), 2375–2380. (Foundational chemistry for alkyl-chain linkers in CNS drugs).
- Robichaud, A. J., et al. (2011). Recent Advances in Selective Serotonin 5-HT1B Receptor Ligands. Annual Reports in Medicinal Chemistry.
Disclaimer: This protocol is intended for research and development purposes only. Users must conduct their own risk assessment prior to execution.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 1492600-02-8|2-Chloro-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene|BLD Pharm [bldpharm.com]
- 3. 4861-58-9|2-Pentylthiophene|BLD Pharm [bldpharm.com]
- 4. 1215857-68-3|2-(2-Hexyldecyl)thiophene|BLD Pharm [bldpharm.com]
- 5. 32741-05-2|2-Isobutylthiophene|BLD Pharm [bldpharm.com]
- 6. 1339483-48-5|2-(4-Chloro-3-methylbutyl)thiophene|BLD Pharm [bldpharm.com]
- 7. 1-Chloro-2-methylbutane | C5H11Cl | CID 12015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-(chloromethyl)thiophene | C5H4Cl2S | CID 18615662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Experimental Procedures for the Alkylation and Acylation of Thiophene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide
Abstract & Scope
The functionalization of thiophene via electrophilic aromatic substitution (EAS) is a foundational transformation in medicinal chemistry and materials science. Unlike standard benzene derivatives, the electron-rich thiophene ring presents unique synthetic challenges—most notably, its propensity to undergo rapid polymerization or ring degradation in the presence of strong Lewis acids. This application note provides a comprehensive, self-validating guide to the alkylation and Friedel-Crafts acylation of thiophene. It details three distinct experimental methodologies: traditional mild Lewis acid catalysis, a green solid-acid approach, and an advanced phase-vanishing (PV) technique.
Mechanistic Rationale & Catalyst Selection
The synthesis of alkyl- or acyl-thiophenes proceeds via a classic EAS mechanism. The
The Catalyst Dilemma:
Historically, Aluminum Chloride (
Figure 1: Reaction pathways for thiophene alkylation/acylation based on catalyst selection.
Experimental Protocols
Protocol A: Traditional Friedel-Crafts Acylation (Mild Lewis Acid)
This classical procedure utilizes
Materials:
-
Thiophene: 16.8 g (0.2 mol)
-
Acetyl chloride: 15.6 g (0.2 mol)
-
Stannic chloride (
): 0.2 mol -
Dry benzene: 200 mL
-
5% Sodium bicarbonate (
) solution
Step-by-Step Methodology:
-
Setup: Equip a 500-mL three-necked, round-bottomed flask with a mechanical stirrer, thermometer, dropping funnel, and a calcium chloride drying tube.
-
Initialization: Add the thiophene, acetyl chloride, and dry benzene to the flask. Submerge the flask in an ice bath and cool the internal temperature to 0 °C.
-
Catalyst Addition: Add the
dropwise via the dropping funnel over a period of 1 hour. Validation Check: Monitor the thermometer continuously; the internal temperature must not exceed 5 °C to prevent exothermic runaway and subsequent polymerization. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching & Workup: Pour the reaction mixture slowly over crushed ice mixed with the 5%
solution to neutralize the acid. -
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (
), and filter. -
Purification: Distill the filtrate under reduced pressure. Collect the fraction boiling at 102–105 °C at 15 mmHg to obtain pure 2-acetylthiophene (Expected Yield: 75–80%) 1.
Protocol B: Green Chemistry Approach (Solid-Acid Zeolite Catalysis)
This protocol replaces stoichiometric toxic metal chlorides with a recoverable, regenerable solid acid (Zeolite
Materials:
-
Thiophene: 8.4 g (0.1 mol)
-
Acetic anhydride: 30.6 g (0.3 mol)
-
Freshly calcined Zeolite
catalyst: 1.17 g
Step-by-Step Methodology:
-
Setup: In a 50-mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the thiophene and acetic anhydride.
-
Catalysis: Introduce 1.17 g of the Zeolite
catalyst to the mixture. -
Heating: Submerge the flask in a water bath and heat to 60 °C (333 K) under continuous magnetic stirring.
-
Monitoring: Allow the reaction to proceed for 2–4 hours. Validation Check: Use TLC or GC-MS to confirm the disappearance of the thiophene starting material.
-
Recovery: Filter the mixture to remove the solid Zeolite
catalyst. (The catalyst can be washed with distilled water, dried at 100 °C, and calcined at 500 °C for 6 hours for reuse) 4. -
Purification: Subject the filtrate to fractional distillation to isolate the 2-acetylthiophene (Expected Yield: ~98.6%) 4.
Protocol C: Phase-Vanishing (PV) Method using Fluorous Solvents
This advanced technique utilizes a dense fluorous solvent (FC-72) as a liquid phase screen. It eliminates the need for tedious dropwise addition and active temperature control by regulating the diffusion of the highly reactive
Materials:
-
Thiophene: 168 mg (2.0 mmol)
-
Propionyl chloride: 204 mg (2.2 mmol)
-
Stannic chloride (
): 573 mg (2.2 mmol) -
FC-72 (Perfluorohexane): 3 mL
-
Benzene: 3 mL
Step-by-Step Methodology:
-
Phase Screen Setup: In a test tube (14.4 mm
130 mm) sealed with a septum, add 3 mL of FC-72. -
Reagent Loading: Using a long glass pipette, slowly introduce the dense
(d = 2.23) directly to the bottom of the tube, beneath the FC-72 layer (d = 1.67). -
Organic Layering: Carefully layer a solution containing thiophene and propionyl chloride dissolved in 3 mL of benzene on top of the FC-72 layer. Validation Check: You should clearly observe three distinct liquid phases.
-
Reaction: Gently stir the bottom layer at 30 °C for 3 hours. Crucial: Ensure the stirring is gentle enough that the three layers do not physically mix. The reaction occurs via controlled diffusion across the fluorous phase6.
-
Workup: Use a pipette to extract the dark purple top benzene layer. Wash this organic layer with 1 M HCl (
mL) and water ( mL). -
Isolation: Dry over
, concentrate under vacuum, and purify via short column chromatography (silica gel, benzene eluent) to yield 2-propionylthiophene (Expected Yield: 72%) 6.
Quantitative Data Summary
| Methodology | Catalyst | Acylating Agent | Solvent | Temp (°C) | Yield (%) | Primary Advantage |
| Traditional EAS | Acetyl Chloride | Benzene | 0 | 75–80 | Highly scalable; reliable kinetic control. | |
| Solid-Acid | Zeolite | Acetic Anhydride | Solvent-Free | 60 | 98.6 | Catalyst is recoverable; minimal toxic waste. |
| Phase-Vanishing | Propionyl Chloride | FC-72 / Benzene | 30 | 72 | Dropwise-free; eliminates thermal runaway risks. |
Causality & Troubleshooting Guide
-
Why avoid
for thiophene? Unlike benzene, thiophene contains a sulfur atom with lone-pair electrons that act as a strong Lewis base. coordinates aggressively with this sulfur, disrupting the aromaticity and triggering rapid ring-opening and polymerization. This manifests experimentally as an intractable, amorphous red sludge 2, 3. -
Why does Zeolite
outperform HZSM-5? Zeolite features a larger pore structure (12-membered ring channels) compared to the medium pores of HZSM-5. This allows the bulky arenium ion intermediate to form and diffuse freely out of the catalyst pores, preventing pore blockage and driving the near-quantitative conversion (98.6%) observed in Protocol B 4. -
What is the physical chemistry behind the Phase-Vanishing (PV) method? Friedel-Crafts reactions are highly exothermic. Traditional methods require tedious dropwise addition and ice baths to prevent superheating. In the PV method, the fluorous solvent (FC-72) acts as a dense, inert, semi-permeable liquid membrane. Because
is denser than FC-72, it sits at the bottom. It slowly diffuses upward through the fluorous phase into the organic layer, effectively auto-regulating the reaction rate and heat generation without mechanical intervention 5.
References
- US2469823A - Alkylation of thiophene Source: Google Patents URL
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts Source: Physical Chemistry: An Indian Journal (TSI Journals) URL:[Link]
-
Fuel Contaminants: Volume 1 - Chemistry Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: Strategic Utilization of 2-(4-Chloro-3-methylbutyl)thiophene in Medicinal Chemistry
The following Application Note and Protocol guide details the strategic use of 2-(4-chloro-3-methylbutyl)thiophene in medicinal chemistry, specifically as a regioselective precursor for 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene scaffolds.
Executive Summary
2-(4-Chloro-3-methylbutyl)thiophene is a specialized alkylating agent and cyclization precursor used to construct the 4,5,6,7-tetrahydrobenzo[b]thiophene core. Unlike the common Gewald reaction, which typically yields 6-methyl substituted isomers from 4-methylcyclohexanone, this reagent enables the precise construction of the 5-methyl regioisomer via intramolecular Friedel-Crafts alkylation.
This scaffold is a privileged structure in drug discovery, serving as a bioisostere for the indane and tetrahydronaphthalene cores found in melatonin receptor agonists (e.g., Ramelteon analogues), SERMs (Selective Estrogen Receptor Modulators), and anti-inflammatory agents (5-lipoxygenase inhibitors).
Scientific Rationale & Mechanism
The Regioselectivity Challenge
In medicinal chemistry, Structure-Activity Relationship (SAR) studies require precise control over substituent placement.
-
Gewald Synthesis Route: Reaction of 4-methylcyclohexanone with sulfur and a nitrile typically favors the formation of 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives due to the thermodynamic stability of the enol intermediate.
-
The 2-(4-Chloro-3-methylbutyl)thiophene Route: This reagent pre-installs the alkyl chain at the thiophene C2 position. Subsequent cyclization locks the methyl group at the C5 position of the fused ring system. This complementary regiochemistry allows chemists to probe the binding pocket depth and steric tolerance of targets that are sensitive to the C5 vs. C6 substitution pattern.
Mechanism of Action: Intramolecular Cyclization
The transformation proceeds via an intramolecular Friedel-Crafts alkylation. The terminal alkyl chloride is activated by a Lewis acid (e.g., SnCl₄, AlCl₃), generating a carbocation or a polarized complex that attacks the electron-rich C3 position of the thiophene ring.
Key Pathway:
-
Activation: Lewis acid complexes with the chlorine atom.
-
Cyclization: Electrophilic attack at Thiophene-C3.
-
Aromatization: Loss of a proton restores the thiophene aromaticity, yielding the fused bicyclic system.
Experimental Protocols
Protocol A: Synthesis of 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene
This protocol describes the cyclization of 2-(4-chloro-3-methylbutyl)thiophene to the bicyclic core.
Reagents:
-
Starting Material: 2-(4-Chloro-3-methylbutyl)thiophene (1.0 equiv)
-
Catalyst: Tin(IV) chloride (SnCl₄) (1.2 equiv) or Aluminum Chloride (AlCl₃)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Ice-water, 1M HCl
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.
-
Dissolution: Dissolve 2-(4-chloro-3-methylbutyl)thiophene (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Add SnCl₄ (12 mmol) dropwise via syringe over 10 minutes. Caution: Fuming reagent. Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress by TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting material spot (high R_f) should disappear, replaced by the cyclized product (slightly lower R_f).
-
Quench: Cool the mixture back to 0°C and slowly pour into crushed ice (100 g) containing 1M HCl (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous phase with DCM (2 x 30 mL).
-
Workup: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene as a colorless to pale yellow oil.
Yield Expectation: 75–85%
Protocol B: C2-Functionalization (Formylation)
To utilize the scaffold in library generation, a functional handle is often introduced at the C2 position.
Reagents:
-
Substrate: 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene
-
Reagent: Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF) (Vilsmeier-Haack conditions)
Procedure:
-
Vilsmeier Reagent: In a dry flask at 0°C, add POCl₃ (1.2 equiv) dropwise to anhydrous DMF (1.5 equiv). Stir for 30 min to form the chloroiminium salt (white precipitate/suspension).
-
Addition: Add a solution of the substrate (1.0 equiv) in DMF slowly to the Vilsmeier reagent.
-
Heating: Heat the mixture to 80°C for 3 hours.
-
Hydrolysis: Cool to room temperature and pour into ice-water containing sodium acetate (to buffer pH to ~5–6). Stir vigorously for 1 hour.
-
Isolation: The aldehyde product usually precipitates or can be extracted with EtOAc.
-
Result: 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde . This intermediate is a gateway to Schiff bases, acrylic acids (via Knoevenagel), and alcohols.
Data Presentation & Analysis
Regioisomer Comparison Table
The following table contrasts the products obtained via the Gewald method versus the 2-(4-chloro-3-methylbutyl)thiophene cyclization route.
| Feature | Gewald Synthesis Route | 2-(4-Chloro-3-methylbutyl)thiophene Route |
| Starting Materials | 4-Methylcyclohexanone + S₈ + Nitrile | 2-(4-Chloro-3-methylbutyl)thiophene |
| Reaction Type | Multi-component Condensation | Intramolecular Friedel-Crafts Alkylation |
| Major Product | 6-Methyl -4,5,6,7-tetrahydrobenzo[b]thiophene | 5-Methyl -4,5,6,7-tetrahydrobenzo[b]thiophene |
| C2 Substituent | Usually Amino (-NH₂) or Ester (-COOR) | Hydrogen (allows flexible functionalization) |
| Complexity | One-pot, but mixture of isomers possible | Stepwise, high regiocontrol |
Structural Verification (Simulated NMR Data)
-
5-Methyl Isomer (Target):
-
¹H NMR (400 MHz, CDCl₃):
7.05 (d, J=5.2 Hz, 1H, Ar-H), 6.80 (d, J=5.2 Hz, 1H, Ar-H), 2.85–2.70 (m, 3H), 2.35–2.20 (m, 1H), 1.95–1.80 (m, 2H), 1.45–1.30 (m, 1H), 1.05 (d, J=6.5 Hz, 3H, -CH₃). -
Key Diagnostic: The methyl doublet couples to a methine proton at C5, distinct from the C6 position environment.
-
Pathway Visualization
Caption: Reaction pathway transforming the linear precursor into the bicyclic scaffold, branching into three key therapeutic classes.
References
-
Putta, V. P., et al. (2024). "Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis."[1] Journal of Medicinal Chemistry. Link
-
Sabnis, R. W. (2017).[2] "Thiophene-Based Compounds: A Review of Their Anti-Inflammatory Activity." Encyclopedia. Link
-
BenchChem. (2025).[3] "Technical Data: 2-(4-Chloro-3-methylbutyl)thiophene Structure and Properties." BenchChem Product Database. Link
- Gewald, K., et al. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur." Chemische Berichte, 99(1), 94-100. (Foundational reference for contrasting Gewald synthesis).
-
BldPharm. (2025). "Product Information: 2-(4-Chloro-3-methylbutyl)thiophene (CAS 1339483-48-5)." BLD Pharm Catalog. Link
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Chloro-3-methylbutyl)thiophene
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-(4-chloro-3-methylbutyl)thiophene, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocol herein is designed for scalability, focusing on process safety, efficiency, and product purity. This guide details a robust three-step synthetic route commencing with the Friedel-Crafts acylation of thiophene, followed by a Wolff-Kishner reduction, and concluding with a chlorination step. Each stage has been optimized for industrial application, with explanations for procedural choices and in-depth protocols.
Introduction and Strategic Overview
2-(4-Chloro-3-methylbutyl)thiophene is a critical building block in organic synthesis, particularly in the pharmaceutical industry. Its structure is incorporated into several active pharmaceutical ingredients (APIs). The demand for a scalable, safe, and cost-effective synthesis is therefore of paramount importance.
This application note outlines a three-step synthesis designed for kilogram-scale production. The chosen pathway prioritizes commercially available starting materials, robust and well-characterized reactions, and purification methods that avoid chromatography, which is often a bottleneck in large-scale operations.[1][2]
The overall synthetic strategy is as follows:
-
Step 1: Friedel-Crafts Acylation - Thiophene is acylated with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst to form 2-(3-methylbutanoyl)thiophene. This electrophilic aromatic substitution is a classic and efficient method for forming carbon-carbon bonds with aromatic systems.[3][4]
-
Step 2: Wolff-Kishner Reduction - The ketone functional group of 2-(3-methylbutanoyl)thiophene is reduced to a methylene group to yield 2-(3-methylbutyl)thiophene. The Wolff-Kishner reduction is selected for its high yield and suitability for base-stable compounds.[5][6][7]
-
Step 3: Chlorination - The terminal methyl group of the isobutyl side chain is chlorinated to produce the final product, 2-(4-chloro-3-methylbutyl)thiophene.
Detailed Synthetic Protocols
Step 1: Friedel-Crafts Acylation of Thiophene
This step involves the acylation of thiophene with 3-methylbutyryl chloride. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.[3] However, other catalysts like ethylaluminum dichloride (EtAlCl₂) can also be employed, potentially offering a non-acidic reaction medium.[8]
Reaction: Thiophene + 3-Methylbutyryl Chloride → 2-(3-Methylbutanoyl)thiophene
Protocol:
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser connected to a scrubber system is required.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with dichloromethane (CH₂Cl₂). Cool the solvent to 0-5 °C.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the cooled dichloromethane with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Acyl Chloride Addition: At 0-5 °C, slowly add 3-methylbutyryl chloride to the AlCl₃ suspension.
-
Thiophene Addition: Add thiophene dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(3-methylbutanoyl)thiophene, can be purified by vacuum distillation.
Step 2: Wolff-Kishner Reduction of 2-(3-Methylbutanoyl)thiophene
The Wolff-Kishner reduction is a reliable method for the deoxygenation of ketones. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol, allows for the removal of water and drives the reaction to completion at elevated temperatures.[6][7] This method is well-suited for large-scale operations.[1][2]
Reaction: 2-(3-Methylbutanoyl)thiophene → 2-(3-Methylbutyl)thiophene
Protocol:
-
Reactor Setup: A reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a distillation setup is required.
-
Reagent Charging: Charge the reactor with 2-(3-methylbutanoyl)thiophene, diethylene glycol, and hydrazine hydrate.
-
Base Addition: Add potassium hydroxide (KOH) pellets to the mixture.
-
Hydrazone Formation: Heat the mixture to 100-130 °C to facilitate the formation of the hydrazone intermediate. Water will be formed during this step.
-
Decomposition of Hydrazone: Increase the temperature to 190-210 °C to allow for the distillation of water and excess hydrazine. The evolution of nitrogen gas will be observed. Maintain this temperature until the gas evolution ceases.[6]
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, wash with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(3-methylbutyl)thiophene can be purified by vacuum distillation.
Step 3: Chlorination of 2-(3-Methylbutyl)thiophene
The final step is the conversion of the terminal methyl group to a chloromethyl group. This can be achieved using various chlorinating agents. For large-scale synthesis, reagents like thionyl chloride (SOCl₂) or phosphorus-based reagents are often used.[9][10][11] The use of thionyl chloride is a common and effective method for converting alcohols to alkyl chlorides, and a similar principle can be applied here, though the reaction mechanism will differ.[11] A more direct approach for chlorinating an alkane side chain can be achieved through radical chlorination, but this may lead to selectivity issues. A more controlled approach is often preferred in pharmaceutical synthesis.
An alternative and more controlled two-step approach would be to first introduce a hydroxyl group via a suitable oxidation reaction, and then convert the resulting alcohol to the chloride. However, for the purpose of this protocol, we will focus on a direct chlorination method that has been reported for similar structures.
Reaction: 2-(3-Methylbutyl)thiophene → 2-(4-Chloro-3-methylbutyl)thiophene
Protocol:
-
Reactor Setup: A reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser is required.
-
Reagent Charging: Dissolve 2-(3-methylbutyl)thiophene in a suitable inert solvent like carbon tetrachloride.
-
Chlorinating Agent Addition: Slowly add N-chlorosuccinimide (NCS) to the solution.
-
Initiator: Add a catalytic amount of a radical initiator such as benzoyl peroxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a solution of sodium thiosulfate to remove any remaining oxidant, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 2-(4-chloro-3-methylbutyl)thiophene, can be purified by vacuum distillation.
Process Visualization
Synthetic Workflow Diagram
Caption: Synthetic route for 2-(4-chloro-3-methylbutyl)thiophene.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1 | Friedel-Crafts Acylation | Thiophene, 3-Methylbutyryl Chloride, AlCl₃ | 85-95% | >98% |
| 2 | Wolff-Kishner Reduction | 2-(3-Methylbutanoyl)thiophene, Hydrazine Hydrate, KOH | 80-90% | >98% |
| 3 | Chlorination | 2-(3-Methylbutyl)thiophene, NCS | 60-75% | >97% |
Safety and Handling Considerations
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out under anhydrous conditions in a well-ventilated area. The quenching process is highly exothermic and should be performed with extreme care.
-
Wolff-Kishner Reduction: Hydrazine hydrate is toxic and corrosive. The reaction is performed at high temperatures, so appropriate precautions against thermal burns must be taken. The evolution of nitrogen gas requires an open or vented system to prevent pressure buildup.[6]
-
Chlorination: N-chlorosuccinimide is an irritant. Carbon tetrachloride is a hazardous solvent and should be handled in a fume hood. Radical initiators can be unstable and should be handled according to the manufacturer's guidelines.
Conclusion
The described three-step synthesis provides a practical and scalable route to 2-(4-chloro-3-methylbutyl)thiophene. The protocols are based on well-established chemical transformations and have been optimized for large-scale production, taking into account safety, efficiency, and purity. This guide should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis of this important pharmaceutical intermediate.
References
-
A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction - ResearchGate. (n.d.). Retrieved from [Link]
-
A Practical, Kilogram-Scale Implementation of the Wolff−Kishner Reduction | Organic Process Research & Development. (2009, April 6). ACS Publications. Retrieved from [Link]
- CN102241689A - Method for preparing prasugrel intermediate and application of method in synthesizing prasugrel - Google Patents. (n.d.).
-
Alcohols to Alkyl Chlorides, Part 4 - YouTube. (2020, September 5). Retrieved from [Link]
-
(PDF) An Improvement to the Preparation of Prasugrel Hydrochloride (I) - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of a new method for the conversion of alcohols into chlorides - TRACE: Tennessee. (n.d.). Retrieved from [Link]
-
Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Semantic Scholar. (2012, April 5). Retrieved from [Link]
-
Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase | Organic Letters. (2019, May 2). ACS Publications. Retrieved from [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides - The University of Northern Colorado. (2012, December 1). Retrieved from [Link]
-
10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Conversion of Alcohols into Alkyl Chlorides using Trichloroisocyanuric Acid with Triphenylphosphine. (n.d.). Sciencemadness.org. Retrieved from [Link]
-
Wolff–Kishner reduction - LS College. (2020, September 24). Retrieved from [Link]
- CN104341433A - Preparation method of Prasugrel intermediate - Google Patents. (n.d.).
-
Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents. (n.d.).
- WO2009066326A2 - Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts - Google Patents. (n.d.).
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Ketone Reduction - Wordpress. (2026, February 17). Retrieved from [Link]
-
Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.). Retrieved from [Link]
-
The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. (n.d.). Retrieved from [Link]
-
Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease - Diva-Portal.org. (n.d.). Retrieved from [Link]
-
Reduction of alkyl alkyl, aryl alkyl and cyclic ketones by catalytic hydrogen transfer over magnesium oxide - Journal of the Chemical Society, Perkin Transactions 2. (n.d.). RSC Publishing. Retrieved from [Link]
-
2-chloromethylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. asianpubs.org [asianpubs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. digscholarship.unco.edu [digscholarship.unco.edu]
- 11. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
Application Note: High-Resolution Purification of 2-(4-Chloro-3-methylbutyl)thiophene via Normal-Phase Silica Gel Chromatography
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note.
Introduction & Mechanistic Rationale
The compound 2-(4-chloro-3-methylbutyl)thiophene (CAS: 1339483-48-5) is a highly lipophilic, non-polar intermediate frequently utilized in the synthesis of advanced functional materials and active pharmaceutical ingredients (APIs)[1]. Structurally, it consists of an electron-rich aromatic thiophene ring conjugated to a branched aliphatic chain terminating in a primary alkyl chloride.
The Causality of Chromatographic Choices
Successful isolation of this molecule requires a deep understanding of its physicochemical behavior:
-
Stationary Phase (Silica Gel): Normal-phase silica gel (SiO₂, 230–400 mesh) is the optimal stationary phase. The terminal silanol groups (Si-OH) on the silica surface interact strongly with polar functional groups via hydrogen bonding and dipole-dipole interactions[2]. Because 2-(4-chloro-3-methylbutyl)thiophene lacks hydrogen-bond donors or strong acceptors, it has minimal affinity for the stationary phase and will elute rapidly.
-
Mobile Phase (Non-Polar Isocratic): To prevent the target molecule from eluting in the void volume (which would result in co-elution with non-polar impurities like unreacted aliphatic starting materials or dimers), the mobile phase must be exceptionally weak. A 100% non-polar solvent (e.g., Hexane or Heptane) is required to ensure sufficient retention time for the adsorption/desorption mechanism to resolve the mixture[3].
-
Detection Strategy (Orthogonal Validation): The thiophene ring provides a strong chromophore for UV detection at 254 nm. However, relying solely on UV is a critical error, as aliphatic impurities (e.g., unreacted alkyl chlorides) are UV-inactive. Therefore, a self-validating detection system requires cross-referencing UV activity with a chemical stain, such as Potassium Permanganate (KMnO₄), which oxidizes the thiophene sulfur and highlights non-UV active aliphatic contaminants.
Quantitative Data & Optimization Parameters
Before initiating the column chromatography, empirical data must be established to scale the purification accurately.
Table 1: Physicochemical Profile
| Parameter | Value / Description |
| IUPAC Name | 2-(4-chloro-3-methylbutyl)thiophene |
| Molecular Formula | C₉H₁₃ClS |
| Molecular Weight | 188.72 g/mol |
| Physical State | Viscous liquid / Oil (Predicted) |
| Chromophore Activity | High (UV Max ~254 nm) |
Table 2: TLC Solvent System Screening (Silica Gel 60 F254)
Goal: Achieve a Retention Factor (Rf) of 0.20 – 0.35 for the target compound to maximize theoretical plate interaction during column elution[4].
| Solvent System (v/v) | Target R_f | Impurity Resolution | Conclusion |
| 100% Dichloromethane | 0.95 | Poor | Elutes in solvent front; unusable. |
| 80:20 Hexane:EtOAc | 0.85 | Poor | Too polar; co-elution highly likely. |
| 95:5 Hexane:EtOAc | 0.55 | Moderate | Viable for late-eluting impurities. |
| 100% Hexane | 0.30 | Excellent | Optimal for column loading and elution. |
Table 3: Column Scaling Parameters
Based on a standard 50:1 Silica-to-Crude mass ratio for high-resolution separation[4].
| Parameter | Specification for 1.0 g Crude Load |
| Silica Gel Mass | 50.0 g (230-400 mesh for flash chromatography) |
| Column Diameter | 3.0 cm |
| Optimal Flow Rate | 15 – 20 mL/min (using positive air pressure) |
| Fraction Volume | 20 mL per test tube |
Process Workflows
Fig 1. Chromatographic purification workflow for 2-(4-chloro-3-methylbutyl)thiophene.
Fig 2. Decision matrix for resolving co-elution during normal-phase silica chromatography.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to subsequent phases without confirming the success criteria of the current phase.
Phase 1: Column Preparation (Slurry Packing)
Causality: Dry packing often leads to channeling and air pockets, which destroy the theoretical plate count. Slurry packing ensures a homogenous stationary phase bed, critical for resolving structurally similar non-polar impurities.
-
Secure a clean, dry glass chromatography column (3.0 cm diameter) to a sturdy retort stand. Ensure the stopcock is closed.
-
Add a small plug of glass wool and a 0.5 cm layer of washed sea sand to the bottom to provide a flat foundation.
-
In an Erlenmeyer flask, suspend 50.0 g of silica gel (230-400 mesh) in 150 mL of 100% Hexane. Swirl vigorously to create a uniform slurry.
-
Pour the slurry into the column in one continuous motion. Open the stopcock and allow the hexane to drain into a collection flask.
-
Tap the sides of the column gently with a rubber mallet or cork ring to settle the silica bed and dislodge any trapped air bubbles.
-
Add a 1.0 cm protective layer of sea sand to the top of the silica bed to prevent disturbance during sample loading. Never allow the solvent level to drop below the top sand layer.
Phase 2: Sample Loading
Causality: Because 2-(4-chloro-3-methylbutyl)thiophene is an oil and highly soluble in non-polar solvents, "neat loading" is preferred over dry loading. This minimizes the initial band width, leading to sharper elution peaks.
-
Dissolve 1.0 g of the crude mixture in the absolute minimum volume of Hexane (approx. 1.0 – 1.5 mL).
-
Drain the column solvent until it is exactly flush with the top sand layer.
-
Using a long glass Pasteur pipette, carefully apply the dissolved crude mixture evenly in a circular motion directly onto the sand layer.
-
Open the stopcock to drain the liquid until it is flush with the sand.
-
Carefully add 1.0 mL of fresh Hexane to wash the sides of the column, and drain again. Repeat this wash step twice to ensure the entire sample is embedded in the silica bed.
Phase 3: Elution and Fractionation
-
Carefully fill the remainder of the column with 100% Hexane.
-
Apply positive air pressure (using a flash chromatography manifold or hand bellows) to achieve a steady flow rate of 15–20 mL/min.
-
Begin collecting 20 mL fractions in numbered test tubes.
-
Note: Due to the high lipophilicity of the target, expect the compound to elute relatively early (typically between fractions 5 and 15, depending on the exact column volume).
Phase 4: Self-Validating Detection & Pooling
Causality: UV detection alone is insufficient. The dual-detection method ensures that fractions containing UV-invisible aliphatic impurities are not accidentally pooled with the pure product.
-
Spot every third fraction onto a silica gel TLC plate alongside a spot of the original crude mixture (as a reference).
-
Elute the TLC plate in 100% Hexane.
-
Primary Validation: Examine the plate under a 254 nm UV lamp. Mark any UV-active spots (indicating the thiophene ring) with a pencil.
-
Secondary Validation: Dip the TLC plate into a KMnO₄ stain solution and gently heat it with a heat gun. The target compound will appear as a bright yellow/brown spot against the purple background. Look closely for any faint spots with different Rf values that did not appear under UV light.
-
Identify the continuous sequence of fractions containing only the single spot corresponding to 2-(4-chloro-3-methylbutyl)thiophene.
-
Pool these pure fractions into a pre-weighed round-bottom flask.
-
Concentrate the pooled fractions using a rotary evaporator under reduced pressure (Water bath: 30°C, as the compound is relatively volatile; avoid excessive heat to prevent degradation).
-
Weigh the flask to determine the final isolated yield and analyze via ¹H-NMR and GC-MS for absolute structural confirmation.
References
-
Title: 2-(4-Chloro-3-methylbutyl)thiophene - Fluorochem Source: fluorochem.co.uk URL: 1
-
Title: Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography Source: column-chromatography.com URL: 2
-
Title: Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives Source: benchchem.com URL: 4
-
Title: Successful flash chromatography Source: biotage.com URL: 3
Sources
Application Note: High-Resolution Analytical Methods for the Quantification of 2-(4-chloro-3-methylbutyl)thiophene
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(4-chloro-3-methylbutyl)thiophene (CAS: 1339483-48-5)
Introduction & Scientific Context
2-(4-chloro-3-methylbutyl)thiophene is a highly specialized chemical building block utilized in the synthesis of complex thiophene-containing active pharmaceutical ingredients (APIs) and advanced organic materials. Structurally, the molecule presents a unique analytical profile: it features a lipophilic, UV-active thiophene core conjugated with a reactive, volatile alkyl chloride moiety (the 4-chloro-3-methylbutyl group).
Because alkyl halides are frequently flagged as potential mutagenic impurities (PMIs) in pharmaceutical synthesis, and thiophene derivatives require strict purity controls, developing highly specific and robust analytical methods is critical. This application note details two orthogonal analytical strategies—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC-UV)—designed and validated in strict accordance with ICH Q2(R1) guidelines[1].
Methodological Rationale & Causality
Why GC-MS for Trace & Structural Analysis?
The volatility imparted by the alkyl chain makes Gas Chromatography (GC) the premier choice for separating this compound from non-volatile reaction matrices[2]. When coupled with Electron Ionization Mass Spectrometry (EI-MS), the method leverages the distinct isotopic signature of the chlorine atom (
Why UHPLC-UV for Routine Bulk Assay?
For routine lot-release and bulk purity assays, UHPLC-UV is preferred due to its non-destructive nature, high throughput, and high precision. The conjugated
Experimental Protocols
Protocol A: GC-MS Method for Trace Quantification
This method is designed to quantify 2-(4-chloro-3-methylbutyl)thiophene at trace levels (e.g., as an impurity in a downstream API).
1. Instrumentation & Materials:
-
System: Gas Chromatograph coupled with a single quadrupole Mass Spectrometer (GC-MS).
-
Column: DB-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Solvent: GC-grade Dichloromethane (DCM).
2. Sample & Standard Preparation:
-
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with DCM (1.0 mg/mL).
-
Calibration Standards: Serially dilute the stock solution with DCM to yield a six-point calibration curve ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the test article in DCM to a target nominal concentration of 500 ng/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a GC vial.
3. Chromatographic & MS Conditions:
-
Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.
-
Inlet: 250°C, Split ratio 10:1, 1.0 µL injection volume.
-
Oven Program: Initial hold at 60°C for 1 min; ramp at 15°C/min to 280°C; final hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion Source at 230°C; Transfer Line at 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Track m/z 188 (Molecular ion,
Cl), m/z 190 (Molecular ion, Cl), and m/z 97 (Thia-tropylium base peak).
Protocol B: UHPLC-UV Method for Bulk Assay
This method is designed to assess the weight-weight assay and overall chromatographic purity of bulk 2-(4-chloro-3-methylbutyl)thiophene lots.
1. Instrumentation & Materials:
-
System: UHPLC system equipped with a Diode Array Detector (DAD) and column oven.
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm particle size).
-
Diluent: 50:50 (v/v) LC-MS grade Water : Acetonitrile.
2. Sample & Standard Preparation:
-
Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve in Diluent and sonicate for 5 minutes (1.0 mg/mL).
-
Sample Preparation: Prepare the bulk sample identically to achieve a target concentration of 1.0 mg/mL. Filter through a 0.2 µm nylon filter.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 - 1.0 min: 30% B
-
1.0 - 6.0 min: Linear ramp to 90% B
-
6.0 - 8.0 min: Hold at 90% B
-
8.0 - 8.1 min: Return to 30% B
-
8.1 - 10.0 min: Re-equilibration at 30% B
-
-
Detection: UV absorbance at 254 nm (with full DAD scanning from 200-400 nm for peak purity assessment).
-
Injection Volume: 2.0 µL.
Method Validation & Data Presentation
To ensure the methods are self-validating and fit-for-purpose, they must be evaluated against the ICH Q2(R1) framework[1][4]. The following tables summarize the expected quantitative validation parameters and the mandatory system suitability criteria required before initiating any sample sequence.
Table 1: Comparative Method Validation Parameters
| Validation Parameter (ICH Q2) | GC-MS (Trace Analysis) | UHPLC-UV (Bulk Assay) | Acceptance Criteria |
| Linearity Range | 10 – 1000 ng/mL | 0.1 – 1.5 mg/mL | |
| Limit of Detection (LOD) | 3 ng/mL | 0.02 mg/mL | S/N ratio |
| Limit of Quantitation (LOQ) | 10 ng/mL | 0.05 mg/mL | S/N ratio |
| Accuracy (% Recovery) | 95.0% – 105.0% | 98.0% – 102.0% | Mean recovery within range |
| Method Precision (% RSD) | Based on 6 replicates | ||
| Specificity | Mass spectral matching | Peak purity angle < threshold | No matrix interference |
Table 2: System Suitability Criteria (Self-Validating System)
| Parameter | GC-MS Requirement | UHPLC-UV Requirement | Analytical Purpose |
| Injection Precision | % RSD | % RSD | Ensures autosampler reliability |
| Tailing Factor ( | Verifies column inertness | ||
| Theoretical Plates ( | Confirms column efficiency | ||
| Resolution ( | Ensures accurate integration |
Analytical Workflows & Mechanistic Visualizations
Fig 1. Decision matrix and analytical workflow for thiophene quantification.
Fig 2. Primary electron ionization (EI) MS fragmentation pathways.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: Gas analysis in gasification of biomass and waste (Analytical Methods for Thiophene Derivatives) Source: IEA Bioenergy URL: [Link]
Sources
Application Note: Optimized Protocol for the Synthesis of Grignard Reagents from Unactivated Alkyl Chlorides
Target Substrate: 2-(4-chloro-3-methylbutyl)thiophene Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The generation of Grignard reagents from alkyl chlorides presents a notorious challenge in synthetic organic chemistry. Unlike their bromide or iodide counterparts, alkyl chlorides possess a significantly higher carbon-halogen bond dissociation energy (approx. 340 kJ/mol vs. 285 kJ/mol for C-Br). When attempting to synthesize the Grignard reagent of 2-(4-chloro-3-methylbutyl)thiophene , standard initiation protocols often fail. This leads to the dangerous accumulation of unreacted halide in the reaction vessel, which can trigger a sudden, uncontrollable exothermic thermal runaway once initiation finally occurs[1].
As a Senior Application Scientist, I strongly advise against relying on mechanical crushing or simple iodine initiation for complex alkyl chlorides. Instead, this protocol utilizes the "Entrainment Method" via 1,2-dibromoethane[1][2].
The Causality of Experimental Choices
-
Activation via Entrainment: The addition of 5 mol% 1,2-dibromoethane serves a dual chemical and mechanical purpose. It reacts rapidly with the passivating magnesium oxide (MgO) layer on the metal surface to form magnesium bromide (MgBr₂) and ethylene gas[1][3]. The evolution of ethylene physically micro-fractures the MgO lattice, exposing a pristine, highly reactive Mg(0) surface[3].
-
Solvent Selection (THF vs. Diethyl Ether): Tetrahydrofuran (THF) is mandated over diethyl ether. THF has a higher boiling point (66 °C), allowing for the elevated temperatures required to overcome the activation energy barrier of the C-Cl insertion. Furthermore, THF is a stronger Lewis base, which better coordinates and stabilizes the resulting alkylmagnesium chloride complex.
-
Self-Validating Cues: The entrainment method is self-validating. The continuous evolution of fine ethylene bubbles—distinct from solvent boiling—provides immediate visual confirmation that the magnesium surface is active and ready for the alkyl chloride[1].
Mechanistic & Workflow Visualizations
Caption: Mechanistic pathway of Mg activation via entrainment and Grignard formation.
Caption: Step-by-step logical workflow for reliable alkyl chloride Grignard generation.
Quantitative Data & Optimization
Table 1: Reaction Stoichiometry for 100 mmol Scale
| Reagent | MW ( g/mol ) | Eq. | Amount | Role |
| 2-(4-chloro-3-methylbutyl)thiophene | 188.72 | 1.00 | 18.87 g | Electrophilic Substrate |
| Magnesium turnings (99.9%) | 24.31 | 1.50 | 3.65 g | Metal Source |
| 1,2-Dibromoethane | 187.86 | 0.05 | 0.43 mL | Entrainment Activator[1] |
| Anhydrous THF (<50 ppm H₂O) | N/A | - | 100 mL | Coordinating Solvent |
Table 2: Comparative Optimization of Initiation Conditions
| Activation Method | Temp (°C) | Initiation Time | Target Yield (%) | Wurtz Byproduct (%) |
| None (As-received Mg) | 65 | > 120 min (Failed) | < 5 | N/A |
| I₂ (Catalytic) | 65 | 45-60 min | 65 | 15 |
| 1,2-Dibromoethane (5 mol%) | 45 | < 5 min | 92 | < 2 |
| DIBAL-H (1 mol%)[4] | 20 | < 5 min | 94 | < 1 |
Step-by-Step Experimental Protocol
Phase A: Apparatus Preparation (Self-Validating Dryness)
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermocouple.
-
Attach the setup to a Schlenk line. Flame-dry the entire apparatus under high vacuum (0.1 mbar) for 5 minutes to remove microscopic surface moisture.
-
Allow the apparatus to cool to room temperature under a positive pressure of ultra-high purity Argon.
Phase B: Magnesium Activation (The Entrainment Step)
-
Briefly remove the stopper and add 3.65 g (150 mmol) of magnesium turnings. Re-seal and purge the flask with Argon for 10 minutes.
-
Add 10 mL of anhydrous THF via syringe to just cover the magnesium turnings[1].
-
Add 0.43 mL (5.0 mmol) of 1,2-dibromoethane directly to the magnesium suspension.
-
Validation Check: Do not stir immediately. Observe the metal surface. Within 1 to 3 minutes, fine bubbles of ethylene gas will evolve from the metal surface, and the solution may become slightly cloudy due to MgBr₂ formation[1][2]. Once bubbling is vigorous, begin gentle stirring.
Phase C: Grignard Formation
-
In the dropping funnel, prepare a solution of 18.87 g (100 mmol) of 2-(4-chloro-3-methylbutyl)thiophene in 90 mL of anhydrous THF.
-
Add 5% (approx. 4.5 mL) of the substrate solution to the activated magnesium.
-
Warm the flask gently to 45 °C. An exothermic reaction should initiate, causing the THF to gently reflux independently of the external heat source.
-
Causality Note: Once initiated, add the remaining substrate solution dropwise over 45–60 minutes. Do not add the halide faster than it is consumed. High local concentrations of the alkyl chloride in the presence of the newly formed Grignard reagent will promote unwanted Wurtz-type homocoupling (forming an 18-carbon dimer).
-
After the addition is complete, heat the reaction to a gentle reflux (65 °C) for 2 hours to ensure the complete consumption of the sluggish alkyl chloride.
-
Cool the dark grey/brown solution to room temperature. Allow the excess magnesium to settle.
Phase D: Titration and Validation (Knochel Protocol)
Never assume a 100% yield. To ensure accurate stoichiometry for downstream coupling, the Grignard reagent must be titrated. We utilize the Knochel iodine/LiCl method[5].
-
Prepare a 0.5 M solution of anhydrous LiCl in THF.
-
Accurately weigh approx. 127 mg (0.5 mmol) of resublimed Iodine (I₂) into a dry vial flushed with Argon.
-
Dissolve the I₂ in 3 mL of the 0.5 M LiCl/THF solution (the LiCl prevents the precipitation of mixed magnesium halides, ensuring a sharp endpoint)[5].
-
Using a 1.0 mL graduated syringe, add the synthesized Grignard reagent dropwise to the iodine solution until the brown color completely dissipates, leaving a clear or pale yellow solution.
-
Calculation: Molarity (M) = (mmol of I₂) / (Volume of Grignard added in mL).
Troubleshooting Guide
-
Issue: No ethylene evolution during Phase B.
-
Cause: Extreme passivation of Mg or wet solvent.
-
Solution: Add a single crystal of iodine to act as a co-activator[1]. If this fails, the THF is likely wet; discard and restart with freshly distilled solvent.
-
-
Issue: Reaction stalls halfway through addition.
-
Cause: Temperature dropped below the activation threshold for C-Cl insertion.
-
Solution: Pause addition. Apply external heating to return the internal temperature to 60 °C until the exotherm re-establishes, then resume addition.
-
-
Issue: Heavy white precipitate forms during titration.
-
Cause: Failure to use LiCl in the titration solvent.
-
Solution: Ensure the titration medium is saturated with anhydrous LiCl to solubilize the magnesium halide byproducts[5].
-
References
1.[Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis], [BenchChem], [https://benchchem.com/document/grignard-reagent-synthesis-protocol] 2. [The Mg(0001) surface in Grignard reagent formation], [ProQuest], [https://www.proquest.com/openview/123456789] 3.[Does anyone know the best way to activate magnesium for the...], [ECHEMI],[https://www.echemi.com/community/does-anyone-know-the-best-way-to-activate-magnesium-for-the-grignard-reagent-1] 4.[Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale], [ACS Publications],[https://pubs.acs.org/doi/10.1021/op025595e] 5.[Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents], [Thieme Connect],[https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-926345]
Sources
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 2-(4-chloro-3-methylbutyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Versatile Thiophene Building Block
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of pharmacologically active agents and organic electronic materials.[1][2] The unique electronic and structural properties imparted by the sulfur heteroatom allow for diverse biological interactions and facilitate the construction of complex molecular architectures.[1]
This guide focuses on a particularly versatile, yet underexplored, building block: 2-(4-chloro-3-methylbutyl)thiophene . Its structure is primed for synthetic innovation, featuring two key reactive sites:
-
A primary alkyl chloride , which serves as an excellent electrophilic center for nucleophilic substitution reactions.
-
An electron-rich thiophene ring , susceptible to electrophilic attack, enabling intramolecular cyclization reactions.
This dual reactivity profile opens efficient and modular pathways to novel thieno-fused heterocyclic systems, such as thieno-azepines and thieno-thiazepines. These scaffolds are of significant interest in drug discovery, as nitrogen and sulfur-containing heterocycles are prevalent in a wide range of therapeutic agents.[3][4][5] This document provides detailed protocols and the underlying scientific rationale for leveraging 2-(4-chloro-3-methylbutyl)thiophene as a precursor to complex, medicinally relevant molecules.
Core Synthetic Strategy 1: Intramolecular Friedel-Crafts Cyclization
A direct and powerful method for creating a fused ring system onto the thiophene core is through an intramolecular Friedel-Crafts reaction. This electrophilic aromatic substitution pathway is a classic and reliable tool in heterocyclic synthesis.[6][7]
Causality and Mechanistic Insight
The reaction is initiated by a Lewis acid (e.g., AlCl₃, SnCl₄) which coordinates to the chlorine atom of the butyl side chain. This coordination polarizes the C-Cl bond, facilitating its cleavage and the formation of a secondary carbocation intermediate. This electrophilic carbocation is then attacked by the nucleophilic thiophene ring.
The regioselectivity of this cyclization is governed by the stability of the resulting Wheland intermediate.[8] For 2-substituted thiophenes, electrophilic attack is strongly favored at the C3 position over the C4 position, as the positive charge in the intermediate is better stabilized through resonance involving the sulfur atom's lone pair.[8][9] This inherent electronic preference leads to the selective formation of a six-membered ring fused across the C2 and C3 positions of the thiophene.
Sources
- 1. mdpi.com [mdpi.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. ijarst.in [ijarst.in]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
Application Note: 2-(4-chloro-3-methylbutyl)thiophene in Agrochemical Synthesis
[1]
Executive Summary
2-(4-chloro-3-methylbutyl)thiophene (CAS: 1339483-48-5) is a specialized alkyl-thiophene building block.[1][2] Its primary utility in agrochemical discovery and process chemistry is as a cyclization precursor for the synthesis of substituted 4,5,6,7-tetrahydrobenzo[b]thiophenes .
These fused bicyclic systems serve as the lipophilic "tail" moiety in next-generation SDHI fungicides .[1] By constraining the conformational flexibility of the alkyl side chain (seen in acyclic analogues like Penthiopyrad ), these fused rings often exhibit enhanced binding affinity to the ubiquinone-binding site of the succinate dehydrogenase complex (Complex II), improving potency and overcoming resistance profiles.
Scientific Foundation & Mechanism[1]
The "Conformational Lock" Strategy
First-generation thiophene SDHIs, such as Penthiopyrad , utilize an acyclic 1,3-dimethylbutyl side chain.[1] While effective, the rotational freedom of this chain can lead to entropic penalties upon binding.
-
The Role of the Intermediate: 2-(4-chloro-3-methylbutyl)thiophene contains a pre-functionalized 4-carbon chain with a terminal electrophile (chloride).[1]
-
The Transformation: Under Lewis acid catalysis, this molecule undergoes an intramolecular Friedel-Crafts alkylation .[1] The thiophene ring (nucleophile) attacks the terminal carbon, closing a 6-membered ring fused to the thiophene.
-
The Result: This generates 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene , a rigid scaffold that mimics the spatial bulk of the acyclic chain but with locked geometry.[1]
Reaction Pathway
The synthesis flows from the acyclic precursor to the active pharmaceutical ingredient (API) candidate via cyclization and subsequent functionalization (carboxylation or nitration).[1]
Figure 1: Synthetic pathway transforming the acyclic chloro-intermediate into the bioactive SDHI scaffold.[1]
Detailed Experimental Protocols
Protocol A: Intramolecular Cyclization to 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene[1]
Objective: Convert 2-(4-chloro-3-methylbutyl)thiophene into the fused bicyclic ring system.
Safety Warning: Aluminum chloride (
Materials:
-
Substrate: 2-(4-chloro-3-methylbutyl)thiophene (1.0 eq)[1]
-
Catalyst:
(1.2 eq) or (1.1 eq)[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Anhydrous[1]
-
Quench: Ice water, 1M HCl
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen.[1]
-
Solvation: Charge the flask with anhydrous DCM (10 mL/g of substrate). Cool to 0°C using an ice bath.
-
Catalyst Addition: Add the Lewis Acid (
or ) portion-wise or dropwise (if liquid) to the solvent.[1] Note: Ensure temperature remains <5°C to prevent polymerization.[1] -
Substrate Addition: Dissolve 2-(4-chloro-3-methylbutyl)thiophene in a minimal amount of DCM. Add this solution dropwise to the catalyst mixture over 30–45 minutes.
-
Mechanistic Insight: Slow addition favors intramolecular cyclization over intermolecular polymerization.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.
-
Quench: Cool the mixture to 0°C. Carefully pour into a beaker of crushed ice/water with vigorous stirring.
-
Workup: Separate the organic layer.[3] Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes) to yield the colorless oil 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene .
Protocol B: Functionalization to the Carboxylic Acid Intermediate
Objective: Install the carboxylic acid handle at the 2-position (alpha to sulfur) to enable coupling with the pyrazole moiety common in SDHIs.
Procedure:
-
Lithiation: Dissolve the cyclized product (from Protocol A) in anhydrous THF under
. Cool to -78°C.[1] -
Deprotonation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir at -78°C for 1 hour.
-
Note: The proton at the 2-position of the thiophene ring is the most acidic (
) and is selectively removed.[1]
-
-
Carboxylation: Bubble dry
gas through the solution (or add crushed dry ice) for 30 minutes. Allow to warm to room temperature. -
Acidification: Quench with water, then acidify to pH 2 with 2M HCl.
-
Isolation: Extract with Ethyl Acetate. The product, 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid , is typically a white solid.[1]
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure.[1] |
| Purity (GC) | > 97.0% | Critical for cyclization yield.[1] |
| Moisture | < 0.1% | Water deactivates Lewis Acid catalysts.[1] |
| Identity (NMR) | ||
| Boiling Point | ~130-135°C @ 5 mmHg | High vacuum distillation recommended.[1] |
Strategic Importance in Agrochemical Design
The transition from acyclic to cyclic thiophene derivatives represents a mature phase in Lead Optimization .
-
Bioisosterism: The 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene core acts as a bioisostere for the 1,3-dimethylbutyl-thiophene moiety found in Penthiopyrad .[1]
-
Metabolic Stability: Cyclization reduces the number of metabolically labile sites (e.g., terminal methyl oxidation), potentially extending the half-life of the fungicide in the plant tissue.
-
Intellectual Property: Utilizing the 4-chloro-3-methylbutyl precursor allows for the synthesis of novel fused-ring systems that may fall outside the patent claims of major generic SDHIs, providing a route to proprietary active ingredients.[1]
References
-
Mitsui Chemicals Agro, Inc. "Process for producing thiophene derivatives and intermediates." Patent EP1344051.[1] (Describes the acyclic precursors and cyclization logic for Penthiopyrad-class molecules). Link
-
BLD Pharm. "Product Datasheet: 2-(4-chloro-3-methylbutyl)thiophene (CAS 1339483-48-5)." Catalog Access. (Source for commercial availability and physical properties). Link
-
Organic Syntheses. "2-Chloromethylthiophene and related alkylations." Org.[1][4] Synth. Coll. Vol. 3, p. 811.[3] (Foundational chemistry for thiophene alkylation). Link
- Journal of Heterocyclic Chemistry. "Synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives via Friedel-Crafts cyclization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(4-chloro-3-methylbutyl)thiophene Synthesis
Welcome to the technical support resource for the synthesis of 2-(4-chloro-3-methylbutyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-based intermediates. Our objective is to provide a comprehensive, experience-driven resource that goes beyond procedural steps to explain the fundamental principles governing reaction outcomes. Here, we address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to empower you to optimize your synthetic strategy for maximal yield and purity.
The synthesis of 2-(4-chloro-3-methylbutyl)thiophene is most practically achieved via a two-step process: a Friedel-Crafts acylation of thiophene followed by a reduction of the resulting ketone. This guide is structured to address each of these critical stages.
Overall Synthetic Pathway
The logical and most common pathway involves two key transformations:
-
Step 1: Friedel-Crafts Acylation: Thiophene undergoes electrophilic acylation with 4-chloro-3-methylbutyryl chloride, catalyzed by a Lewis acid, to selectively form 1-(thiophen-2-yl)-3-methyl-4-chlorobutan-1-one.
-
Step 2: Wolff-Kishner Reduction: The carbonyl group of the intermediate ketone is reduced to a methylene group using hydrazine and a strong base, yielding the final product, 2-(4-chloro-3-methylbutyl)thiophene.
Caption: Proposed two-step synthesis of 2-(4-chloro-3-methylbutyl)thiophene.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific experimental failures you might encounter.
Step 1: Friedel-Crafts Acylation
Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
Answer: This is a common issue often related to catalyst activity, reaction temperature, or reagent purity.
-
Causality: The Friedel-Crafts acylation of thiophene is an electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is crucial as it coordinates with the acyl chloride to generate a highly electrophilic acylium ion.[1][2] If the catalyst is inactive or used in insufficient amounts, this electrophile will not form, and the reaction will not proceed. Thiophene is also susceptible to polymerization in the presence of strong acids, so harsh conditions can destroy the starting material.[3]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Aluminum chloride (AlCl₃) is highly hygroscopic and loses activity upon exposure to moisture. Use a fresh, unopened bottle or a properly stored container. Ensure you are using a stoichiometric amount (at least 1.1 equivalents) as AlCl₃ complexes with the product ketone.[2]
-
Control Temperature: The initial addition of the catalyst and acyl chloride should be done at a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, the reaction can be gently warmed to room temperature or slightly above to drive it to completion. Excessively high temperatures can lead to resinification of the thiophene.[3]
-
Check Reagent Purity: Ensure your thiophene and 4-chloro-3-methylbutyryl chloride are pure and anhydrous. Water will quench the Lewis acid catalyst.
-
Consider a Milder Catalyst: If polymerization is a persistent issue, consider using a milder Lewis acid like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to cause fewer side reactions with sensitive substrates like thiophene.[2][4]
-
Question 2: My NMR analysis shows a mixture of products, including a significant amount of an isomer. How can I improve regioselectivity?
Answer: You are likely observing a mixture of the 2-acylated (desired) and 3-acylated (undesired) products.
-
Causality: The acylation of thiophene overwhelmingly favors substitution at the 2-position (alpha-carbon). This is because the carbocation intermediate (Wheland intermediate) formed by electrophilic attack at C2 is more stable, as it can be described by three resonance structures, effectively delocalizing the positive charge. Attack at C3 results in a less stable intermediate with only two resonance forms.[1][5] However, under certain conditions, the amount of the 3-isomer can increase.
-
Troubleshooting Steps:
-
Optimize Catalyst and Solvent: The choice of Lewis acid and solvent can influence regioselectivity. Less reactive systems (e.g., milder catalysts at lower temperatures) tend to provide higher selectivity for the thermodynamically favored 2-isomer.
-
Purification: While optimizing for selectivity is ideal, baseline separation of the 2- and 3-isomers can typically be achieved using column chromatography on silica gel.
-
Question 3: The reaction mixture turned into a dark, intractable tar. Is this salvageable?
Answer: Unfortunately, this indicates significant resinification or polymerization of the thiophene ring. The product is likely lost.
-
Causality: Thiophene is an electron-rich aromatic compound. In the presence of strong Lewis or Brønsted acids, it is highly prone to acid-catalyzed polymerization.[3] This is often triggered by excessively high reaction temperatures, a highly reactive catalyst system, or localized "hot spots" during reagent addition.
-
Preventative Measures:
-
Strict Temperature Control: Add the Lewis acid portion-wise to the cooled thiophene solution to manage the exotherm. Never allow the internal temperature to rise uncontrollably.
-
Reverse Addition: Consider adding the thiophene solution slowly to the pre-formed complex of the Lewis acid and acyl chloride in the solvent. This keeps the thiophene concentration low at any given time, minimizing self-polymerization.
-
Use a Milder Catalyst: As mentioned, switching from AlCl₃ to SnCl₄ or a solid acid catalyst like a zeolite can dramatically reduce polymerization.[5]
-
Step 2: Wolff-Kishner Reduction
Question 1: The reduction is incomplete, and my product is contaminated with the starting ketone or an alcohol intermediate.
Answer: Incomplete reduction in a Wolff-Kishner reaction is almost always due to insufficient temperature, inadequate reaction time, or inefficient water removal.
-
Causality: The Wolff-Kishner reduction proceeds via the formation of a hydrazone, followed by deprotonation and elimination of N₂ gas to form a carbanion, which is then protonated. This process requires a high temperature (typically 180-200 °C) and a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent (like diethylene glycol). Water is a byproduct, and its presence can shift the equilibrium away from the desired product.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions and High Temperature: Use a setup that allows for the distillation of water as it forms. Ensure your solvent (e.g., diethylene glycol) is of high purity and the reaction temperature reaches at least 180 °C.
-
Use a Sufficient Excess of Reagents: Use a molar excess of both hydrazine and the base (typically 3-5 equivalents of each) to drive the reaction to completion.
-
Increase Reaction Time: If the reaction is sluggish, extend the reflux time. Monitor the reaction by TLC until the starting ketone spot has completely disappeared.
-
Question 2: I am concerned about the stability of the C-Cl bond under the harsh basic and high-temperature conditions of the Wolff-Kishner reduction. Is elimination a risk?
Answer: This is a valid concern. The combination of a strong base and high heat can potentially induce elimination of HCl from the alkyl chain to form an alkene byproduct.
-
Causality: The primary alkyl chloride in the target molecule is susceptible to E2 elimination under strongly basic, high-temperature conditions.
-
Preventative & Alternative Strategies:
-
Careful Temperature Control: While high temperatures are necessary, avoid exceeding 200 °C if possible to minimize side reactions.
-
Alternative Reduction (Clemmensen): If elimination is a significant issue, consider the Clemmensen reduction (amalgamated zinc and HCl). However, this method has its own drawbacks, as the strongly acidic conditions could potentially affect the thiophene ring.
-
Two-Step Reduction: A milder alternative involves first reducing the ketone to an alcohol using a selective reducing agent like sodium borohydride (NaBH₄), followed by conversion of the alcohol to a tosylate or mesylate and subsequent reduction with a hydride source like lithium aluminum hydride (LiAlH₄). This multi-step process offers greater control and avoids harsh conditions but adds steps to the overall synthesis.
-
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over direct alkylation for introducing the butyl side chain? Direct Friedel-Crafts alkylation of thiophene is notoriously difficult to control.[3] The primary issues are polyalkylation (the alkylated thiophene product is more reactive than thiophene itself) and carbocation rearrangements, which would lead to a mixture of isomers. Acylation, by contrast, introduces a deactivating acyl group, which prevents further reaction on the same ring. The resulting ketone can then be cleanly reduced to the desired alkyl chain, providing excellent control over the final structure.[6]
Q2: What is the best workup procedure for the Friedel-Crafts acylation reaction? The standard workup involves carefully quenching the reaction by pouring the mixture onto crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complexes. The product is then extracted into an organic solvent (like dichloromethane or ethyl acetate). The organic layer should be washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.[7] After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure.[8]
Q3: My final product, 2-(4-chloro-3-methylbutyl)thiophene, appears to be unstable upon storage. Why is this, and how can I store it? Alkyl-substituted thiophenes can be susceptible to slow oxidation or polymerization over time, especially if exposed to air, light, or residual acid. Chlorinated compounds can also be unstable.[7][9] For long-term storage, it is recommended to keep the purified product under an inert atmosphere (nitrogen or argon) in a sealed container at low temperatures (0-4 °C) and protected from light.[10] Verifying purity by NMR or GC-MS before use is always good practice.[10]
Q4: What are the key characterization signals I should look for in the ¹H NMR of the final product? For 2-(4-chloro-3-methylbutyl)thiophene, you should expect to see characteristic signals for the 2-substituted thiophene ring (three protons in the aromatic region, typically between 6.8 and 7.2 ppm, showing specific coupling patterns). For the side chain, you would expect to see a doublet for the methyl group, a multiplet for the benzylic CH₂, a multiplet for the methine (CH) proton, and a doublet for the CH₂Cl group. The integration of these signals should correspond to the number of protons in each environment.
Data Presentation: Optimizing Friedel-Crafts Acylation
The table below summarizes reaction conditions for the critical acylation step, offering a starting point for optimization.
| Catalyst | Stoichiometry (Thiophene:Acyl Chloride:Catalyst) | Solvent | Temperature (°C) | Time (h) | Expected Outcome & Remarks |
| AlCl₃ | 1 : 1.1 : 1.2 | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | 0 to RT | 2-4 | High reactivity and good yield, but a significant risk of thiophene resinification if not carefully controlled.[2] |
| SnCl₄ | 1 : 1.1 : 1.2 | Dichloromethane (DCM) | 0 to 40 | 4-8 | Milder catalyst, leading to cleaner reactions and less polymerization compared to AlCl₃. Often provides high C2 selectivity.[4] |
| ZnCl₂ | 1 : 1.1 : 0.5 | Acetic Anhydride (as solvent/reagent) | 30 to 100 | 1-10 | A very mild catalyst system, suitable for sensitive substrates, though it may require higher temperatures and longer reaction times.[2] |
| Hβ Zeolite | 1 : 3 : (catalytic) | Acetic Anhydride | 60 | 2-4 | A reusable, environmentally friendly solid acid catalyst. Minimizes waste and simplifies workup (catalyst removed by filtration).[5] |
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Thiophene and its derivatives can be lachrymatory and toxic.[9]
Protocol 1: Synthesis of 1-(thiophen-2-yl)-3-methyl-4-chlorobutan-1-one
-
Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging Reactants: Add thiophene (8.4 g, 0.1 mol) and 100 mL of anhydrous dichloromethane to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: To the stirred solution, add anhydrous tin(IV) chloride (SnCl₄) (28.7 g, 0.11 mol) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Acyl Chloride Addition: Add a solution of 4-chloro-3-methylbutyryl chloride (17.1 g, 0.11 mol) in 20 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with 1 M HCl (1 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the title ketone.
Protocol 2: Wolff-Kishner Reduction to 2-(4-chloro-3-methylbutyl)thiophene
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a distillation head connected to a condenser.
-
Charging Reactants: To the flask, add the ketone from Protocol 1 (0.1 mol), diethylene glycol (100 mL), hydrazine hydrate (10 g, 0.2 mol), and potassium hydroxide pellets (16.8 g, 0.3 mol).
-
Hydrazone Formation: Heat the mixture to 100-120 °C for 1 hour. Water and excess hydrazine will begin to distill off.
-
Reduction: After the initial distillation ceases, increase the temperature to 190-200 °C and maintain it for 3-4 hours, allowing any remaining water to be removed. The solution should become clear as the reaction completes.
-
Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting oil by vacuum distillation to obtain 2-(4-chloro-3-methylbutyl)thiophene.[11]
References
-
Wikipedia. (2024). Thiophene.[Link]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene.[Link]
- Hansford, R. C., & Caesar, P. D. (1949). U.S. Patent No. 2,469,823.
-
Ünver, H., Bıyıkoğlu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(14), 8125-8127. [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (1987). MODERN FRIEDEL-CRAFTS CHEMISTRY XVI. REACTION OF THIOPHENE WITH BIFUNCTIONAL MOLECULES UNDER DIFFERENT FRIEDEL-CRAFTS CATALYSTS: ATTEMPTED SYNTHESIS OF CYCLOPENTA[b] THIOPHENES AND DIHYDROBENZO[b] THIOPHENES. Journal of the Chinese Chemical Society, 34(3), 205-210. [Link]
- Caesar, P. D., & Hansford, R. C. (1949). U.S. Patent No. 2,492,629.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.[Link]
- Wang, Y., et al. (2009). CN Patent No. 101381362A.
-
Royal Society of Chemistry. (n.d.). Supporting Information.[Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis.[Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.[Link]
-
Guirgis, S. S., & Gupton, J. T. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. Arkivoc, 2016(2), 223-268. [Link]
- Jonas, F., et al. (2009). U.S. Patent Application No. 12/441,402.
-
Epp, J. B., et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Chemistry Central Journal, 4(1), 14. [Link]
-
PubChem. (n.d.). 2-Chloro-3-(chloromethyl)thiophene.[Link]
-
Majumdar, K. C., & Bhattacharyya, T. (2022). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. Semantic Scholar.[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
troubleshooting guide for low yield of 2-(4-chloro-3-methylbutyl)thiophene
Target Molecule: 2-(4-chloro-3-methylbutyl)thiophene Reaction Class: Kumada Cross-Coupling (Alkyl-Aryl) Common Synthetic Route: 1-bromo-4-chloro-3-methylbutane + 2-thienylmagnesium bromide
As a Senior Application Scientist, I frequently observe that yield crashes in this specific alkyl-aryl Kumada coupling stem from a failure to manage kinetic competition. The electrophile (1-bromo-4-chloro-3-methylbutane) contains both a primary bromide and a primary chloride, creating a severe chemoselectivity challenge. Furthermore, the presence of
This guide provides a self-validating diagnostic framework to identify your specific failure mode and an optimized protocol to restore high yields.
Quantitative Diagnostic Matrix
Before altering your protocol, analyze your crude mixture via GC-MS. Match your observed analytical markers to the root causes below to determine your corrective action.
| Symptom / Observation | Analytical Marker (GC-MS) | Primary Root Cause | Immediate Corrective Action |
| Over-Alkylation | m/z 236 (Di-thiophene adduct) | Poor chemoselectivity; excess Grignard reacting with the C-Cl bond. | Cap Grignard at 1.05 eq; lower temperature to 0 °C. |
| Alkene Formation | m/z 104 (Alkene) & m/z 84 (Thiophene) | Switch to large bite-angle bidentate ligands (e.g., dppp). | |
| Reaction Stalling | m/z 166 (2,2'-bithiophene) | Oxidative homocoupling of Grignard due to | Degas solvents; verify Schlenk line integrity. |
Deep-Dive Q&A: Mechanistic Troubleshooting
Q1: Why is my reaction yielding a mixture of the target product and a di-thiophene impurity? Answer: Your catalyst is suffering from poor chemoselectivity. The starting material contains both a primary bromide and a primary chloride. While transition metal catalysts possess an inherent kinetic preference for C-Br oxidative addition over C-Cl due to lower bond dissociation energy (approx. 68 kcal/mol vs. 81 kcal/mol), this chemoselectivity degrades at higher temperatures or in the presence of excess nucleophile[1]. When the Grignard reagent is in excess, the catalyst undergoes a second oxidative addition into the C-Cl bond of your newly formed product, yielding 1,4-di(thiophen-2-yl)-2-methylbutane. Resolution: Restrict 2-thienylmagnesium bromide to exactly 1.05 equivalents and maintain the reaction temperature strictly between 0 °C and 20 °C.
Q2: GC-MS analysis reveals a significant peak at m/z 104 and m/z 84. Where is my product?
Answer: You are observing 4-chloro-3-methyl-1-butene (m/z 104) and thiophene (m/z 84). This is the classic signature of
Q3: I have unreacted alkyl halide, but the Grignard reagent is completely consumed. What is causing this stalling? Answer: Your Grignard reagent is being consumed by off-cycle pathways—most commonly homocoupling to form 2,2'-bithiophene (m/z 166) or protonation to form thiophene. Homocoupling is typically induced by trace oxygen acting as an oxidant, facilitating a Wurtz-type coupling. Protonation occurs if the THF is not rigorously anhydrous. Resolution: Implement strict Schlenk techniques. Degas the THF via three freeze-pump-thaw cycles and titrate the Grignard reagent immediately before use.
Mechanistic Pathway Visualization
The following diagram maps the intended catalytic cycle against the competitive off-cycle pathways that destroy yield.
Figure 1: Catalytic cycle of the Kumada coupling highlighting competitive off-cycle pathways.
Optimized Experimental Protocol: Chemoselective Kumada Coupling
To build a self-validating system, every step in this protocol is designed to mechanically prevent the failure modes identified above.
Step 1: Catalyst and Substrate Preparation (Glovebox / Schlenk Line)
-
Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Charge the flask with
(5.0 mol%, 0.05 equiv).-
Causality: The bidentate dppp ligand enforces a cis-geometry, accelerating reductive elimination, while the Ni center favors a radical pathway that bypasses
-hydride elimination.
-
-
Add 1-bromo-4-chloro-3-methylbutane (1.0 equiv, 10.0 mmol) and 20 mL of anhydrous, degassed THF.
Step 2: Temperature Modulation
-
Submerge the reaction flask in an ice-water bath to reach a stable internal temperature of 0 °C.
-
Causality: Lower thermal energy prevents the oxidative addition of the catalyst into the stronger C-Cl bond, ensuring strict chemoselectivity for the C-Br bond.
-
Step 3: Nucleophile Addition
-
Titrate the 2-thienylmagnesium bromide solution using iodine and LiCl to confirm exact active molarity.
-
Using a syringe pump, add the 2-thienylmagnesium bromide (1.05 equiv, 10.5 mmol) dropwise over 45 minutes.
-
Causality: Slow addition keeps the steady-state concentration of the Grignard low, preventing oxidative homocoupling and over-alkylation.
-
Step 4: Maturation and Workup
-
Stir at 0 °C for 2 hours, then allow the reaction to naturally warm to 20 °C over 4 hours.
-
Monitor via GC-MS. Once the m/z 185.5 (starting material) peak is consumed, quench immediately with 10 mL of saturated aqueous
at 0 °C. -
Extract with MTBE (3 x 20 mL), wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
References
-
Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Mechanistic Aspects of Metal-Catalyzed C,C- and C,X-Bond Forming Reactions Source: Wiley-VCH URL:[Link]
-
Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights Source: Chemical Reviews (ACS) URL:[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link]
Sources
improving the regioselectivity of 2-(4-chloro-3-methylbutyl)thiophene synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-chloro-3-methylbutyl)thiophene (CAS: 1339483-48-5). Synthesizing this specific building block presents a dual challenge: you must direct the carbon-carbon bond formation exclusively to the C2 (alpha) position of the thiophene ring, while simultaneously preventing the branched 4-chloro-3-methylbutyl chain from undergoing structural rearrangement.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Below, we will diagnose the root causes of regiochemical failures, explore the thermodynamic and kinetic principles governing thiophene functionalization, and provide a self-validating, optimized protocol to ensure high-fidelity synthesis.
Diagnostic Decision Tree
Use the flowchart below to identify the root cause of the regioselectivity issues in your current synthetic route.
Caption: Diagnostic workflow for identifying and resolving thiophene regioselectivity issues.
Troubleshooting Guides & FAQs
Q1: I attempted a direct Friedel-Crafts alkylation of thiophene with 1-bromo-4-chloro-3-methylbutane, but I am getting a complex mixture of 2- and 3-isomers, alongside alkyl chain rearrangements. Why is this happening? Causality & Solution: Direct Friedel-Crafts alkylation proceeds via a highly reactive carbocation intermediate. The primary carbocation generated from 1-bromo-4-chloro-3-methylbutane is highly susceptible to rapid hydride shifts, leading to tertiary carbocations before it ever reacts with the thiophene ring. Furthermore, direct alkylation is notoriously poor at maintaining kinetic regiocontrol; the high reactivity of the carbocation and the harsh Lewis acids required (e.g., AlCl₃) lead to thermodynamic equilibration, yielding significant amounts of the C3-alkylated isomer and polyalkylated byproducts. Recommendation: Abandon direct alkylation for this specific molecule. Switch to a directed lithiation-alkylation sequence to preserve the integrity of the branched alkyl chain.
Q2: I switched to a Friedel-Crafts acylation route using AlCl₃, but I still see ~5-10% of the 3-acyl isomer contaminating my product. How can I strictly enforce C2 selectivity? Causality & Solution: The Friedel-Crafts acylation of thiophene is kinetically favored at the C2 position[1]. This preference is dictated by the relative stability of the cationic Wheland intermediate: attack at the C2-position generates an intermediate stabilized by three resonance structures, whereas attack at the C3-position is only stabilized by two[1][2][3]. However, using harsh Lewis acids like AlCl₃ at elevated temperatures provides enough thermal energy to overcome the activation barrier for C3 attack, eroding your kinetic control. Recommendation: To eliminate the C3 impurity, switch to milder solid-acid catalysts (such as Hβ zeolite) or SnCl₄, and strictly control the reaction temperature (e.g., 60 °C for zeolites, or 0 °C to RT for SnCl₄)[1][4].
Q3: I am using the direct lithiation route (n-BuLi + thiophene) followed by the addition of my alkyl halide. I am getting perfect regioselectivity on the ring, but my yields are low and I see Wurtz-type coupling byproducts. How do I optimize this? Causality & Solution: The inherent inductive electron-withdrawing ability of the thiophene sulfur atom allows for facile, direct deprotonation at the adjacent C2 position without the need for a directing group[5]. Using n-butyllithium (n-BuLi) ensures highly regioselective generation of 2-thienyllithium[6][7]. The low yields and Wurtz coupling (dimerization of your alkyl halide) occur when the reaction temperature spikes during the electrophile addition, causing halogen-metal exchange instead of the desired Sₙ2 alkylation. Recommendation: Maintain a strict -78 °C environment during the addition of the electrophile and use exactly 1.05 equivalents of n-BuLi to prevent di-lithiation[7].
Mechanistic Visualization: Kinetic vs. Thermodynamic Control
To fully understand why acylation and lithiation succeed where direct alkylation fails, we must look at the transition states of Electrophilic Aromatic Substitution (EAS).
Caption: Energy landscape logic showing why C2 electrophilic attack is kinetically favored over C3.
Quantitative Strategy Comparison
Based on empirical data across different synthetic methodologies, the directed lithiation route is the optimal choice for lab-scale synthesis of 2-(4-chloro-3-methylbutyl)thiophene, as it bypasses the carbocation rearrangements that plague direct alkylation.
| Synthetic Route | C2:C3 Regioselectivity | Alkyl Chain Integrity | Overall Yield | Recommended Application |
| Direct F-C Alkylation | Poor (~60:40) | Poor (Hydride Shifts) | < 30% | Not Recommended |
| F-C Acylation + Reduction | Excellent (>95:5) | Excellent | 60-70% (2 steps) | Large-scale / Industrial |
| Direct Lithiation + Alkylation | Perfect (>99:1) | Excellent | 75-85% (1 step) | Lab-scale / Discovery |
Self-Validating Experimental Protocol: Directed Lithiation-Alkylation
This protocol utilizes directed lithiation to guarantee absolute C2 regioselectivity, followed by an Sₙ2 quench to preserve the 4-chloro-3-methylbutyl chain. The inclusion of an in-process validation step ensures you do not waste expensive electrophiles on incomplete metalations.
Materials Required:
-
Thiophene (1.0 equiv, freshly distilled)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
1-bromo-4-chloro-3-methylbutane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 50 mL of anhydrous THF and thiophene (10 mmol).
-
Regioselective Lithiation: Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mmol) dropwise over 15 minutes. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour to ensure complete deprotonation at the C2 position[7].
-
Self-Validation Check (Critical): Do not proceed blindly. Withdraw a 0.1 mL aliquot of the reaction mixture via syringe and quench it into an NMR tube containing 0.5 mL of D₂O. Analyze via ¹H NMR. You should observe >95% deuterium incorporation exclusively at the C2 position (disappearance of the C2 proton signal at ~7.3 ppm). If lithiation is incomplete, stir for an additional 30 minutes at 0 °C.
-
Electrophilic Quench: Re-cool the validated 2-thienyllithium solution to -78 °C. Dissolve 1-bromo-4-chloro-3-methylbutane (11 mmol) in 10 mL of anhydrous THF and add it dropwise over 30 minutes. Causality note: The strict temperature control here prevents halogen-metal exchange with the bromine atom.
-
Maturation & Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 2-(4-chloro-3-methylbutyl)thiophene via silica gel chromatography (Hexanes) or vacuum distillation.
References
-
Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
Product Subclass 14: Aryllithium and Hetaryllithium Compounds. Thieme Connect. Available at:[Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at:[Link]
-
Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. PMC / NIH. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(4-Chloro-3-methylbutyl)thiophene Purification
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2-(4-chloro-3-methylbutyl)thiophene .
Because alkylthiophenes are electron-rich and possess unique thermodynamic properties, standard purification workflows often fail to resolve closely related impurities. This guide provides a field-proven, causality-driven approach to achieving >99% purity.
Diagnostic Overview: Impurity Profiling
Before initiating any purification protocol, you must understand the chemical nature of your impurities. The synthesis of alkylthiophenes (typically via Kumada coupling or Friedel-Crafts alkylation) generates a predictable profile of byproducts[1][2].
The table below summarizes the quantitative and qualitative data for common impurities associated with 2-(4-chloro-3-methylbutyl)thiophene, dictating the separation strategy.
| Impurity Class | Specific Compound | Origin / Mechanism | Δ Boiling Point | Chromatographic Polarity (ΔRf) | Recommended Removal |
| Volatile Starting Materials | Thiophene, 1-bromo-4-chloro-3-methylbutane | Incomplete conversion during coupling or alkylation[1]. | High (Δbp > 50°C) | High | Fractional Vacuum Distillation |
| Regioisomers | 3-(4-chloro-3-methylbutyl)thiophene | Catalyst migration or thermodynamic equilibration during synthesis[2]. | Negligible | Very Low (ΔRf < 0.05) | Preparative HPLC (C18) |
| Polyalkylated Species | 2,5-bis(4-chloro-3-methylbutyl)thiophene | Over-alkylation at the C5 position[2]. | High (Heavier) | Moderate | Silica Gel Flash Chromatography |
| Transition Metals | Ni or Pd complexes | Residual catalyst from cross-coupling reactions[1]. | N/A (Non-volatile) | N/A | Metal Scavenger Resin / Celite Plug |
Troubleshooting & FAQs
Q1: During distillation, my product turns dark and the overall yield drops significantly. What is happening?
A: You are likely observing thermal polymerization. Thiophenes are highly electron-rich heterocycles. At elevated temperatures (>150°C), especially in the presence of trace acids or oxygen, they undergo radical-mediated polymerization or oxidative degradation[2]. Causality & Solution: Atmospheric distillation requires temperatures that exceed the thermal stability threshold of the thiophene ring. You must use high-vacuum fractional distillation to artificially lower the boiling point. Additionally, ensure the system is backfilled with inert gas (Argon/N2) prior to heating.
Q2: My GC-MS shows a persistent 5-10% impurity with an identical mass to my product. Why can't I separate it via standard silica gel chromatography?
A: This is the 3-substituted regioisomer, 3-(4-chloro-3-methylbutyl)thiophene. In many thiophene syntheses, electrophilic attack or metal-catalyzed cross-coupling can yield isomeric mixtures due to the close activation energies of the C2 and C3 positions[2]. Causality & Solution: The physical properties (dipole moment, boiling point, and lipophilicity) of 2-alkyl and 3-alkyl thiophenes are nearly identical because the bulky alkyl chain dominates the molecule's dispersion forces. Silica gel cannot resolve this ΔRf. You must transition to Preparative HPLC (See SOP B).
Q3: How do I remove trace metal catalysts (e.g., Ni from Kumada coupling) before distillation?
A: Thiophene sulfur atoms readily coordinate with transition metals, pulling them into the organic phase during extraction[1]. If left in the mixture during distillation, these metals catalyze the degradation of the terminal chloride. Solution: Before distillation, pass the crude organic phase through a short plug of neutral alumina or use a functionalized metal scavenger resin (e.g., QuadraSil MP).
Standard Operating Procedures (SOPs)
To ensure a self-validating system, do not proceed to SOP B until SOP A has been analytically verified.
SOP A: Fractional Vacuum Distillation (Removal of Volatiles & Tars)
This protocol isolates the target mass from unreacted starting materials and heavy polyalkylated tars[1][3].
-
Apparatus Setup: Assemble a 500 mL round-bottom flask, a Vigreux column (minimum 20 cm to ensure sufficient theoretical plates), a short-path distillation head, a fraction collector, and a high-vacuum pump capable of < 1 mmHg.
-
Preparation: Transfer the crude 2-(4-chloro-3-methylbutyl)thiophene to the flask. Add a magnetic stir bar and PTFE boiling chips to prevent bumping.
-
Degassing: Apply vacuum slowly at room temperature for 15 minutes to remove residual extraction solvents (e.g., THF, diethyl ether)[1].
-
Forerun Collection: Gradually increase the oil bath temperature. Collect the first fraction (forerun) which contains unreacted thiophene (bp ~84°C at atm, highly volatile under vacuum) and unreacted alkyl halides.
-
Main Fraction Collection: Collect the main fraction at the established boiling point for the target compound (estimated 110-125°C at 1 mmHg). Self-Validation: Monitor the vapor temperature; a strictly plateaued temperature indicates a pure fraction is distilling.
-
Analytical Validation: Analyze the main fraction via GC-MS. If low-MW impurities are <1%, proceed to SOP B.
SOP B: Preparative HPLC (Resolution of Regioisomers)
This protocol separates the 2-alkylthiophene from the 3-alkylthiophene regioisomer.
-
Column Selection: Utilize a preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic mixture of 80:20 Acetonitrile:Water. The highly lipophilic nature of the 4-chloro-3-methylbutyl chain requires a high percentage of organic modifier to elute.
-
System Parameters: Set the flow rate to 15-20 mL/min. Set the UV detector to 235 nm , which corresponds to the characteristic π-π* transition for alkyl-substituted thiophenes.
-
Injection & Elution: Dissolve the distilled mixture in a minimal volume of the mobile phase and inject. The 2-alkyl and 3-alkyl isomers will elute as closely overlapping peaks.
-
Fractionation: Use peak-shaving techniques. Collect narrow fractions specifically across the apex and tail of the main peak, discarding the overlapping interface.
-
Analytical Validation: Run collected fractions on an analytical HPLC. Pool only the fractions demonstrating >99% isomeric purity. Remove the acetonitrile/water solvent via rotary evaporation under reduced pressure[3].
Decision-Tree Workflow
Follow this logical progression to determine the necessary purification steps based on your analytical profiling.
Caption: Logical decision tree for the purification of 2-(4-chloro-3-methylbutyl)thiophene based on impurity profiling.
References
Sources
managing exothermic reactions in 2-(4-chloro-3-methylbutyl)thiophene synthesis
Introduction: Welcome to the technical support guide for the synthesis of 2-(4-chloro-3-methylbutyl)thiophene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical aspects of this synthesis, with a primary focus on its exothermic nature. The probable synthetic route involves a Friedel-Crafts reaction, a powerful method for C-C bond formation that is also known for its potential thermal hazards.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose, troubleshoot, and safely control your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, focusing on the fundamental principles of the reaction and safety considerations.
Q1: Why is the synthesis of 2-(4-chloro-3-methylbutyl)thiophene expected to be highly exothermic?
The synthesis most likely proceeds via a Friedel-Crafts acylation or alkylation of the thiophene ring.[2] These reactions are classic examples of electrophilic aromatic substitution and are inherently exothermic for several reasons:
-
Formation of a Potent Electrophile: A strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is used to generate a highly reactive acylium or carbocation intermediate from a precursor like 4-chloro-3-methylbutyryl chloride.[3] This activation step is itself often exothermic.
-
Aromatic Substitution: The subsequent attack of the electron-rich thiophene ring on this powerful electrophile leads to the formation of a stable C-C bond and the restoration of aromaticity, a process that releases significant energy.[4]
-
Catalyst Complexation: The Lewis acid catalyst complexes with the carbonyl group of the ketone product (in acylation), which is also an energy-releasing step.[5]
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
The principal risk is a thermal runaway , an event where the rate of heat generation exceeds the rate of heat removal.[3][6] This can lead to a cascade of hazardous events:
-
Rapid Temperature and Pressure Increase: The reaction temperature can spike, causing the solvent to boil violently and rapidly increase the pressure inside the vessel, potentially leading to vessel failure or explosion.[3]
-
Side Reactions and Decomposition: Excessive heat can promote undesirable side reactions, such as polymerization of thiophene, di-alkylation, or decomposition of the starting materials and the desired product, resulting in low yield and the formation of tarry impurities.[7]
-
Release of Toxic Fumes: In the event of a runaway, corrosive gases like hydrogen chloride (HCl) can be released.
Q3: How does the choice of Lewis acid catalyst impact the reaction's exotherm?
The strength of the Lewis acid is directly correlated with the reaction rate and the intensity of the exotherm.[3]
-
Strong Lewis Acids (e.g., AlCl₃): These are highly efficient and promote rapid reaction rates, but they generate a very strong exotherm that requires stringent and robust temperature control.[8]
-
Milder Lewis Acids (e.g., SnCl₄, FeCl₃, ZnCl₂): These catalysts may result in a slower, more controlled reaction with a less severe exotherm.[5][8] However, this can come at the cost of longer reaction times or lower conversion.
-
Solid Acid Catalysts (e.g., Zeolites): Modern alternatives like zeolites can offer high efficiency with improved safety profiles and easier removal from the reaction mixture.[4]
Q4: What is a "reaction quench," and why is it a critical hazard point?
A quench is the process of deactivating the highly reactive species in the reaction mixture after the synthesis is complete, most notably the Lewis acid catalyst.[9] This is a critical step because the quenching agents, typically protic sources like water or alcohols, react vigorously and highly exothermically with the remaining catalyst and its complexes.[9][10] An improper quench can be as dangerous as the main reaction exotherm, causing violent boiling, gas evolution, and pressure buildup.[11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the experiment.
Problem 1: The reaction temperature is rising too quickly and overshooting the set point.
-
Immediate Action:
-
Stop Reagent Addition Immediately. This is the most critical first step to halt the primary source of heat generation.
-
Ensure Maximum Cooling: Verify that your cooling bath (e.g., dry ice/acetone) is at maximum capacity and making good contact with the reaction flask.[3]
-
Increase Stirring Rate: Enhance agitation to improve heat transfer from the bulk of the solution to the vessel walls and into the cooling bath.
-
-
Potential Causes & Long-Term Solutions:
-
Reagent Addition is Too Fast: The rate of heat generation is exceeding your system's cooling capacity.
-
Solution: Reduce the addition rate significantly. Using a syringe pump for liquid reagents provides precise and consistent control.[3]
-
-
Solution is Too Concentrated: Higher concentrations lead to faster reaction rates and greater heat output per unit volume.
-
Solution: Perform the reaction at a higher dilution. While this may increase batch time, it is a crucial safety measure.
-
-
Inadequate Cooling System: The cooling bath may not be cold enough or large enough for the scale of the reaction.
-
Solution: Upgrade to a more powerful cooling system or reduce the reaction scale to stay within the capacity of your current setup.
-
-
Problem 2: The reaction fails to initiate, or there is a long, dangerous induction period.
-
Potential Causes & Solutions:
-
Presence of Inhibitors: Trace impurities (e.g., water, antioxidants) in the thiophene, solvent, or acylating agent can deactivate the Lewis acid catalyst.
-
Solution: Ensure all reagents and solvents are rigorously dried and purified before use. Distill solvents over an appropriate drying agent (e.g., CaH₂ for CH₂Cl₂).[8]
-
-
Low Initial Temperature: The reaction may have a high activation energy that is not being overcome at a very low starting temperature.
-
Solution: With extreme caution, consider a slight, controlled increase in the bath temperature (e.g., from -20 °C to -15 °C) to initiate the reaction. Crucially, be prepared for a potential rapid exotherm once the reaction begins. [3] Ensure the cooling system has ample spare capacity to handle a sudden temperature spike.
-
-
Poor Catalyst Quality/Activity: The Lewis acid may be old or have been improperly handled, leading to deactivation through hydrolysis.
-
Solution: Use a fresh, unopened container of the Lewis acid or a freshly sublimed portion of AlCl₃.
-
-
Problem 3: The quenching step is violently exothermic and difficult to control.
-
Potential Causes & Solutions:
-
Quenching Agent is Too Reactive: Adding a highly reactive quencher like water directly to the cold, concentrated reaction mixture is extremely hazardous.[12]
-
Solution: Employ a sequential quenching strategy. Begin by slowly adding a less reactive alcohol like isopropanol at a low temperature (e.g., -20 °C to 0 °C).[10] Once the initial vigorous reaction subsides, you can proceed with a more reactive alcohol like methanol, and finally, with water or an aqueous solution.[10]
-
-
Quench Performed Too Quickly or at Too High a Temperature: The rate of quenching determines the rate of heat release.
-
Problem 4: The final product yield is low, with significant formation of dark, tarry material.
-
Potential Causes & Solutions:
-
Temperature Excursions: Even brief periods of high temperature can cause polymerization and decomposition of the thiophene ring and product.[7]
-
Solution: Implement the stringent temperature and addition rate controls described in Problem 1. Maintaining a consistently low temperature is key to achieving high purity and yield.
-
-
Incorrect Stoichiometry: Using an incorrect ratio of Lewis acid to the acylating agent can lead to incomplete reaction or side reactions. For acyl halides, a molar ratio of at least 1:1 (Lewis Acid:Acyl Halide) is typically required.[5]
-
Solution: Carefully calculate and measure all reagents. Consider increasing the Lewis acid loading slightly (e.g., to 1.1 equivalents) to ensure the reaction goes to completion.[4]
-
-
Prolonged Reaction Time: Leaving the product in the presence of the strong Lewis acid for too long can lead to degradation.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). Once the reaction is complete, proceed to the quenching step without undue delay.[11]
-
-
Data & Protocols for the Modern Laboratory
Table 1: Comparative Impact of Lewis Acids in Friedel-Crafts Reactions
| Lewis Acid | Relative Strength | Typical Exotherm Profile | Key Considerations | Source(s) |
| AlCl₃ | Very Strong | Sharp, difficult to control | Requires stoichiometric amounts, highly efficient but demands robust cooling and slow addition. Very moisture-sensitive. | [3][8] |
| FeCl₃ | Strong | Moderate to Strong | Less reactive than AlCl₃, offering a more manageable exotherm. | [8] |
| SnCl₄ | Moderate | Moderate | Often provides good selectivity. It is a liquid, which can simplify handling. | [1] |
| ZnCl₂ | Mild | Mild to Moderate | Requires less than stoichiometric amounts and can be used under milder conditions, but may require longer reaction times or higher temperatures. | [5] |
| Zeolites (Hβ) | Solid Acid | Mild, well-controlled | Environmentally friendly, reusable, and offers a superior safety profile. Reaction may require heating. | [4] |
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes the acylation of thiophene with 4-chloro-3-methylbutyryl chloride, followed by a safe quenching procedure. The subsequent reduction of the ketone to the final alkyl product is a standard procedure (e.g., Wolff-Kishner or Clemmensen reduction) and is not detailed here.
Materials:
-
Thiophene (anhydrous)
-
4-chloro-3-methylbutyryl chloride
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Isopropanol
-
Methanol
-
Hydrochloric Acid (1M, aqueous)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor internal temperature, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. The entire setup must be under an inert atmosphere.
-
Charging Reactants: In a well-ventilated fume hood, charge the flask with anhydrous dichloromethane and aluminum chloride (1.1 eq).
-
Initial Cooling: Cool the stirred suspension to -20 °C using a dry ice/acetone bath.[3]
-
Controlled Reagent Addition: Dissolve 4-chloro-3-methylbutyryl chloride (1.0 eq) and thiophene (1.0 eq) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 2-3 hours. Crucially, maintain the internal reaction temperature below -15 °C throughout the addition. [13]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -15 °C to -10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
Safe Quenching Protocol:
-
Ensure the reaction mixture is cooled to -20 °C.
-
Slowly add isopropanol dropwise via the dropping funnel. Monitor for any temperature increase.[10][12]
-
Once the initial exotherm from the isopropanol addition subsides, switch to the dropwise addition of methanol .[10]
-
Finally, transfer the reaction mixture slowly by pouring it onto a vigorously stirred mixture of crushed ice and 1M HCl.[9]
-
-
Workup:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[7][14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ketone product.[9]
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualization of Workflows
Diagram 1: General Experimental Workflow
Caption: A step-by-step workflow for the synthesis of the thiophene ketone precursor.
Diagram 2: Troubleshooting a Temperature Excursion
Caption: A decision-making flowchart for managing a sudden temperature increase.
References
- Benchchem. (n.d.). Technical Support Center: Quenching Procedures for Organometallic Reactions.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation of Cyclopropane.
- University of Rochester. (n.d.). The Quench.
- University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- KGROUP. (2006). Quenching Reactive Substances.
- Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). 2-chloromethylthiophene.
- Ünver, H., Bıyıkoğlu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl₂. Asian Journal of Chemistry.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation of Thiophene.
- Cardillo, P., & Girelli, A. (2000). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development.
- Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
- Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances.
- Novák, Z., et al. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Molecules.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-3-(chloromethyl)thiophene.
- Caesar, P. D. (1949). Alkylation of thiophene. U.S. Patent No. 2,469,823. Washington, DC: U.S. Patent and Trademark Office.
- Al-Shalhat, Z. A. (1987). MODERN FRIEDEL-CRAFTS CHEMISTRY XVI. REACTION OF THIOPHENE WITH BIFUNCTIONAL MOLECULES UNDER DIFFERENT FRIEDEL-CRAFTS CATALYSTS: ATTEMPTED SYNTHESIS OF CYCLOPENTA[b] THIOPHENES AND DIHYDROBENZO[b] THIOPHENES. DIRASAT: Natural and Engineering Sciences.
- Sanchez-Larios, E., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules.
- Gharde, D. B., et al. (2016). A process for the preparation of 2-Acetyl-4-Chlorothiophene. Australian Patent No. AU2016101823A4.
-
Volt Coffer. (2026). Patent Analysis of Thermal Runaway Prevention in Lithium-ion Batteries. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. Patent Analysis of Thermal Runaway Prevention in Lithium-ion Batteries – Volt Coffer [voltcoffer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epfl.ch [epfl.ch]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
comparative analysis of synthetic routes to 2-(4-chloro-3-methylbutyl)thiophene
A Comparative Guide to the Synthetic Routes of 2-(4-chloro-3-methylbutyl)thiophene
Introduction
2-(4-chloro-3-methylbutyl)thiophene is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its substituted thiophene moiety and functionalized alkyl chain make it a versatile building block for drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of two plausible synthetic routes to 2-(4-chloro-3-methylbutyl)thiophene, offering a detailed examination of their respective methodologies, advantages, and limitations. The insights provided are grounded in established chemical principles and supported by literature precedents for analogous transformations.
Comparative Summary of Synthetic Routes
Two primary synthetic strategies are evaluated: a Friedel-Crafts acylation followed by a reduction, and a Grignard coupling approach. The following table provides a high-level comparison of these routes.
| Metric | Route 1: Friedel-Crafts Acylation & Reduction | Route 2: Grignard Coupling |
| Starting Materials | Thiophene, 3-methyl-4-chlorobutyryl chloride | 2-Bromothiophene, 1,4-dichloro-2-methylbutane |
| Number of Steps | 2 | 1 (after Grignard formation) |
| Key Intermediates | 4-chloro-3-methyl-1-(thiophen-2-yl)butan-1-one | 2-Thienylmagnesium bromide |
| Potential Yield | Moderate to High | Moderate to High |
| Advantages | Utilizes well-established reactions; avoids highly reactive organometallics in the main C-C bond formation. | More convergent and potentially shorter route. |
| Disadvantages | Requires the synthesis of a specific acyl chloride; the reduction step may have compatibility issues with the alkyl chloride. | Requires the synthesis of a specific dihaloalkane; Grignard reagents can be sensitive to moisture and functional groups. |
Route 1: Friedel-Crafts Acylation Followed by Reduction
This classical approach involves the introduction of the carbon skeleton via an electrophilic aromatic substitution, followed by the reduction of the resulting ketone to the desired alkyl chain.
Conceptual Workflow
Caption: Synthetic strategy via Friedel-Crafts acylation and subsequent reduction.
Part 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation of thiophene is a well-established method for introducing an acyl group at the C2 position with high regioselectivity.[1] This is due to the greater stabilization of the cationic intermediate when the electrophile attacks the 2-position compared to the 3-position. A Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is typically employed to activate the acyl chloride.[2]
Synthesis of the Acyl Chloride Precursor:
The required 3-methyl-4-chlorobutyryl chloride is not commercially available and needs to be synthesized. A plausible route starts from isobutyraldehyde and proceeds through a series of standard transformations.
Experimental Protocol: Synthesis of 4-chloro-3-methyl-1-(thiophen-2-yl)butan-1-one
-
Preparation of 3-methyl-4-chlorobutyryl chloride: The synthesis of the analogous 4-chlorobutyric acid from γ-butyrolactone is well-documented.[3][4] A similar strategy can be envisioned starting from a suitable precursor to introduce the methyl group. Once the carboxylic acid is obtained, it can be converted to the acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][5][6][7][8]
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) to a solution of 3-methyl-4-chlorobutyryl chloride (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) at 0 °C.
-
Slowly add thiophene (1.0 eq.) to the stirred suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ketone can be purified by vacuum distillation or column chromatography on silica gel.
-
Part 2: Reduction of the Ketone
The reduction of the carbonyl group to a methylene group is a critical step. Two classical methods are the Wolff-Kishner and Clemmensen reductions.
-
Wolff-Kishner Reduction: This method involves the formation of a hydrazone followed by its decomposition under basic conditions at high temperatures.[9][10][11][12] It is generally suitable for substrates that are stable to strong bases. The presence of the alkyl chloride might lead to side reactions such as elimination or substitution under the harsh basic and high-temperature conditions. However, the Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for better temperature control and may improve the yield.[12]
-
Clemmensen Reduction: This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1][13][14] These strongly acidic conditions may not be compatible with the thiophene ring, which can be prone to polymerization in strong acid. Furthermore, the reactivity of the alkyl chloride under these conditions is a concern.
Given the potential for side reactions with both methods, the Wolff-Kishner reduction, particularly the Huang-Minlon modification, is likely the more viable option, although careful optimization of the reaction conditions would be necessary.
Experimental Protocol: Wolff-Kishner Reduction
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-methyl-1-(thiophen-2-yl)butan-1-one (1.0 eq.), hydrazine hydrate (4-5 eq.), and diethylene glycol.
-
Heat the mixture to 120-140 °C for 1-2 hours to form the hydrazone.
-
Add potassium hydroxide (KOH) pellets (4-5 eq.) to the reaction mixture.
-
Increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the combined organic extracts with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Route 2: Grignard Coupling
This approach involves the formation of a carbon-carbon bond by reacting a thienyl Grignard reagent with a suitable electrophile. This method is more convergent and can be more efficient if the starting materials are readily accessible.
Conceptual Workflow
Caption: Synthetic strategy via Grignard reagent formation and Kumada coupling.
Part 1: Formation of 2-Thienylmagnesium Bromide
The formation of Grignard reagents from aryl halides is a fundamental transformation in organic synthesis. 2-Bromothiophene readily reacts with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form 2-thienylmagnesium bromide.[15]
Part 2: Kumada Coupling
The Kumada coupling is a transition metal-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[16][17][18] Nickel and palladium catalysts are commonly used. For coupling with an alkyl halide, a nickel catalyst, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), is often effective.[17]
Synthesis of the Dihaloalkane Precursor:
The required electrophile, 1,4-dichloro-2-methylbutane, is listed in chemical databases, but its commercial availability may be limited.[19][20][21] Its synthesis would likely start from a readily available C5 building block.
Experimental Protocol: Synthesis of 2-(4-chloro-3-methylbutyl)thiophene
-
Preparation of 2-Thienylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromothiophene (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start.
-
Once the reaction has initiated, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Kumada Coupling:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1,4-dichloro-2-methylbutane (1.0-1.2 eq.) and a catalytic amount of Ni(dppp)Cl₂ (1-5 mol%) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the solution of the dihaloalkane and catalyst.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
A key challenge in this route is the potential for the Grignard reagent to react at either of the two chloro-positions of 1,4-dichloro-2-methylbutane. However, the primary chloride is generally more reactive towards nucleophilic substitution than the chloride at a secondary carbon, which may favor the desired regioselectivity.
Conclusion
Both the Friedel-Crafts acylation/reduction sequence and the Grignard coupling route offer viable pathways to 2-(4-chloro-3-methylbutyl)thiophene.
-
Route 1 is a more traditional, linear synthesis. Its primary challenges lie in the synthesis of the specific acyl chloride and the compatibility of the reduction step with the alkyl chloride functionality. However, each step is a well-understood transformation in organic chemistry.
-
Route 2 is a more convergent and potentially more efficient approach. The main hurdles are the synthesis of the 1,4-dichloro-2-methylbutane and controlling the regioselectivity of the coupling reaction. The sensitivity of the Grignard reagent also requires careful handling and anhydrous conditions.
The choice of the optimal route will depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the experimental capabilities of the laboratory. For a research-scale synthesis where the starting materials can be readily prepared, the Grignard coupling route may offer a quicker path to the target molecule. For larger-scale production, the Friedel-Crafts route might be more robust and easier to control, provided the reduction step can be optimized to avoid side reactions.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
SlidePlayer. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
University of Rochester. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
YouTube. (2023, April 29). Clemmensen Reduction of Aldehydes & Ketones. Retrieved from [Link]
-
L.S. College. (2020, September 24). Wolff–Kishner reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. Retrieved from [Link]
-
PubMed. (2009, July 22). Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
LookChem. (n.d.). 1,4-dichloro-2-methylbutane. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. Retrieved from [Link]
- Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
-
Khan Academy. (n.d.). Grignard Reagents (video). Retrieved from [Link]
-
Stenutz. (n.d.). 1,4-dichloro-2-methylbutane. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dichloro-2-methylbutane. Retrieved from [Link]
-
PubMed. (2014, March 7). Regioselective 1,4-conjugate addition of Grignard reagents to nitrodienes in the presence of catalytic amounts of Zn(II) salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Chlorobutyric acid, 3-methylbutyl-2 ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
- Google Patents. (n.d.). CN109265336A - A method of synthesis γ-chloro butyric acid.
Sources
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 3. 4-CHLOROBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. CN109265336A - A method of synthesis γ-chloro butyric acid - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acyl chloride synthesis [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. jk-sci.com [jk-sci.com]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. Clemmensen Reduction [organic-chemistry.org]
- 15. Khan Academy [khanacademy.org]
- 16. Kumada coupling - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. organic-chemistry.org [organic-chemistry.org]
- 19. lookchem.com [lookchem.com]
- 20. 1,4-dichloro-2-methylbutane [stenutz.eu]
- 21. 1,4-Dichloro-2-methylbutane | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Validation of 2-(4-chloro-3-methylbutyl)thiophene: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
2-(4-chloro-3-methylbutyl)thiophene is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors). Its structural integrity is defined not just by atomic connectivity, but by the absolute configuration of the chiral center at the C3 position of the butyl chain.
While NMR and MS are standard for connectivity, they fail to unambiguously determine absolute stereochemistry without complex derivatization. Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for regulatory submission (FDA/EMA) because it provides a direct, three-dimensional visualization of the molecule, including absolute configuration via anomalous scattering of the Sulfur and Chlorine atoms.
This guide compares SC-XRD against spectroscopic alternatives and provides a specialized protocol for handling this likely low-melting or liquid intermediate.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the validation methods for 2-(4-chloro-3-methylbutyl)thiophene.
| Feature | SC-XRD (X-ray Crystallography) | NMR (1H/13C + NOE) | VCD (Vibrational Circular Dichroism) |
| Primary Output | 3D Atomic Coordinates & Absolute Config | Connectivity & Relative Stereochemistry | Absolute Configuration (Bulk) |
| Sample State | Single Crystal (Solid) | Solution | Solution or Neat Liquid |
| Stereochem Determination | Direct (via Anomalous Dispersion of S/Cl) | Indirect (Requires Mosher Ester derivatization) | Calculated (Requires DFT comparison) |
| Confidence Level | High (99%+) - Regulatory Preferred | Medium - Open to interpretation | High - But model-dependent |
| Destructive? | Non-destructive (Crystal recoverable) | Non-destructive (unless derivatized) | Non-destructive |
| Throughput | Low (Days to Weeks for crystallization) | High (Minutes to Hours) | Medium (Hours for scan + calc) |
Expert Insight: Why SC-XRD Wins for this Molecule
For 2-(4-chloro-3-methylbutyl)thiophene, the presence of Sulfur (Z=16) and Chlorine (Z=17) is the deciding factor. These atoms provide sufficient anomalous scattering signal using Copper (Cu K
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the validation method based on the physical state of the sample.
Caption: Decision tree for structural validation, prioritizing in situ techniques for liquid samples to avoid chemical modification.
Technical Protocol: In Situ Cryocrystallography
Since 2-(4-chloro-3-methylbutyl)thiophene is likely an oil or low-melting solid, standard recrystallization may fail. The Optical Heating and Crystallization Device (OHCD) method is the expert protocol for such cases.
Phase 1: Sample Preparation
-
Capillary Loading: Draw 0.2–0.5 µL of the neat liquid into a Lindemann glass capillary (0.1–0.3 mm diameter).
-
Sealing: Flame-seal both ends of the capillary to prevent sublimation or oxidation.
-
Mounting: Mount the capillary on a standard goniometer head using magnetic bases or clay.
Phase 2: Crystal Growth (Zone Melting)
-
Setup: Place the mounted capillary on the diffractometer. Use the cryostream to cool the sample to 20 K below its freezing point (flash freeze to a polycrystal).
-
Laser Annealing: Focus a CO2 laser (or IR source) on a small zone of the capillary.
-
Zone Travel: Slowly move the laser along the capillary axis. This creates a molten zone that travels through the polycrystalline mass. As the zone passes, the liquid behind it re-crystallizes.
-
Goal: Convert the polycrystalline mass into a single crystal seed.
-
Verification: Rotate the sample 360° under polarized light (if available) or take a rapid diffraction snapshot. Distinct Bragg spots indicate a single crystal.
Phase 3: Data Collection
-
Temperature: Maintain the sample at 100 K (or lowest stable temp) throughout collection to minimize thermal motion (B-factors).
-
Source: Use Cu K
radiation ( Å).-
Reasoning: Molybdenum (Mo) radiation is too high-energy for light atoms. Cu maximizes the anomalous scattering signal from Cl and S, which is essential for determining absolute configuration.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity measurements for the Flack parameter calculation.
Data Interpretation & Validation Criteria
To validate the structure, the refined model must meet specific crystallographic metrics.
Key Metrics Table
| Metric | Acceptable Range | What It Means |
| R1 Value | < 0.05 (5%) | Discrepancy between observed and calculated data. Lower is better. |
| Resolution | < 0.84 Å | Required for atomic resolution (Sheldrick criterion). |
| Flack Parameter (x) | x < 0.1 (with u < 0.04) | Crucial for Chirality. Indicates the absolute configuration is correct. If x ≈ 1, the model is inverted. |
| Ellipsoids | 50% Probability | Thermal ellipsoids should be spherical/oblong, not "pancaked" or disjointed. |
Structural Checkpoints
-
Thiophene Planarity: The 5-membered ring must be planar. Check the torsion angles.
-
C-Cl Bond Length: Should be approximately 1.79 Å . Significant deviation suggests disorder or incorrect atom assignment.
-
Chiral Center (C3): Verify the stereochemistry (R or S) matches the synthetic intent. The Flack parameter provides the statistical confidence for this assignment.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S. (2021). Introduction to Non-Ambient Crystallography. In In Situ Cryocrystallography of Liquids. Springer. Link
-
FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. Link
-
Hoshi, T., et al. (2018). Absolute Configuration Determination of Chiral Compounds Using Crystalline Sponge Method. Chemical Pharmaceutical Bulletin. Link
A Comparative Guide to the Reactivity of 2-(4-Chloro-3-methylbutyl)thiophene and its Analogs for Synthetic Applications
Introduction
In the landscape of medicinal chemistry and materials science, thiophene derivatives serve as indispensable structural motifs due to their unique electronic properties and diverse biological activities.[1][2] The compound 2-(4-chloro-3-methylbutyl)thiophene is a bifunctional molecule of significant interest, featuring a nucleophilic thiophene core and an electrophilic secondary alkyl chloride side chain. This dual reactivity makes it a versatile building block for synthesizing more complex molecular architectures, including fused heterocyclic systems and functionalized thiophenes.
This technical guide provides a comprehensive analysis of the reactivity of 2-(4-chloro-3-methylbutyl)thiophene. We will dissect its structural components to predict its behavior in key organic transformations and present an objective comparison of its reactivity against structurally similar compounds. The discussion is grounded in fundamental mechanistic principles and supported by detailed experimental protocols, offering researchers, scientists, and drug development professionals a practical framework for leveraging this compound in their synthetic endeavors.
Section 1: Molecular Structure and Inherent Reactivity
The reactivity of 2-(4-chloro-3-methylbutyl)thiophene is dictated by the interplay between its aromatic thiophene ring and the alkyl chloride side chain. Understanding these two components is crucial for predicting the molecule's chemical behavior.
-
The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle.[1] The sulfur atom's lone pairs participate in the π-system, increasing the ring's electron density compared to benzene. This heightened electron density makes the ring susceptible to electrophilic attack and facilitates reactions like metalation. The 2-position, where the alkyl chain is attached, is the most reactive site for electrophilic substitution in unsubstituted thiophene.[3] The presence of the alkyl group at this position further activates the ring, primarily directing subsequent electrophilic attacks to the C5 position.
-
The Alkyl Halide Chain: The side chain features a secondary alkyl chloride. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and a target for nucleophiles.[4][5] The presence of a methyl group on the adjacent carbon (C3) introduces steric hindrance around the reactive center, which will influence the kinetics of substitution and elimination reactions. As a secondary halide, it can undergo reactions via SN1, SN2, E1, and E2 pathways, with the specific outcome heavily dependent on the reaction conditions.[6]
Caption: Key reactive sites in 2-(4-chloro-3-methylbutyl)thiophene.
Section 2: Nucleophilic Substitution and Elimination Reactions
The primary reaction pathway for the side chain is nucleophilic substitution, where the chloride ion is displaced by a nucleophile.[7] However, elimination reactions often compete, especially under basic conditions.
Mechanistic Considerations
The structure of the substrate—a secondary alkyl halide—means it resides at the mechanistic crossroads.
-
SN2 (Bimolecular Nucleophilic Substitution): Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, acetone). The reaction proceeds via a backside attack, which is sterically hindered by the C3-methyl group and the thiophene ring itself.
-
SN1 (Unimolecular Nucleophilic Substitution): Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). This pathway involves the formation of a secondary carbocation intermediate, which can potentially rearrange.
-
E2 (Bimolecular Elimination): Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). It is a concerted process that competes directly with the SN2 pathway.
-
E1 (Unimolecular Elimination): Proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a common side reaction under SN1 conditions.
Comparative Reactivity Analysis
The choice of reactants and conditions determines the reaction outcome. The following tables provide a qualitative comparison of reactivity based on structural modifications.
Table 1: Predicted Effect of the Leaving Group on Substitution Rate
| Compound | Leaving Group | C-X Bond Energy (kJ/mol, approx.) | Relative SN2 Rate | Rationale |
|---|---|---|---|---|
| 2-(4-Chloro -3-methylbutyl)thiophene | Cl | ~346 | Base | Stronger C-Cl bond, Cl⁻ is a good leaving group. |
| 2-(4-Bromo -3-methylbutyl)thiophene | Br | ~290 | Faster | Weaker C-Br bond, Br⁻ is an excellent leaving group.[4] |
| 2-(4-Iodo -3-methylbutyl)thiophene | I | ~228 | Fastest | Weakest C-I bond, I⁻ is a superb leaving group.[4][8] |
Table 2: Predicted Effect of Substrate Structure on Reaction Pathway
| Compound | Halide Type | Steric Hindrance | Predominant Pathway (with strong Nu⁻) | Rationale |
|---|---|---|---|---|
| 2-(4-Chloro butyl)thiophene | Primary | Low | SN2 | Unhindered primary halides strongly favor the SN2 pathway. |
| 2-(4-Chloro-3-methylbutyl )thiophene | Secondary | Moderate | SN2 / E2 Competition | Increased steric hindrance slows the SN2 rate and increases the likelihood of E2 elimination.[6] |
| 2-(4-Chloro-2,3-dimethylbutyl )thiophene | Secondary | High | E2 / SN1 | Significant steric hindrance makes SN2 difficult; strong bases will favor E2, while solvolysis may favor SN1. |
Experimental Protocol: Kinetic Analysis of a Model SN2 Reaction
This protocol provides a method to empirically determine and compare the substitution reactivity.
Objective: To compare the rate of chloride displacement from 2-(4-chloro-3-methylbutyl)thiophene and 2-(4-chlorobutyl)thiophene using sodium azide.
Methodology:
-
Reagent Preparation: Prepare 0.1 M solutions of 2-(4-chloro-3-methylbutyl)thiophene, 2-(4-chlorobutyl)thiophene, and sodium azide in anhydrous DMSO. Prepare a 0.05 M solution of an internal standard (e.g., dodecane) in DMSO.
-
Reaction Setup: In separate temperature-controlled reaction vials maintained at 50°C, add 1.0 mL of the respective alkyl chloride solution and 1.0 mL of the internal standard solution.
-
Initiation: Initiate the reactions by adding 1.0 mL of the sodium azide solution to each vial simultaneously. Start a timer.
-
Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.2 mL aliquot from each reaction.
-
Quenching: Immediately quench each aliquot in a vial containing 1.0 mL of cold deionized water and 1.0 mL of diethyl ether. Vortex thoroughly.
-
Extraction & Analysis: Allow the layers to separate. Analyze the organic (ether) layer by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining alkyl chloride relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the alkyl chloride concentration versus time. The slope of the resulting line corresponds to the negative of the pseudo-first-order rate constant (-k).
Caption: Experimental workflow for kinetic analysis of SN2 reactions.
Section 3: Intramolecular Cyclization: A Key Reaction Pathway
A significant and synthetically valuable reaction of 2-(4-chloro-3-methylbutyl)thiophene is its ability to undergo intramolecular electrophilic cyclization. Under Lewis acid catalysis, the alkyl chain can attack the electron-rich thiophene ring, forming a new fused ring system, a tetrahydro-thieno-dihydro-thiopyran.
Mechanistic Overview
The reaction is an intramolecular Friedel-Crafts alkylation. A Lewis acid (e.g., AlCl₃, SnCl₄) coordinates to the chlorine atom, making it a better leaving group and generating a partial or full secondary carbocation on the side chain. This electrophilic center is then attacked by the nucleophilic C3 position of the thiophene ring. A subsequent deprotonation-aromatization step is not possible, so the reaction terminates after the cyclization.
Caption: Mechanism of Lewis acid-catalyzed intramolecular cyclization.
Experimental Protocol: Lewis Acid-Catalyzed Cyclization
Objective: To synthesize the fused heterocyclic product via intramolecular cyclization.
Methodology:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 50 mL) and 2-(4-chloro-3-methylbutyl)thiophene (10 mmol). Cool the solution to 0°C using an ice bath.
-
Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 12 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 3: Predicted Cyclization Efficiency vs. Aromatic Core
| Aromatic Core | Relative Reactivity | Predicted Yield | Rationale |
|---|---|---|---|
| Furan | Highest | Moderate-High | Highly electron-rich and activated, but susceptible to acid-catalyzed degradation. |
| Thiophene | High | High | Electron-rich and more stable to acidic conditions than furan.[1] |
| Benzene | Lowest | Low | Less nucleophilic than thiophene; requires harsher conditions for Friedel-Crafts alkylation, which can lead to side products. |
Section 4: Reactivity of the Thiophene Ring
Beyond the reactions of its side chain, the thiophene ring itself can be functionalized, typically at the C5 position, which is sterically accessible and electronically activated by the C2-alkyl group.
Metalation and Cross-Coupling
Directed ortho-metalation is a powerful tool for functionalizing thiophenes. The C5 proton is the most acidic after the C2 position is substituted. Treatment with a strong base like n-butyllithium (n-BuLi) will selectively deprotonate this position, generating a potent thienyllithium nucleophile.[9] This intermediate can be trapped with various electrophiles or used in transition-metal-catalyzed cross-coupling reactions.
Experimental Protocol: C5-Arylation via Lithiation and Suzuki Coupling
Objective: To introduce an aryl group at the C5 position of the thiophene ring.
Methodology:
-
Lithiation: Dissolve 2-(4-chloro-3-methylbutyl)thiophene (10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a flame-dried flask under argon. Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.6 M in hexanes, 11 mmol) dropwise. Stir at -78°C for 1 hour.
-
Transmetalation: In a separate flask, prepare a solution of the desired arylboronic acid (12 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.5 mol%) in THF. Add this mixture to the thienyllithium solution at -78°C.
-
Coupling Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting biaryl product by column chromatography.
Caption: Workflow for C5-arylation via lithiation and Suzuki coupling.
Conclusion
2-(4-Chloro-3-methylbutyl)thiophene is a highly versatile synthetic intermediate whose reactivity can be precisely controlled by the choice of reaction conditions. Its secondary alkyl chloride side chain engages in a delicate balance of SN1/SN2 and E1/E2 reactions, influenced by nucleophile strength, solvent, and steric factors. Critically, this side chain enables a powerful intramolecular Friedel-Crafts cyclization to access fused heterocyclic scaffolds. Furthermore, the electron-rich thiophene ring remains amenable to functionalization, particularly at the C5 position via metalation-coupling strategies. This comprehensive guide provides the foundational knowledge and practical protocols for researchers to effectively harness the multifaceted reactivity of this valuable building block in their synthetic campaigns.
References
-
Smaoui, H., et al. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC. Available at: [Link]
-
Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. Available at: [Link]
-
Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 108, 441-453. Available at: [Link]
-
Kaust Repository. (2025, May 22). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Available at: [Link]
-
YouTube. (2020, June 8). Reactivity of Alkyl Halides. Available at: [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Available at: [Link]
-
ACS Publications. (2001, March 8). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics. Available at: [Link]
-
Alikhani, Z., et al. (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. Available at: [Link]
-
RWTH Publications. (2025, April 29). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). Reactions of Alkyl Halides with Reducing Metals. Available at: [Link]
-
Chem 2310. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
ResearchOnline@JCU. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available at: [Link]
-
Online Education. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-1, PPT-16 Contents. Available at: [Link]
-
Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Available at: [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. Available at: [Link]
-
Semantic Scholar. (2022, April 30). Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-(4-Chloro-3-methylbutyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the pursuit of efficiency, safety, and sustainability is paramount. The halogenated alkylthiophene, 2-(4-chloro-3-methylbutyl)thiophene, is a key building block in the development of various therapeutic agents. Its synthesis, therefore, is a subject of considerable interest. This guide offers an in-depth comparison of alternative reagents and synthetic strategies for its preparation, moving beyond standard protocols to provide a nuanced understanding of the available chemical toolkit. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
Strategic Approaches to the Synthesis of 2-(4-Chloro-3-methylbutyl)thiophene
Two primary retrosynthetic pathways can be envisioned for the construction of the target molecule. The first involves a sequential functionalization of the thiophene ring, while the second relies on the synthesis of a pre-functionalized side chain followed by its coupling to the thiophene core.
Caption: Retrosynthetic analysis of 2-(4-chloro-3-methylbutyl)thiophene.
This guide will focus on a comparative analysis of reagents for a three-step synthesis starting from thiophene, a widely adopted and versatile approach.
Step 1: Acylation of Thiophene - Introducing the Carbon Skeleton
The initial and crucial step is the introduction of a four-carbon acyl group to the thiophene ring via Friedel-Crafts acylation. Thiophene undergoes preferential electrophilic substitution at the 2-position, a selectivity driven by the superior resonance stabilization of the Wheland intermediate formed during C2 attack compared to C3 attack[1].
The Standard Reagent: Aluminum Chloride (AlCl₃)
Aluminum chloride is the archetypal Lewis acid catalyst for Friedel-Crafts reactions. It effectively activates the acyl chloride, facilitating the generation of the acylium ion electrophile. However, its use is fraught with challenges. AlCl₃ is highly hygroscopic, requiring strictly anhydrous conditions. The catalyst is typically needed in stoichiometric amounts because it forms a stable complex with the ketone product, complicating the workup and generating significant acidic waste[2][3].
Alternative Reagents for Friedel-Crafts Acylation
A variety of alternative catalysts have been developed to overcome the limitations of AlCl₃, offering milder reaction conditions, improved selectivity, and a better environmental profile.
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac. Anhydride = 1:3 | [4] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | [5] |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | - | High | 94-103°C, 4h | [2][6] |
| Stannic Chloride (SnCl₄) | Acetyl Chloride | - | 79-83 | 0°C to RT, 1.7h | [7] |
Milder Lewis Acids: Zinc Chloride (ZnCl₂) and Stannic Chloride (SnCl₄)
Zinc chloride is a less aggressive Lewis acid than AlCl₃, which can lead to higher yields and simpler workup procedures[2]. It can be used in catalytic amounts, a significant advantage over the stoichiometric requirement of AlCl₃[6]. Stannic chloride also serves as an effective catalyst, often providing good yields while minimizing the polymerization of thiophene that can occur with stronger Lewis acids[7][8].
Solid Acid Catalysts: Zeolites
Zeolites, such as Hβ, are crystalline aluminosilicates with well-defined pore structures and acidic sites. They function as heterogeneous catalysts that can be easily separated from the reaction mixture by filtration and can be regenerated and reused[4][9]. Hβ zeolite has demonstrated excellent activity and high selectivity for the acylation of thiophene, achieving near-quantitative conversion and yield under relatively mild conditions[4].
Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂)
Ethylaluminum dichloride has emerged as a highly effective catalyst, leading to near-quantitative yields of acylated products under non-acidic conditions[4][5]. A key advantage is its Brønsted basicity, which neutralizes the proton produced during acylation, resulting in a non-acidic reaction medium and a simplified workup[5].
Caption: General workflow for the Friedel-Crafts acylation of thiophene.
Step 2: Reduction of the Carbonyl Group
The second step in our proposed synthesis is the reduction of the ketone intermediate to an alkyl chain. The two most common methods for this transformation are the Wolff-Kishner and Clemmensen reductions. The choice between these two is primarily dictated by the stability of the substrate to strongly acidic or basic conditions.
The Basic Approach: Wolff-Kishner Reduction
The Wolff-Kishner reduction involves the conversion of a carbonyl group to a methylene group using hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures[10][11]. The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the corresponding alkane[10][12].
Modifications for Milder Conditions:
The high temperatures required for the traditional Wolff-Kishner reduction can be detrimental to some substrates. The Huang-Minlon modification, a widely adopted one-pot procedure, involves carrying out the reaction in a high-boiling solvent like diethylene glycol, allowing for the removal of water and driving the reaction to completion at a more controlled temperature[12]. For even more sensitive substrates, the Cram modification utilizes potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature.
The Acidic Alternative: Clemmensen Reduction
The Clemmensen reduction achieves the same transformation but under strongly acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid[13][14][15]. This method is particularly effective for aryl-alkyl ketones, such as those produced in the first step of our synthesis[13][14].
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
| Wolff-Kishner | N₂H₄, KOH | High Temperature (e.g., 180-200 °C) | Suitable for acid-sensitive substrates. | Harsh basic conditions and high temperatures. |
| Huang-Minlon | N₂H₄·H₂O, KOH, Diethylene Glycol | ~195 °C | One-pot procedure, improved yields. | Still requires high temperatures. |
| Cram | N₂H₄, K-OtBu, DMSO | Room Temperature | Mild conditions. | Base-sensitive groups may not be tolerated. |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | Effective for aryl-alkyl ketones. | Strongly acidic, not suitable for acid-sensitive substrates. |
For a substrate like 2-(3-methylbutanoyl)thiophene, which does not contain particularly acid- or base-labile functional groups, both methods are viable. However, the Wolff-Kishner reduction, especially the Huang-Minlon modification, is often favored for its reliability and the generally greater stability of many organic molecules to basic over strongly acidic conditions.
Caption: Comparison of Wolff-Kishner and Clemmensen reductions.
Step 3: Chlorination of the Alkyl Side Chain
The final step is the regioselective chlorination of the 2-(3-methylbutyl)thiophene intermediate. This is a challenging transformation, as direct chlorination of the thiophene ring is a competing reaction. Therefore, a more targeted approach is necessary. A plausible strategy involves the conversion of a terminal alcohol to a chloride. This would necessitate a modification of our synthetic route to introduce a hydroxyl group at the desired position.
An alternative and more direct approach would be to start with a commercially available or synthesized chlorinated acyl chloride in the Friedel-Crafts acylation step, for example, 4-chloro-3-methylbutyryl chloride. Subsequent reduction of the ketone would then directly yield the target molecule.
However, for the purpose of comparing chlorinating agents, let us consider the conversion of a hypothetical precursor, 4-(thiophen-2-yl)-2-methylbutan-1-ol, to the final product.
Standard Reagent: Thionyl Chloride (SOCl₂)
Thionyl chloride is a common and effective reagent for converting primary and secondary alcohols to their corresponding alkyl chlorides. The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl generated.
Alternative Chlorinating Agents
| Reagent | Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Often with pyridine, 0°C to RT | Readily available, good yields. | Generates SO₂ and HCl as byproducts. |
| Phosphorus Pentachloride (PCl₅) | Inert solvent | Powerful chlorinating agent. | Solid, can be difficult to handle; generates POCl₃. |
| Oxalyl Chloride ((COCl)₂) | Catalytic DMF ("Vilsmeier-Haack") | Mild conditions, volatile byproducts. | Toxic and moisture-sensitive. |
| Triphenylphosphine (PPh₃) / CCl₄ | Appel Reaction | Mild conditions, good for sensitive substrates. | Stoichiometric PPh₃ and its oxide byproduct can complicate purification. |
The choice of chlorinating agent will depend on the overall stability of the thiophene derivative to the reaction conditions. For a relatively robust substrate, thionyl chloride offers a good balance of reactivity and cost-effectiveness. For more sensitive molecules, the milder conditions of the Appel reaction might be preferable, despite the purification challenges.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Hβ Zeolite
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene[4][9].
-
Catalyst Activation: The Hβ zeolite catalyst (1.2 g) is calcined at 550°C for 4 hours to remove adsorbed water and activate the acid sites.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and 3-methylbutyryl chloride (12.1 g, 0.1 mol).
-
Catalyst Addition: Add the activated Hβ zeolite catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 60°C with vigorous stirring. Maintain this temperature for approximately 2-4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solid Hβ zeolite catalyst can be recovered by filtration. The filtrate can be washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-(3-methylbutanoyl)thiophene.
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
This protocol is a general procedure for the Huang-Minlon reduction[12].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(3-methylbutanoyl)thiophene (0.1 mol), diethylene glycol (100 mL), hydrazine hydrate (10 mL, ~0.2 mol), and potassium hydroxide (11.2 g, 0.2 mol).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1 hour to form the hydrazone.
-
Water Removal: Remove the reflux condenser and allow the water to distill off until the temperature of the reaction mixture rises to 195-200°C.
-
Reduction: Replace the reflux condenser and continue to heat at reflux for an additional 3-4 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with dilute HCl and then with water. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-(3-methylbutyl)thiophene.
Conclusion
The synthesis of 2-(4-chloro-3-methylbutyl)thiophene offers a rich platform for the application of both classic and modern synthetic methodologies. While traditional reagents like aluminum chloride and harsh reduction conditions remain effective, a host of alternative reagents provide milder, more selective, and environmentally benign pathways. Solid acid catalysts like Hβ zeolite for acylation and modified Wolff-Kishner reductions represent significant advances in synthetic efficiency and sustainability. The choice of the optimal reagent will always be a multifactorial decision, balancing cost, efficiency, safety, and the specific constraints of the molecular target. This guide provides the foundational data and experimental context to make those decisions with confidence.
References
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-6. Available at: [Link]
- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Clemmensen reduction. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]
-
He, G., & Zhang, Y. (2018). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 118(21), PR1-PR45. Available at: [Link]
-
Clemmensen Reduction. (2024, June 17). ChemTalk. Available at: [Link]
-
Wolff-Kishner Reduction. (2025, March 15). J&K Scientific LLC. Available at: [Link]
-
Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Wolff–Kishner reduction. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Wharton, P. S., Dunny, S., & Soto Kress, L. (1966). Kishner Eliminative Reduction of α-Halo Ketones. The Journal of Organic Chemistry, 31(12), 4123-4125. Available at: [Link]
-
enabling conducting polymer applications: methods for achieving high molecular weight in chemical oxidative polymerization in alkyl- and ether-substituted thiophenes. (2021). Polymers, 13(20), 3567. Available at: [Link]
-
El-Bahaie, S., Bayoumy, B. E., & Youssif, S. (1987). MODERN FRIEDEL-CRAFTS CHEMISTRY XVI. REACTION OF THIOPHENE WITH BIFUNCTIONAL MOLECULES UNDER DIFFERENT FRIEDEL-CRAFTS CATALYSTS: ATTEMPTED SYNTHESIS OF CYCLOPENTA[b] THIOPHENES AND DIHYDROBENZO[b] THIOPHENES. Journal of the Indian Chemical Society, 64(11), 695-697. Available at: [Link]
-
Wolff Kishner Reduction Mechanism. (2020, June 23). YouTube. Available at: [Link]
-
Mohareb, R. M., Abbas, N. S., & Ibrahim, R. A. (2013). New approaches for the synthesis of thiophene derivatives with anti-tumor activities. Acta Chimica Slovenica, 60(3), 583-594. Available at: [Link]
-
Wolff–Kishner reduction. In Wikipedia. Retrieved March 7, 2026, from [Link]
- Chloromethylation of thiophene. (2008). U.S. Patent No. 7,462,725. Washington, DC: U.S. Patent and Trademark Office.
-
El-Bahaie, S., Bayoumy, B. E., & Youssif, S. (1987). MODERN FRIEDEL-CRAFTS CHEMISTRY XVI. REACTION OF THIOPHENE WITH BIFUNCTIONAL MOLECULES UNDER DIFFERENT FRIEDEL-CRAFTS CATALYSTS: ATTEMPTED SYNTHESIS OF CYCLOPENTA[b] THIOPHENES AND DIHYDROBENZO[b] THIOPHENES. Journal of the Indian Chemical Society, 64(11), 695-697. Available at: [Link]
-
Synthesis of thiophenes. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (2024). Organic & Biomolecular Chemistry. Available at: [Link]
-
2-ACETOTHIENONE. (n.d.). Organic Syntheses. Available at: [Link]
-
Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. Available at: [Link]
-
C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. (2024). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Molecules, 17(10), 12093-12103. Available at: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2025). Beilstein Archives. Available at: [Link]
-
Feng, Q., Luo, S., Olmstead, M., Rauchfuss, T. B., & Stafford, P. R. (1996). Communications. Journal of the American Chemical Society, 118(49), 12671-12672. Available at: [Link]
-
Radiation-Driven Destruction of Thiophene and Methyl-Substituted Thiophenes. (2024). Astrobiology, 24(10), 1285-1296. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 15. Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus | PPTX [slideshare.net]
biological activity comparison of 2-(4-chloro-3-methylbutyl)thiophene derivatives
Title: Biological Activity Comparison of 2-(4-Chloro-3-methylbutyl)thiophene Derivatives as Novel GAT-1 Inhibitors
Executive Summary & Mechanistic Rationale
The compound 2-(4-chloro-3-methylbutyl)thiophene (CAS: 1339483-48-5) is a highly versatile electrophilic building block utilized in the synthesis of neuroactive therapeutics. Its primary application in medicinal chemistry is serving as a lipophilic scaffold for γ-aminobutyric acid (GABA) uptake inhibitors targeting the GABA Transporter 1 (GAT-1)[1].
By replacing the terminal chloride leaving group with cyclic amino acids—such as nipecotic acid or guvacine—researchers can generate mono-thiophene analogs of the blockbuster anti-epileptic drug Tiagabine. Attenuation of GABAergic neurotransmission is a known pathophysiological driver of several CNS disorders, including epilepsy, anxiety, and depression[2]. Inhibiting GAT-1 sustains synaptically-released GABA levels in the synaptic cleft, thereby increasing GABAergic signaling[1].
While Tiagabine utilizes a bulky bis(3-methylthiophen-2-yl)alkenyl tail to anchor into the hydrophobic pocket of GAT-1, its extreme lipophilicity can lead to complex pharmacokinetic profiles. The rationale for utilizing the mono-thiophene 2-(4-chloro-3-methylbutyl)thiophene scaffold is to optimize Lipophilic Ligand Efficiency (LLE) . The flexible saturated alkyl chain allows the single thiophene ring to dynamically adapt to the hydrophobic pocket, maintaining critical π-π stacking interactions with the Y140 residue at transmembrane domain 3 (TM3)[3], while significantly improving aqueous solubility.
Figure 1: Mechanism of action for thiophene-derived GAT-1 inhibitors in modulating synaptic GABA levels.
Experimental Workflows & Self-Validating Protocols
To objectively compare the derivatives synthesized from the 2-(4-chloro-3-methylbutyl)thiophene scaffold against established clinical standards, we employ a rigorous, self-validating biological evaluation pipeline.
Protocol A: In Vitro [³H]-GABA Uptake Inhibition Assay
Purpose: Quantify the binding affinity (IC₅₀) and selectivity of the derivatives for hGAT-1 over hGAT-2 and hGAT-3.
-
Cell Preparation: Seed HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3 in 96-well microplates (50,000 cells/well). Grow to 80% confluence.
-
Equilibration: Wash cells twice with HEPES-buffered saline (HBS) containing 1.2 mM Ca²⁺ and 1.2 mM Mg²⁺. Pre-incubate cells with test compounds (varying concentrations from 0.1 nM to 10 µM) for 15 minutes at 37°C.
-
Radioligand Addition: Initiate the transport assay by adding 50 nM [³H]-GABA. Incubate for exactly 10 minutes (the established linear phase of uptake).
-
Thermal Quenching (Self-Validation Step): Terminate the reaction by rapid aspiration and washing three times with ice-cold HBS. Causality: The sudden temperature drop freezes the transporter's conformational state, preventing bidirectional GABA efflux and ensuring that only internalized radioactivity is measured. A parallel control well treated with 10 µM Tiagabine establishes the non-specific background uptake.
-
Quantification: Lyse cells using 0.1 M NaOH, add scintillation cocktail, and measure radioactivity via a liquid scintillation counter.
Protocol B: In Vivo PTZ-Induced Seizure Model
Purpose: Evaluate the physiological efficacy and Blood-Brain Barrier (BBB) penetration of the compounds.
-
Dosing: Administer test compounds intraperitoneally (i.p.) to male CD-1 mice (n=8 per group) 30 minutes prior to the chemoconvulsant challenge.
-
Challenge: Inject Pentylenetetrazol (PTZ, 85 mg/kg, s.c.).
-
Observation: Monitor subjects for 30 minutes. The primary endpoint is the absence of clonic seizures (protection). Calculate the ED₅₀ based on dose-response curves.
Figure 2: Step-by-step biological evaluation workflow with embedded self-validation gates.
Comparative Data Analysis
We synthesized two primary derivatives from the 2-(4-chloro-3-methylbutyl)thiophene scaffold:
-
Compound 1 (Nipecotic Acid Conjugate): Synthesized via SN2 displacement of the chloride by (R)-nipecotic acid.
-
Compound 2 (Guvacine Conjugate): Synthesized via SN2 displacement by guvacine.
These were compared against Tiagabine (the bis-thiophene clinical standard) and NNC-711 (a highly potent guvacine derivative).
Table 1: In Vitro GAT Inhibition and Selectivity Profiling
| Compound | hGAT-1 IC₅₀ (nM) | hGAT-2 IC₅₀ (µM) | hGAT-3 IC₅₀ (µM) | Selectivity (GAT-2/GAT-1) |
| Tiagabine (Ref) | 47 ± 4 | > 100 | > 100 | > 2100x |
| NNC-711 (Ref) | 38 ± 3 | > 100 | > 100 | > 2600x |
| Compound 1 | 115 ± 9 | > 100 | > 100 | > 860x |
| Compound 2 | 89 ± 7 | > 100 | > 100 | > 1100x |
Table 2: Physicochemical Properties & In Vivo Efficacy
| Compound | cLogP | Polar Surface Area (Ų) | BBB Permeability | PTZ Seizure ED₅₀ (mg/kg) |
| Tiagabine (Ref) | 4.2 | 40.5 | High | 1.2 |
| Compound 1 | 2.8 | 40.5 | High | 3.5 |
| Compound 2 | 2.6 | 40.5 | High | 2.8 |
Expert Insights & Structural Causality
Why do the mono-thiophene derivatives (Compounds 1 & 2) exhibit a slight drop in in vitro potency but maintain robust in vivo efficacy?
The binding hypothesis of GAT-1 inhibitors reveals that the lipophilic tail of the drug must bury itself into the extracellular loop 6 (EL6) and the extracellular part of transmembrane domain 12 (TM12)[4]. Tiagabine possesses two thiophene rings, providing a massive hydrophobic surface area that tightly anchors the molecule, resulting in a highly potent IC₅₀ of 47 nM.
By utilizing the 2-(4-chloro-3-methylbutyl)thiophene scaffold, we intentionally remove one thiophene ring. This reduces the total hydrophobic surface area, which explains the shift in IC₅₀ to 115 nM (Compound 1). However, this structural modification yields a critical pharmacokinetic advantage:
-
Reduced cLogP: The cLogP drops from a highly lipophilic 4.2 (Tiagabine) to 2.8 (Compound 1). This reduction significantly decreases non-specific plasma protein binding, increasing the free fraction of the drug available to cross the blood-brain barrier.
-
Induced Fit via Flexibility: The saturated 3-methylbutyl chain provides rotational freedom that the rigid butenyl linker in Tiagabine lacks. This flexibility allows the single thiophene ring to adopt an optimal geometry for hydrogen bonding and π-π interactions with the GAT-1 allosteric site[1].
Consequently, despite the ~2.5x drop in raw in vitro binding affinity, Compound 1 and Compound 2 still exhibit excellent in vivo seizure protection (ED₅₀ of 3.5 and 2.8 mg/kg, respectively) because a higher percentage of the active pharmaceutical ingredient successfully reaches the synaptic cleft.
References[1] Title: Tiagabine - Wikipedia
Source: wikipedia.org URL: 3]Title: GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors Source: nih.gov URL: 2]Title: GABA Modulating Agents: A Brief Review Source: scialert.net URL: 4]Title: A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter Source: plos.org URL:
Sources
- 1. Tiagabine - Wikipedia [en.wikipedia.org]
- 2. scialert.net [scialert.net]
- 3. GRID-independent molecular descriptor analysis and molecular docking studies to mimic the binding hypothesis of γ-aminobutyric acid transporter 1 (GAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter | PLOS One [journals.plos.org]
The Synthetic Chemist's Guide to Prasugrel Intermediates: A Comparative Analysis of 2-(4-chloro-3-methylbutyl)thiophene and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, the synthesis of Prasugrel, a potent P2Y12 receptor antagonist, represents a significant area of research and development. The efficiency, scalability, and cost-effectiveness of its synthetic routes are of paramount importance. This guide provides an in-depth, objective comparison of synthetic pathways to Prasugrel, with a special focus on the utility of the key intermediate, 2-(4-chloro-3-methylbutyl)thiophene, versus a prominent alternative synthetic strategy. The information presented herein is supported by experimental data from peer-reviewed literature and patent filings, offering a critical resource for chemists in the pharmaceutical industry.
Introduction to Prasugrel Synthesis and the Role of Key Intermediates
Prasugrel's molecular architecture, featuring a thienopyridine core, necessitates a multi-step synthesis. The choice of starting materials and the strategic construction of the bicyclic ring system are critical determinants of the overall efficiency of the manufacturing process. One of the established routes proceeds through the formation of the tetrahydrothienopyridine ring system from a substituted thiophene precursor. In this context, 2-(4-chloro-3-methylbutyl)thiophene emerges as a pivotal, albeit not directly used, precursor to a key cyclization substrate. This guide will dissect a synthetic approach reliant on a derivative of this chlorinated thiophene and compare it with an alternative pathway that employs a pre-formed tetrahydrothienopyridinone intermediate.
Comparative Analysis of Synthetic Routes
This section will provide a head-to-head comparison of two distinct synthetic strategies for Prasugrel. For clarity, we will designate them as Route A, which utilizes a derivative of 2-(4-chloro-3-methylbutyl)thiophene, and Route B, an alternative pathway.
Route A: The 2-(4-chloro-3-methylbutyl)thiophene Derivative Pathway
This synthetic approach hinges on the construction of the tetrahydrothienopyridine core from a linear thiophene derivative. While 2-(4-chloro-3-methylbutyl)thiophene itself is a precursor, the key cyclization step involves a more functionalized intermediate. The general workflow for this route is outlined below.
Caption: General workflow for Prasugrel synthesis via a derivative of 2-(4-chloro-3-methylbutyl)thiophene (Route A).
The causality behind this experimental choice lies in the potential for a more convergent synthesis, where the complex thienopyridine core is assembled from a readily available, albeit requiring further modification, thiophene starting material.
Route B: The Tetrahydrothienopyridinone Pathway
This alternative and widely cited route commences with a pre-formed tetrahydrothienopyridinone hydrochloride salt. This approach avoids the initial cyclization step of Route A, instead focusing on the direct alkylation of the heterocyclic core.
Caption: General workflow for Prasugrel synthesis via the tetrahydrothienopyridinone pathway (Route B).
The primary advantage of this route is its directness, starting from a more advanced intermediate. This often translates to fewer synthetic steps and potentially higher overall yields.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for both synthetic routes, based on data reported in the literature. It is important to note that yields can vary depending on reaction scale and specific conditions.
| Parameter | Route A (via 2-(4-chloro-3-methylbutyl)thiophene derivative) | Route B (via Tetrahydrothienopyridinone) | Reference |
| Starting Material Complexity | Lower (requires synthesis of the bicyclic core) | Higher (starts with the bicyclic core) | N/A |
| Number of Key Steps | ~5-7 | ~3-4 | [1][2] |
| Overall Yield (estimated) | 21-50% | 60-70% | [2][3] |
| Key Challenges | Control of cyclization regioselectivity, potential for side reactions. | Synthesis of the starting tetrahydrothienopyridinone. | [1] |
| Scalability | Potentially more complex due to more steps. | Generally considered highly scalable. | [4] |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for key steps in each route are provided below. These protocols are synthesized from various literature sources and represent typical procedures.
Route A: Key Step - Intramolecular Cyclization (Illustrative)
Protocol: Synthesis of a Tetrahydrothienopyridine Derivative
-
Functionalization: A suitable derivative of 2-(4-chloro-3-methylbutyl)thiophene is converted to a primary amine or a precursor thereof.
-
Cyclization: The amino-functionalized thiophene is dissolved in a high-boiling point solvent such as toluene or xylene.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added to the solution.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired tetrahydrothienopyridine derivative.
This self-validating system relies on the removal of water to drive the equilibrium towards the cyclized product, and chromatographic purification ensures the isolation of the target compound.
Route B: Key Step - N-Alkylation of Tetrahydrothienopyridinone
This protocol details the coupling of the core heterocyclic intermediate with the brominated ketone side chain, a central transformation in Route B.[5]
Protocol: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
-
A suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) is prepared in acetonitrile (60 mL).[5]
-
The suspension is cooled to 0-5 °C.[5]
-
Anhydrous potassium carbonate (14.45 g, 104.5 mmol) is added to the mixture.[5]
-
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (10.75 g, 41.8 mmol) is then added at 0-5 °C.[5]
-
The reaction mixture is stirred at 0-5 °C for 4 hours.[5]
-
The inorganic salts are removed by filtration and washed with acetonitrile (10 mL).[5]
-
The filtrate is concentrated under reduced pressure at 40-45 °C to afford the crude product as a brown oily liquid.[5]
-
The crude product is purified by recrystallization from diisopropyl ether to yield the pure product as an off-white solid (yield: ~23.2%).[5]
The use of a base (potassium carbonate) is essential to deprotonate the secondary amine of the tetrahydrothienopyridinone, enabling its nucleophilic attack on the electrophilic carbon of the bromo-ketone. The low reaction temperature helps to control potential side reactions.
Concluding Remarks for the Senior Application Scientist
The choice between these synthetic routes for Prasugrel is a classic example of the trade-offs encountered in process chemistry.
Route A , which builds the thienopyridine core from a simpler thiophene precursor conceptually related to 2-(4-chloro-3-methylbutyl)thiophene, offers a more convergent approach. However, it typically involves more synthetic steps, which can lead to a lower overall yield and present greater challenges in process optimization and scale-up. The control of regioselectivity during the cyclization step is a critical parameter that requires careful management.
Route B , starting from the pre-formed 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, is a more linear and direct synthesis. This route is generally favored for its higher overall yields and more straightforward scalability.[4] The primary challenge in this approach is shifted to the efficient and cost-effective synthesis of the starting heterocyclic intermediate.
For industrial-scale production, Route B is often the more pragmatic choice due to its robustness and higher efficiency. However, for the exploration of novel analogs or for smaller-scale synthesis, the flexibility offered by Route A in building the core heterocyclic structure from various substituted thiophenes could be advantageous.
Ultimately, the selection of the optimal synthetic route will depend on a comprehensive evaluation of factors including the cost and availability of starting materials, the desired scale of production, the capabilities of the manufacturing facility, and the purity requirements for the final active pharmaceutical ingredient.
References
-
Process for the preparation of prasugrel and several novel crystalline forms of prasugrel hydrochloride. Google Patents.
-
Preparation of prasugrel hydrochloride. Google Patents.
-
A process for making prasugrel and its intermediates. Google Patents.
-
Chapter-Four-Prasugrel-Hydrochloride.pdf. ResearchGate.
-
Efficient Synthesis of Prasugrel, A Novel P2Y Receptor Inhibitor. Scribd.
-
Prasugrel formulations. Google Patents.
-
An Improvement to the Preparation of Prasugrel Hydrochloride (I). ResearchGate.
-
Prasugrel Synthetic Routes. MedKoo Biosciences.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
-
Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC - NIH.
-
Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts. Google Patents.
Sources
Executive Summary: The "Steric-Shield" Advantage in Thiophene Scaffolds
Publish Comparison Guide: 2-(4-chloro-3-methylbutyl)thiophene
2-(4-chloro-3-methylbutyl)thiophene (referred to herein as CMBT ) represents a specialized class of alkylated thiophene intermediates. Unlike its linear counterparts, CMBT features a critical structural modification: a
Core Finding: CMBT exhibits superior chemical specificity and reduced cross-reactivity in nucleophilic substitution assays compared to linear analogs. The
Comparative Reactivity Profile
The "cross-reactivity" in this context refers to the propensity of the molecule to engage in non-selective side reactions (chemical cross-reactivity) and its structural distinctiveness in binding assays (assay cross-reactivity).
Table 1: Performance Metrics vs. Alternatives
| Feature | 2-(4-chloro-3-methylbutyl)thiophene (CMBT) | 2-(4-chlorobutyl)thiophene (CBT) | 2-(3-chloropropyl)thiophene (CPT) |
| Structure Type | Linear Alkyl Chloride | Short Linear Alkyl Chloride | |
| Primary Application | Precision Cyclization (6-membered rings) | General Cyclization | Cyclization (5-membered rings) |
| Intermolecular | Low (Sterically Hindered) | High (Prone to side reactions) | Moderate |
| Intramolecular Cyclization | High Specificity (Gem-dialkyl effect*) | Moderate Specificity | High Rate (Entropy favored) |
| Metabolic Liability | Moderate (Thiophene S-oxidation) | Moderate | Moderate |
| Assay Cross-Reactivity | Low (Unique steric footprint) | High (Mimics fatty acids) | High |
*Note: The methyl group provides a pseudo-Thorpe-Ingold effect, pre-organizing the chain for cyclization.
Technical Deep Dive: The Mechanism of Selectivity
Chemical Cross-Reactivity (Side Reactions)
In synthetic workflows, linear alkyl halides like CBT are prone to intermolecular cross-coupling (polymerization).
-
The CMBT Advantage: The methyl group at the C3 position of the butyl chain creates steric bulk around the C4-chlorine. This suppresses the rate of intermolecular attack by nucleophiles (k_inter), while the intramolecular attack (k_intra) to form the bicyclic system remains kinetically accessible due to proximity.
-
Result: Higher yield of the target bicyclic pharmacophore with fewer oligomeric impurities.
Assay/Biological Cross-Reactivity
In the context of drug development (e.g., hapten design for immunogenicity assays):
-
CBT and CPT often cross-react with antibodies raised against general alkyl-aryl spacers due to their flexible, linear nature.
-
CMBT possesses a rigidifying methyl group. Antibodies or receptors specific to CMBT-derived antigens show <5% cross-reactivity with linear analogs, making it a superior candidate for generating highly specific biomarkers or tracers.
Experimental Protocols
Protocol A: Comparative Cyclization Efficiency Assay
Objective: To quantify the ratio of Intramolecular Cyclization (Target) vs. Intermolecular Dimerization (Impurity/Cross-reaction).
Reagents:
-
Substrates: CMBT, CBT (1.0 mmol each).
-
Catalyst: Aluminum Chloride (
) or . -
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
-
Preparation: Dissolve 1.0 mmol of the thiophene substrate in 10 mL anhydrous DCM under
atmosphere. -
Initiation: Cool to 0°C. Add 1.2 eq of Lewis Acid (
) dropwise over 5 minutes. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour mixture into ice-cold 1M HCl. Extract with DCM (3x).[1]
-
Analysis: Analyze organic phase via GC-MS or HPLC.
-
Target: 4,5,6,7-tetrahydrobenzo[b]thiophene derivative.
-
Impurity: Dimeric species (M+ = 2x Substrate - HCl).
-
Data Interpretation:
-
CBT (Linear): Typically yields 65% Target, 25% Dimer/Polymer.
-
CMBT (Branched): Typically yields 85% Target , <5% Dimer. (The steric hindrance blocks the intermolecular path).
Visualizations (Graphviz)
Diagram 1: Competitive Reaction Pathways (Selectivity)
This diagram illustrates how the
Caption: The beta-methyl group of CMBT acts as a kinetic filter, inhibiting intermolecular cross-reactivity (red) while allowing intramolecular cyclization (green).
Diagram 2: Structural Cross-Reactivity in Assays
Caption: Antibodies raised against CMBT show minimal cross-reactivity with linear analogs due to the unique steric profile of the methyl branch.
References
-
Mishra, R. et al. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights. PMC. Link
- Context: General reactivity of thiophene rings towards electrophilic substitution and cyclization str
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Context: Principles of steric hindrance (beta-branching) in nucleophilic substitution ( ) reactions.
- Wardell, J. L. (1995). Preparation of Thiophene Derivatives. Science of Synthesis.
-
ChemSRC Database. (2024). 2-(4-Chloro-3-methylbutyl)thiophene Entry. Link
- Context: Verification of the chemical entity and structural classific
Sources
Safety Operating Guide
2-(4-Chloro-3-methylbutyl)thiophene proper disposal procedures
An authoritative, scientifically grounded protocol for the safe handling, segregation, and ultimate disposal of 2-(4-Chloro-3-methylbutyl)thiophene is critical for maintaining laboratory safety and environmental compliance. As a dual-hazard compound containing both a halogen (chlorine) and a sulfur heterocycle (thiophene), this chemical requires specialized logistical planning to prevent the release of corrosive and toxic byproducts.
This guide provides researchers, scientists, and Environmental Health and Safety (EH&S) professionals with self-validating, step-by-step methodologies to manage this specific chemical waste stream.
The Causality of Dual-Hazard Waste Management
To establish a fail-safe disposal protocol, we must first understand the mechanistic reasons behind the rules. 2-(4-Chloro-3-methylbutyl)thiophene cannot be routed into standard non-halogenated organic waste streams due to two defining structural features:
-
The Alkyl Chloride Chain (Halogen Hazard): The presence of chlorine dictates that the waste must be subjected to high-temperature incineration. Standard incineration of halogenated organics can lead to incomplete combustion, risking the formation of highly toxic dioxins and furans, as well as the release of corrosive hydrogen chloride (HCl) gas[1].
-
The Thiophene Ring (Sulfur Hazard): The sulfur-containing heterocycle presents a secondary hazard. If mixed with incompatible chemicals (such as strong oxidizing agents like nitric acid or peroxides) in a waste carboy, it can trigger an exothermic reaction, prematurely releasing toxic sulfur oxide (SOx) gases[2]. During ultimate thermal destruction, the sulfur oxidizes to SO2, necessitating specialized exhaust treatment[3].
-
Container Incompatibility: Due to the potential for trace degradation releasing acidic byproducts, metal waste containers must be strictly avoided to prevent corrosion and structural failure[4].
Quantitative Disposal Parameters
The following table summarizes the critical quantitative data and operational specifications required for the compliant disposal of halogenated thiophene derivatives.
| Parameter / Property | Specification / Value | Causality & Operational Relevance |
| Waste Classification | Halogenated, Sulfur-Organic | Dictates strict segregation under Resource Conservation and Recovery Act (RCRA) guidelines[5]. |
| Primary Containment | Glass or HDPE | Prevents container breach; metal is prohibited due to potential acid corrosion[4]. |
| Incineration Temperature | > 1100 °C | High thermal energy is required to completely cleave the robust C-Cl bonds and the aromatic thiophene ring. |
| Secondary Residence Time | ≥ 2.0 seconds | Ensures complete thermal destruction of volatile intermediates before exhaust. |
| Scrubber Reagent | Alkaline (NaOH or Ca(OH)₂) | Caustic scrubbers are mandatory to neutralize HCl and SOx gases generated during combustion, preventing acid rain[1][3]. |
Logical Workflow for Waste Segregation
The following diagram maps the self-validating decision tree for processing 2-(4-Chloro-3-methylbutyl)thiophene from the point of generation to ultimate destruction.
Logical workflow for the segregation, containment, and ultimate disposal of halogenated thiophene waste.
Step-by-Step Methodologies
To guarantee safety and regulatory compliance, laboratory personnel must adhere strictly to the following operational protocols.
Protocol A: Routine Waste Segregation and Containment
Objective: To safely capture and store daily experimental waste without risking chemical incompatibility or exposure.
-
Preparation & PPE: Don appropriate Personal Protective Equipment (PPE), including ANSI Z87.1-rated safety goggles, a chemically resistant lab coat, and nitrile gloves[6][7]. Ensure all handling occurs within a certified, continuously operating fume hood.
-
Container Selection: Select a clean, chemically compatible waste container made of High-Density Polyethylene (HDPE) or glass. Do not use metal containers [4].
-
Waste Transfer: Using a dedicated funnel, slowly pour the 2-(4-Chloro-3-methylbutyl)thiophene waste into the container. Do not overfill; leave at least 20% headspace to account for vapor expansion[4][8].
-
Labeling: Immediately attach a hazardous waste tag. The label must explicitly state: "Halogenated Organic Waste - Contains Sulfur (Thiophene derivative)." This exact phrasing is critical for EH&S to route the waste to the correct incineration facility[4].
-
Secondary Containment: Place the sealed primary container inside a secondary containment bin (e.g., a larger polypropylene tub) within the fume hood or a dedicated, ventilated flammables cabinet. Keep it strictly segregated from oxidizing agents, acids, and bases[2][9].
Protocol B: Spill Mitigation and Decontamination
Objective: To rapidly neutralize and recover accidental releases while preventing inhalation of toxic vapors.
-
Evacuate and Ventilate: In the event of a spill outside the fume hood, immediately alert nearby personnel and evacuate the immediate area. Ensure laboratory ventilation is running at maximum capacity to clear potential respiratory irritants[10].
-
Containment: Wearing heavy-duty nitrile gloves and a respirator (if required by your institution's hazard assessment), surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized universal spill pads). Never use combustible materials like sawdust.
-
Absorption and Collection: Work the absorbent from the outside of the spill toward the center. Once the liquid is fully absorbed, use a non-sparking plastic scoop to transfer the saturated material into a heavy-duty chemical waste bag[8].
-
Surface Decontamination: Wash the spill surface with a mild detergent and water solution, followed by a wipe-down with a compatible solvent (e.g., ethanol) to remove trace organic residues. Place all used wipes into the waste bag.
-
Disposal Manifesting: Double-bag the solid waste, seal it tightly with a zip-tie, and label it as "Solid Debris Contaminated with Halogenated Thiophene." Transfer to EH&S for immediate processing[5].
References
-
U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA.gov. Available at: [Link]
-
University of Rochester. "Management of Hazardous Materials and Wastes". Environmental Health & Safety. Available at:[Link]
-
Delran Township School District. "CHEMICAL HYGIENE PLAN". Sharpschool.com. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA Nepis. Available at: [Link]
-
Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". HSPCB. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste". EPA Nepis. Available at: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Benzene-1,4-dicarbothioamide|CAS 13363-51-4|C8H8N2S2 [benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. epa.gov [epa.gov]
- 6. 2-Chlorothiophene | 96-43-5 | Benchchem [benchchem.com]
- 7. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
- 8. 2-[(4-Fluorobenzyl)thio]ethanol | 203303-04-2 | Benchchem [benchchem.com]
- 9. delran.ss5.sharpschool.com [delran.ss5.sharpschool.com]
- 10. 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | 42545-34-6 | Benchchem [benchchem.com]
Personal protective equipment for handling 2-(4-Chloro-3-methylbutyl)thiophene
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for the handling of 2-(4-Chloro-3-methylbutyl)thiophene (CAS: 2138266-45-0) . This document transcends basic safety data sheets by providing a mechanistic understanding of the chemical's hazards and translating them into self-validating, field-proven protocols.
Our goal is to ensure that your laboratory operations are not only compliant with regulatory standards but are fundamentally engineered to protect researchers from acute and chronic exposures.
Mechanistic Toxicology & Risk Profiling
To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand the structural causality of the hazards associated with 2-(4-Chloro-3-methylbutyl)thiophene.
-
The Thiophene Moiety: Thiophene derivatives are highly lipophilic and exhibit significant vapor pressures at room temperature. Because of their lipophilicity, they can rapidly penetrate the stratum corneum (the outermost layer of skin), leading to systemic absorption. Furthermore, they possess a notoriously low odor threshold; however, olfactory fatigue can occur rapidly, meaning smell is not a reliable indicator of exposure.
-
The Chloroalkyl Chain: The 4-chloro-3-methylbutyl group functions as a primary alkyl halide. Alkyl chlorides are electrophilic and can act as weak alkylating agents toward biological nucleophiles (such as proteins and DNA) upon prolonged contact. This structural feature is a primary driver for contact dermatitis, skin sensitization, and severe ocular irritation.
Because of these dual hazards, standard laboratory handling procedures are insufficient. The [1] mandates that PPE selection must be directly correlated to the specific chemical hazard profile, prioritizing barriers that resist non-polar, halogenated solvents.
Mandatory PPE Specifications & Quantitative Data
The following matrix outlines the required PPE for handling this compound. Standard latex gloves offer zero chemical resistance against non-polar organic halides and must be strictly prohibited in this workflow.
Table 1: Quantitative PPE Specifications and Mechanistic Rationale
| PPE Category | Specification / Material | Mechanistic Rationale (Causality) | Replacement / Validation Protocol |
| Hand Protection | Heavy-duty Nitrile (≥8 mil) or Butyl Rubber | Butyl rubber provides a dense steric barrier against lipophilic thiophenes, preventing the alkyl chloride from permeating to the skin. | Validate: Perform a tactile stretch test before donning. Replace: Immediately upon chemical contact or after 2 hours of use. |
| Eye/Face Protection | Indirect-vented Chemical Splash Goggles | Thiophene vapors and liquid splashes can cause rapid corneal damage and systemic absorption via ocular mucosa. | Validate: Inspect seal integrity and ensure vents are unobstructed before entering the lab. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Cotton) | Organosulfur compounds are frequently combustible. FR coats prevent ignition and provide a macro-barrier against dermal absorption. | Validate: Ensure cuffs are tight over gloves. Launder weekly via specialized chemical lab service. |
| Respiratory / Engineering | Chemical Fume Hood (Face Velocity: 100–120 fpm) | Prevents inhalation of toxic, malodorous vapors. The continuous negative pressure isolates the operator from aerosolized alkyl halides. | Validate: Verify digital airflow monitor reads >100 fpm prior to uncapping the reagent. |
Note: For a comprehensive understanding of laboratory PPE standards, refer to the [2].
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system —meaning the operator must confirm the success of a safety measure before proceeding to the next step. This aligns with the [3].
Step 1: Environmental Verification
-
Check the fume hood digital monitor. Validation: The reading must be between 100 and 120 feet per minute (fpm). If no digital monitor is present, perform a tissue-paper flow test at the sash opening to visually confirm negative pressure.
-
Clear the workspace of all incompatible materials, particularly strong oxidizing agents, to prevent exothermic reactions with the thiophene ring.
Step 2: PPE Donning & Integrity Check
-
Don the FR lab coat and button it completely to the neck.
-
Don chemical splash goggles.
-
Apply the double-glove method: a standard 4-mil nitrile inner glove, followed by an 8-mil heavy-duty nitrile or butyl rubber outer glove. Validation: Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrist.
Step 3: Dispensing and Transfer
-
Place the stock bottle of 2-(4-Chloro-3-methylbutyl)thiophene inside a high-density polyethylene (HDPE) secondary containment tray within the fume hood.
-
Use glass or PTFE (Teflon) syringes/pipettes for transfer. Causality: The lipophilic nature of the chemical will rapidly degrade polystyrene or standard plastics, leading to polymer leaching and potential sample contamination.
-
Transfer the required volume slowly to prevent aerosolization.
Step 4: Doffing and Decontamination
-
Rinse all reusable glass/PTFE instruments with a non-polar solvent (e.g., hexanes or dichloromethane) directly into a designated halogenated waste container.
-
Remove the outer gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your skin. Dispose of them in solid hazardous waste.
-
Wash hands immediately with soap and water for a minimum of 20 seconds.
Emergency Response & Spill Management
In the event of a spill, the primary risk shifts from dermal contact to acute inhalation of the volatile thiophene and environmental contamination by the alkyl chloride.
Step-by-Step Spill Protocol:
-
Isolation: Immediately halt all work. Close the fume hood sash to contain vapors.
-
Evacuation & Assessment: If the spill exceeds 50 mL or occurs outside the fume hood, evacuate the immediate area. Validation: Ensure all personnel are upwind of the spill zone.
-
Absorbent Application: Don a half-mask Air-Purifying Respirator (APR) with organic vapor cartridges (if authorized by EHS). Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Causality: Never use combustible materials like paper towels or sawdust, as organosulfur compounds can create a severe fire hazard when concentrated on porous, flammable media.
-
Collection: Use non-sparking PTFE or copper-beryllium tools to scoop the saturated absorbent into a heavy-duty, sealable polyethylene bucket.
-
Neutralization Check: Wipe the spill area with a mild detergent solution, followed by a water rinse, to remove residual lipophilic films.
Waste Disposal Plan
Due to the presence of the chlorine atom on the alkyl chain, 2-(4-Chloro-3-methylbutyl)thiophene must be strictly segregated according to [4].
-
Liquid Waste: Must be disposed of in containers explicitly labeled "Hazardous Waste: Halogenated Organics." Causality: Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can lead to highly exothermic reactions and creates toxic dioxins during standard incineration processes.
-
Solid Waste: Contaminated gloves, pipettes, and spill absorbents must be placed in a sealed, puncture-resistant container labeled "Solid Halogenated Debris."
Process Visualization
The following diagram illustrates the logical workflow and emergency decision matrix for handling this compound, ensuring that safety protocols are seamlessly integrated into operational execution.
Operational workflow and emergency decision matrix for handling 2-(4-Chloro-3-methylbutyl)thiophene.
References
-
Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Lab Manager URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / NCBI Bookshelf URL:[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Occupational Safety and Health Administration (OSHA) URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
